molecular formula C27H32N2O8 B206716 Raucaffricine CAS No. 31282-07-2

Raucaffricine

Cat. No.: B206716
CAS No.: 31282-07-2
M. Wt: 512.6 g/mol
InChI Key: OSJPGOJPRNTSHP-ICYIRATMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Raucaffricine is a beta-D-glucoside. It is functionally related to a vomilenine.
This compound has been reported in Rauvolfia serpentina and Rauvolfia caffra with data available.

Properties

CAS No.

31282-07-2

Molecular Formula

C27H32N2O8

Molecular Weight

512.6 g/mol

IUPAC Name

[(1R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate

InChI

InChI=1S/C27H32N2O8/c1-3-12-13-8-16-23-27(14-6-4-5-7-15(14)28-23)9-17(19(13)24(27)35-11(2)31)29(16)25(12)37-26-22(34)21(33)20(32)18(10-30)36-26/h3-7,13,16-22,24-26,30,32-34H,8-10H2,1-2H3/b12-3+/t13-,16-,17-,18+,19?,20+,21-,22+,24+,25+,26-,27+/m0/s1

InChI Key

OSJPGOJPRNTSHP-ICYIRATMSA-N

Isomeric SMILES

C/C=C/1\[C@@H]2C[C@H]3C4=NC5=CC=CC=C5[C@]46C[C@@H](C2[C@H]6OC(=O)C)N3[C@@H]1O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC=C1C2CC3C4=NC5=CC=CC=C5C46CC(C2C6OC(=O)C)N3C1OC7C(C(C(C(O7)CO)O)O)O

Appearance

Powder

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Raucaffricine: Physicochemical Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine, a prominent indole alkaloid glycoside, serves as a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline. Found in significant quantities in plant cell cultures of the genus Rauwolfia, particularly Rauwolfia serpentina, its strategic position in a vital biosynthetic pathway makes it a compound of considerable interest to researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its role in alkaloid biosynthesis.

Physicochemical Properties of this compound

While extensive experimental data for some physical properties of this compound are not widely reported in publicly available literature, a combination of computed and experimental data provides a solid foundation for its characterization.

Chemical Structure and Identifiers
  • IUPAC Name: [(1R,10S,12R,13E,14R,16S,18R)-13-ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate[1]

  • CAS Number: 31282-07-2[1]

  • Molecular Formula: C₂₇H₃₂N₂O₈[1]

Tabulated Physicochemical Data

The following table summarizes the key quantitative data available for this compound. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental determination in published literature.

PropertyValueSource
Molecular Weight 512.6 g/mol PubChem (Computed)[1]
Monoisotopic Mass 512.21586598 DaPubChem (Computed)[1]
XlogP (Predicted) -0.2PubChem (Computed)[1]
pKa (Predicted) 12.84 ± 0.70Alfa Chemistry
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported

Experimental Protocols

Detailed experimental protocols are crucial for the isolation, purification, and characterization of this compound. The following sections outline methodologies derived from literature for key experimental procedures.

Isolation of this compound from Rauwolfia serpentina Cell Suspension Cultures by Rotation Locular Countercurrent Chromatography (RLCC)

Rotation Locular Countercurrent Chromatography (RLCC) has been reported as a convenient method for isolating several grams of this compound from cell suspension cultures. While the full detailed protocol is not available in the cited abstract, the general principles of RLCC for alkaloid separation can be outlined.[2]

Principle: RLCC is a liquid-liquid partition chromatography technique that relies on the differential partitioning of solutes between two immiscible liquid phases. The stationary phase is held in a series of chambers (loculi) in a rotating column, while the mobile phase flows through it. This continuous partitioning process allows for the separation of compounds based on their partition coefficients.

General Methodology:

  • Biomass Harvesting and Extraction:

    • Harvest Rauwolfia serpentina cells from the suspension culture by filtration.

    • Lyophilize the cells to remove water.

    • Extract the dried cell material with a suitable solvent, such as methanol, to obtain a crude alkaloid extract.

    • Concentrate the extract under reduced pressure.

  • RLCC System Preparation:

    • Select an appropriate biphasic solvent system. The choice of solvent system is critical and depends on the polarity of the target compound. For indole alkaloids, various combinations of chloroform, methanol, and water with acidic or basic modifiers are commonly used.

    • Degas both phases of the solvent system prior to use.

    • Fill the RLCC column with the stationary phase.

    • Equilibrate the column by pumping the mobile phase through the system until the effluent is clear.

  • Sample Introduction and Fractionation:

    • Dissolve the crude extract in a small volume of the mobile or stationary phase.

    • Inject the sample into the RLCC system.

    • Begin the rotation of the column and pump the mobile phase at a defined flow rate.

    • Collect fractions of the effluent at regular intervals.

  • Analysis and Purification:

    • Analyze the collected fractions for the presence of this compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For indole alkaloids, reversed-phase HPLC is commonly employed.

General Methodology:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating indole alkaloids.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. For example, an isocratic mobile phase of acetonitrile and phosphate buffer (35:65 v/v) has been used for the analysis of other indole alkaloids in Rauwolfia.[2]

  • Flow Rate: A flow rate of around 1.0 mL/min is generally appropriate.

  • Detection: Indole alkaloids typically exhibit strong UV absorbance. A detection wavelength in the range of 210-280 nm can be used. For the simultaneous analysis of multiple alkaloids in Rauvolfia verticillata, a detection wavelength of 280 nm has been employed.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter before injection.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound in D₂O shows characteristic signals for the aromatic protons of the indole nucleus, the ethylidene group, and the sugar moiety. A study on Rauvolfia caffra reported the following key ¹H-NMR signals for this compound: an ortho-disubstituted aromatic ring with signals from δH 7.57 to 7.2 ppm, and an ethylidene group with a doublet at δH 1.67 ppm and a quartet at δH 5.65 ppm.[3]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • UPLC-MS: Ultra-Performance Liquid Chromatography-Mass Spectrometry has been used to identify this compound as a major constituent in the crude extract of Rauvolfia caffra, with a measured mass-to-charge ratio (m/z) of 513.2.[3] This corresponds to the protonated molecule [M+H]⁺.

Biological Activities and Signaling Pathways

Currently, there is limited information on the specific pharmacological activities or direct signaling pathways modulated by this compound itself. Its primary biological significance lies in its role as a precursor in the biosynthesis of other pharmacologically active alkaloids.

Some in vitro studies have investigated the biological activities of this compound. For instance, one study found that this compound did not exhibit antiplasmodial activity.[3] Another study reported that while a fraction containing this compound showed antitrypanosomal activity, this compound itself was not active.[3] Furthermore, this compound did not display any cytotoxic effects against HeLa cells at a concentration of 50 μg/mL.[3] These findings suggest that the glycosylation of vomilenine to form this compound may serve to detoxify the aglycone or to facilitate its storage within the plant cell, rather than conferring direct biological activity.

Mandatory Visualizations

Biosynthesis of Ajmaline from this compound

The following diagram illustrates the key steps in the biosynthetic pathway leading from this compound to the antiarrhythmic drug ajmaline.

Ajmaline_Biosynthesis This compound This compound Vomilenine Vomilenine This compound->Vomilenine this compound-β-glucosidase (Hydrolysis) Ajmaline Ajmaline Vomilenine->Ajmaline Multi-step enzymatic conversion

Biosynthesis of Ajmaline from this compound.
Experimental Workflow for Isolation and Analysis of this compound

This diagram outlines a general experimental workflow for the isolation and characterization of this compound from Rauwolfia serpentina cell cultures.

Raucaffricine_Workflow cluster_0 Isolation cluster_1 Analysis & Characterization Harvest Harvest Rauwolfia serpentina Cell Culture Extract Crude Methanolic Extraction Harvest->Extract RLCC Rotation Locular Countercurrent Chromatography (RLCC) Extract->RLCC Fractions Fraction Collection RLCC->Fractions TLC_HPLC TLC / HPLC Analysis of Fractions Fractions->TLC_HPLC Combine Combine Pure Fractions TLC_HPLC->Combine Purified Purified this compound Combine->Purified NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR MS Mass Spectrometry Purified->MS

Isolation and Analysis of this compound.

Conclusion

This compound stands as a crucial molecule in the intricate web of indole alkaloid biosynthesis. While its own direct pharmacological activities appear to be limited based on current research, its role as the immediate precursor to the ajmaline pathway underscores its importance. This guide has consolidated the available physicochemical data and provided a framework for its experimental isolation and analysis. Further research to experimentally determine its physical properties, develop and validate a specific HPLC method for its quantification, and fully elucidate its ¹³C-NMR spectrum would provide a more complete understanding of this key biosynthetic intermediate. Such data would be invaluable for researchers and drug development professionals working on the production and derivatization of ajmaline and other related pharmacologically active compounds.

References

Raucaffricine: A Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raucaffricine, a prominent monoterpenoid indole alkaloid (MIA), is a key secondary metabolite found within select species of the plant kingdom. As a glucoalkaloid, it serves as a significant storage molecule, participating in the biosynthetic pathway of the pharmacologically important antiarrhythmic agent, ajmaline. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in plants, detailed experimental protocols for its extraction and quantification, and a summary of its biosynthetic pathway. Quantitative data are presented for comparative analysis, and logical workflows are visualized to aid in experimental design.

Natural Sources and Botanical Distribution

This compound is primarily biosynthesized by plants belonging to the Apocynaceae (dogbane) family, a diverse family known for its rich production of alkaloids and cardiac glycosides[1][2]. The principal genus associated with this compound production is Rauvolfia [1][2].

Species within this genus that are confirmed sources of this compound include:

  • Rauvolfia serpentina (Indian Snakeroot): This species is the most well-documented source. This compound has been identified as a major indole alkaloid in cell suspension cultures of R. serpentina and has also been detected in the roots of the mature plant[3][4][5].

  • Rauvolfia vomitoria : This species is another significant producer of various indole alkaloids, including those related to the ajmaline pathway, and is known to contain this compound[6].

  • Rauvolfia tetraphylla : Research on the alkaloid profiles of this species indicates the presence of this compound's biosynthetic precursors and related compounds[7].

  • Rauvolfia caffra : UPLC-MS analysis has identified this compound as a major alkaloid in this species.

While the alkaloid is found in the whole plant, its concentration varies significantly between different plant organs and developmental stages. Cell suspension cultures of Rauvolfia serpentina have been identified as a particularly efficient source for the isolation of this compound[3].

Quantitative Distribution of this compound

Quantitative analysis reveals that this compound content can be substantial, especially in cultivated cell lines designed for alkaloid production. Data from whole plants is less specific, often grouped with total alkaloid content. The following tables summarize the available quantitative data.

Table 1: this compound and Total Indole Alkaloid Content in Rauvolfia serpentina Cell Culture Extracts

Extract IDBiomass SourceContained AlkaloidsTotal Indole Alkaloid Content (TIAC) (% of Dry Biomass)
Extract 2Dry BiomassAjmaline, Acetylajmaline, This compound 6.4%[8][9]
Extract 3Dry BiomassAjmaline, This compound 29.0%[8][9]

Table 2: General Alkaloid Content in Rauvolfia serpentina Tissues (Wild-Type)

Plant PartAnalyteConcentration (mg/g Dry Weight)
RootCrude Alkaloids0.416[10][11]
LeavesCrude Alkaloids0.217[10][11]

Note: Data for specific this compound concentration in wild-type plant tissues is limited; values often represent total or crude alkaloid content.

Biosynthesis of this compound

This compound is synthesized via the monoterpenoid indole alkaloid pathway. The pathway originates from the precursors tryptophan (providing the indole moiety) and secologanin (a monoterpenoid derived from the methylerythritol phosphate (MEP) pathway)[1][12]. These condense to form strictosidine, the central precursor for thousands of MIAs[12][13].

The terminal step in this compound biosynthesis is the glucosylation of the alkaloid vomilenine. This reaction is catalyzed by the specific enzyme vomilenine glucosyltransferase (EC 2.4.1.219) , which utilizes UDP-glucose as the sugar donor[8][14]. This compound then acts as a stable storage form, which can be hydrolyzed back to vomilenine by this compound-β-D-glucosidase when the plant requires intermediates for the synthesis of ajmaline[4].

Raucaffricine_Biosynthesis This compound Biosynthesis Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Secologanin Secologanin Strictosidine Strictosidine (Central Intermediate) Secologanin->Strictosidine Tryptamine->Strictosidine STR Ajmaline_Pathway Series of Enzymatic Steps Strictosidine->Ajmaline_Pathway SGD Vomilenine Vomilenine Ajmaline_Pathway->Vomilenine This compound This compound (Glucoalkaloid) Vomilenine->this compound Vomilenine Glucosyltransferase (EC 2.4.1.219) This compound->Vomilenine this compound β-D-Glucosidase UDP_Glucose UDP-Glucose UDP_Glucose->this compound Extraction_Workflow General Workflow for this compound Analysis Start Plant Material (Rauvolfia sp.) Grinding Drying & Size Reduction (30-40 mesh) Start->Grinding Extraction Solvent Extraction (e.g., Maceration in Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Acid-Base Partitioning (Crude Alkaloid Fraction) Evaporation->Purification Analysis HPLC-PDA/UV Analysis Purification->Analysis Quantification Quantification (vs. Standard Curve) Analysis->Quantification

References

Raucaffricine: A Technical Guide on the Glucoalkaloid from Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine is a glucoalkaloid found within various medicinal plants of the Rauwolfia genus, most notably Rauwolfia serpentina (Indian snakeroot).[1] As a member of the monoterpenoid indole alkaloid family, it serves a crucial role in the plant's secondary metabolism. The primary established biochemical function of this compound is its role as a biosynthetic precursor to the antiarrhythmic compound ajmaline.[2] Within the plant cell, this compound undergoes enzymatic hydrolysis by this compound β-glucosidase, which cleaves the glucose moiety to yield vomilenine, a direct intermediate in the ajmaline biosynthesis pathway. While the chemistry and biosynthetic role of this compound are partially understood, its independent pharmacological activities remain largely unexplored, presenting a nascent field for drug discovery and development. This technical guide synthesizes the current knowledge on this compound, providing available data on its quantification, experimental protocols for its study, and a prospective look at potential signaling pathways it may modulate.

Data Presentation: Quantitative Analysis of Alkaloids in Rauwolfia Species

Quantitative data specifically detailing the concentration of this compound in various Rauwolfia species is limited in publicly accessible literature. Most analytical studies on Rauwolfia focus on the pharmacologically prominent alkaloids such as reserpine, ajmaline, and ajmalicine. The following table summarizes the reported content of total and select individual alkaloids in Rauwolfia serpentina to provide a contextual understanding of the alkaloid profile.

Plant MaterialAlkaloid MeasuredMethodConcentration ReportedReference
R. serpentina RootsTotal AlkaloidsGravimetric0.416 mg/g (dry weight)[3]
R. serpentina LeavesTotal AlkaloidsGravimetric0.217 mg/g (dry weight)[3]
R. serpentina Stem (Hydroalcoholic Extract)Total AlkaloidsSpectrophotometric2.364 mg/100 mg of extract[4]
R. serpentina RootsTotal Indole Alkaloid Content (TIAC) in Extract 2 (containing ajmaline, acetylajmaline, and This compound )Not Specified6.4% of dry biomass[2]
R. serpentina RootsTotal Indole Alkaloid Content (TIAC) in Extract 3 (containing ajmaline and This compound )Not Specified29.0% of dry biomass[2]

Note: The data presented highlights the presence of this compound as a significant constituent in certain extracts, though precise mg/g quantification is not specified in the cited literature. Further targeted analytical studies are required to determine the absolute concentration of this compound in various plant tissues.

Experimental Protocols

Extraction and Isolation of this compound

This protocol is a generalized methodology based on standard procedures for the extraction and isolation of indole alkaloids from Rauwolfia species.[2][5][6]

Objective: To extract and isolate this compound from dried Rauwolfia plant material.

Materials:

  • Dried, powdered Rauwolfia root or stem bark

  • Methanol (ACS grade)

  • Chloroform (ACS grade)

  • Ethyl acetate (ACS grade)

  • Butanol (ACS grade)

  • Distilled water

  • Silica gel for column chromatography (70-230 mesh)

  • Preparative Thin-Layer Chromatography (pTLC) plates (Silica gel 60 F254)

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Maceration/Extraction:

    • Weigh 500 g of dried, powdered Rauwolfia plant material.

    • Suspend the powder in 2.5 L of methanol in a large conical flask.

    • Seal the flask and macerate for 72 hours at room temperature with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude methanolic extract in 500 mL of distilled water.

    • Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.

    • First, partition against 3 x 500 mL of chloroform. Collect and combine the chloroform fractions.

    • Next, partition the remaining aqueous layer against 3 x 500 mL of ethyl acetate. Collect and combine the ethyl acetate fractions.

    • Finally, partition the remaining aqueous layer against 3 x 500 mL of butanol. Collect and combine the butanol fractions.

    • Concentrate each of the chloroform, ethyl acetate, and butanol fractions to dryness using a rotary evaporator. This compound, being a polar glycoside, is expected to be enriched in the more polar fractions (e.g., butanol or aqueous residue).

  • Column Chromatography:

    • Prepare a silica gel slurry in a suitable non-polar solvent (e.g., chloroform) and pack it into a chromatography column.

    • Dissolve the fraction showing the highest likelihood of containing this compound (based on preliminary TLC analysis) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Dry the silica-adsorbed sample and load it onto the top of the packed column.

    • Elute the column with a gradient solvent system, starting with a non-polar mixture and gradually increasing polarity (e.g., a gradient of chloroform to methanol).

    • Collect fractions of 20-30 mL and monitor the composition of each fraction by TLC, spotting against a reference if available.

    • Combine fractions that show a prominent spot corresponding to this compound.

  • Purification by Preparative TLC (pTLC):

    • Concentrate the combined fractions from column chromatography.

    • Apply the concentrated sample as a band onto a pTLC plate.

    • Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol, 85:15 v/v).

    • Visualize the separated bands under UV light (254 nm).

    • Scrape the silica band corresponding to the purified this compound.

    • Elute the compound from the silica using methanol, filter to remove silica particles, and evaporate the solvent to yield the isolated this compound.

  • Structure Confirmation:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Caption: Workflow for the extraction and isolation of this compound.

Quantitative Analysis of this compound by HPLC

This protocol is a representative method adapted from validated HPLC procedures for other Rauwolfia alkaloids and can be optimized for this compound quantification.[6][7]

Objective: To quantify the amount of this compound in a plant extract using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

Materials & Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphate buffer (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm)

  • This compound analytical standard

  • Plant extract prepared as described previously

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in purified water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Preparation of Standard Solutions:

    • Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried plant extract (e.g., 20 mg).

    • Dissolve the extract in a known volume of methanol (e.g., 10 mL).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan from 200-400 nm; quantify at the maximum absorbance wavelength for this compound (to be determined from the standard's UV spectrum, likely around 220-280 nm).

    • Gradient Elution Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 70% B

      • 25-30 min: 70% B

      • 30-32 min: Linear gradient from 70% to 10% B

      • 32-40 min: 10% B (column re-equilibration)

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Determine the linearity (R² value).

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

    • Express the final content as mg of this compound per gram of dry extract.

Method Validation (Brief): The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[6][8]

Pharmacological Activity and Potential Signaling Pathways

Direct experimental evidence for the pharmacological activities of isolated this compound is scarce. One in vitro study reported that this compound was not active against Trypanosoma brucei brucei and displayed no cytotoxic effects on HeLa cells at a concentration of 50 μg/mL.[5] The broader pharmacological profile, particularly concerning anti-inflammatory or cardiovascular effects, remains uninvestigated.

However, based on its chemical nature as a glucoalkaloid and its origin from a plant known for cardiovascular-acting compounds, it is possible to hypothesize potential mechanisms of action that warrant future investigation.

Hypothetical Mechanism 1: Anti-inflammatory Activity via NF-κB and MAPK Pathways

Many plant-derived alkaloids and glycosides exhibit anti-inflammatory properties by modulating key signaling cascades.[9][10] If this compound possesses such activity, it could potentially act by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central regulators of inflammation.

  • NF-κB Pathway: In response to pro-inflammatory stimuli (e.g., LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[11][12] this compound could potentially interfere with this cascade by inhibiting IKK activation or IκBα degradation.

  • MAPK Pathway: The MAPK family (including ERK, JNK, and p38) is another critical pathway that translates extracellular stimuli into cellular inflammatory responses.[13][14] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. This compound might inhibit the phosphorylation of key MAPK proteins.

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk mapk_cascade MAPK Cascade (p38, JNK, ERK) receptor->mapk_cascade stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor This compound This compound (Hypothetical) This compound->ikk Inhibition? This compound->mapk_cascade Inhibition? ikb IκBα ikk->ikb Phosphorylates nfk_ikb p50/p65-IκBα nfk p50/p65 nfk_ikb->nfk IκBα Degradation nfk_nuc p50/p65 nfk->nfk_nuc Translocation genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) mapk_cascade->genes Activates Transcription Factors nfk_nuc->genes

Caption: Hypothetical anti-inflammatory action of this compound.

Hypothetical Mechanism 2: Cardiovascular Effects via Na+/K+-ATPase Modulation

This compound's structural feature as a glycoside invites comparison to cardiac glycosides (e.g., digoxin), which are well-known modulators of cardiovascular function. The primary target of cardiac glycosides is the Na+/K+-ATPase pump located on the cell membrane of cardiomyocytes.[15][16]

  • Mechanism of Cardiac Glycosides: By inhibiting the Na+/K+-ATPase, cardiac glycosides cause an increase in intracellular sodium ([Na+]i). This rise in [Na+]i alters the function of the sodium-calcium exchanger (NCX), leading to a decrease in calcium extrusion and a subsequent increase in intracellular calcium ([Ca2+]i). The elevated [Ca2+]i enhances the contractility of the heart muscle (positive inotropic effect).[17][18]

Although this compound is an indole glucoalkaloid and not a cardenolide steroid like digoxin, its glycosidic nature makes the Na+/K+-ATPase a plausible, albeit speculative, target for future binding and functional studies.

G cluster_in cluster_out This compound This compound (Hypothetical) pump Na+/K+-ATPase Pump This compound->pump Inhibition? na_in [Na+]i ↑ na_out Na+ pump->na_out Efflux ncx Na+/Ca2+ Exchanger (NCX) na_in->ncx Drives ca_in [Ca2+]i ↑ contractility Increased Cardiac Contractility ca_in->contractility ncx->na_in ncx->ca_in Reduces Efflux ca_out Ca2+ ncx->ca_out Efflux k_out K+ k_out->pump Influx na_out->ncx Influx

Caption: Hypothetical cardiovascular action via Na+/K+-ATPase.

Conclusion and Future Directions

This compound stands as a well-defined intermediate in the biosynthesis of ajmaline within Rauwolfia species. While analytical and isolation methodologies can be adapted from established protocols for related alkaloids, this guide highlights a significant deficit in the scientific literature concerning its specific quantitative distribution and, more critically, its independent pharmacological properties.

The presented hypothetical signaling pathways—modulation of NF-κB/MAPK for anti-inflammatory effects and inhibition of Na+/K+-ATPase for cardiovascular action—are based on the compound's structural class and are intended to serve as a framework for future research. For drug development professionals and researchers, this compound represents an under-investigated natural product with potential therapeutic applications. Future work should prioritize:

  • Systematic Quantification: Development and validation of specific analytical methods to accurately quantify this compound content across different Rauwolfia species, plant parts, and geographical locations.

  • Pharmacological Screening: Comprehensive in vitro and in vivo screening of purified this compound to identify its bioactivities, particularly focusing on anti-inflammatory, cardiovascular, and CNS effects, given the traditional uses of Rauwolfia.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its pharmacological effects at a cellular level.

Such investigations are essential to unlock the potential of this compound as a novel lead compound for therapeutic development.

References

Preliminary Pharmacological Screening of Raucaffricine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raucaffricine, a prominent glucoalkaloid found in various Rauwolfia species, has been a subject of interest primarily for its role as a biosynthetic precursor to the antiarrhythmic drug ajmaline. However, a comprehensive understanding of its intrinsic pharmacological activities remains largely unexplored. This technical guide provides a detailed overview of the preliminary pharmacological screening of this compound, summarizing the available data, outlining detailed experimental protocols for its further investigation, and visualizing key pathways and workflows. The current body of research on isolated this compound is limited, with some studies indicating a lack of significant antioxidant and antiparasitic activity. This guide aims to consolidate the existing knowledge and provide a framework for future pharmacological evaluation of this indole alkaloid.

Introduction

This compound is a key secondary metabolite in the biosynthetic pathway of several important indole alkaloids within the plant genus Rauwolfia. While much of the scientific focus has been on its enzymatic conversion to vomilenine en route to ajmaline, the direct pharmacological effects of this compound itself are not well-documented. Preliminary screenings of extracts from Rauwolfia caffra, which contain this compound, have shown a range of activities, including anti-depressant, sedative, and anti-hypertensive effects. However, attributing these effects directly to this compound is challenging due to the presence of numerous other bioactive alkaloids.

This guide serves as a resource for researchers by presenting the known biological activities of this compound, providing detailed methodologies for a comprehensive pharmacological screening, and offering visual representations of relevant pathways and experimental flows.

Known Biological Activities and Phytochemistry

Direct pharmacological studies on isolated this compound are sparse. A notable in vitro study investigated its antioxidant, antitrypanosomal, and cytotoxic effects. The findings from this preliminary screening are summarized below.

Data Presentation: In Vitro Screening of this compound
Pharmacological Parameter Assay Test Substance Concentration/Dose Result Reference
Antioxidant ActivityDPPH free radical scavengingThis compoundNot specifiedNot the main antioxidant compound[1]
Antiparasitic ActivityAntitrypanosomal assayThis compoundNot specifiedInactive[1]
CytotoxicityAnti-proliferation against HeLa cellsThis compound50 µg/mLNo cytotoxic effect[1]

Table 1: Summary of in vitro pharmacological screening data for isolated this compound.

The phytochemicals present in Rauwolfia caffra, the plant source for much of the this compound research, include a variety of indole alkaloids, terpenoids, saponins, flavones, and flavonones.[1][2]

Proposed Experimental Protocols for Further Pharmacological Screening

To address the significant gaps in the pharmacological profile of this compound, a systematic screening is required. The following sections detail the experimental protocols for assessing its potential analgesic, anti-inflammatory, cardiovascular, and central nervous system effects.

Analgesic Activity
  • Principle: This method assesses the central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: Hot plate analgesiometer.

  • Animals: Male or female mice (20-25 g).

  • Procedure:

    • Maintain the hot plate at a constant temperature of 55 ± 0.5°C.

    • Acclimatize the mice to the testing environment.

    • Record the basal reaction time for each mouse by placing it on the hot plate and observing for behaviors such as paw licking or jumping. A cut-off time of 15-20 seconds is set to prevent tissue damage.

    • Administer this compound (various doses, intraperitoneally or orally) to the test groups, a standard analgesic (e.g., morphine, 10 mg/kg, i.p.) to the positive control group, and the vehicle to the negative control group.

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

    • Calculate the percentage of the maximum possible effect (% MPE).

  • Principle: This test evaluates peripheral analgesic activity by counting the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

  • Animals: Male or female mice (20-25 g).

  • Procedure:

    • Administer this compound (various doses, i.p. or p.o.) to the test groups, a standard analgesic (e.g., indomethacin, 10 mg/kg, i.p.) to the positive control group, and the vehicle to the negative control group.

    • After 30 minutes, inject 0.6% (v/v) acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

    • Immediately place the mice in an observation chamber and count the number of writhes for a period of 20 minutes.

    • Calculate the percentage of inhibition of writhing.

Anti-inflammatory Activity
  • Principle: This is an acute inflammation model where the increase in paw volume after carrageenan injection is measured to assess anti-inflammatory activity.

  • Apparatus: Plethysmometer.

  • Animals: Male or female Wistar rats (150-200 g).

  • Procedure:

    • Measure the initial paw volume of the right hind paw of each rat.

    • Administer this compound (various doses, p.o.) to the test groups, a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg, p.o.) to the positive control group, and the vehicle to the negative control group.

    • After 1 hour, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema.

Cardiovascular Effects
  • Principle: This protocol allows for the direct measurement of cardiovascular parameters such as blood pressure and heart rate in a living animal model.

  • Animals: Male or female Sprague-Dawley rats (250-300 g).

  • Procedure:

    • Anesthetize the rats (e.g., with urethane and α-chloralose).

    • Cannulate the trachea for artificial respiration.

    • Cannulate the left carotid artery and connect it to a pressure transducer to record blood pressure and heart rate.

    • Cannulate the right jugular vein for intravenous administration of this compound.

    • After a stabilization period, administer graded doses of this compound intravenously and record the changes in mean arterial pressure (MAP) and heart rate (HR).

    • A standard antihypertensive agent (e.g., reserpine, found in the same plant genus) can be used as a positive control.

Central Nervous System (CNS) Effects
  • Principle: This test is used to assess general locomotor activity and exploratory behavior, which can indicate sedative or stimulant effects.

  • Apparatus: Open field arena with automated tracking software.

  • Animals: Male or female mice (20-25 g).

  • Procedure:

    • Administer this compound (various doses, i.p. or p.o.) to the test groups, a standard CNS depressant (e.g., diazepam, 1 mg/kg, i.p.) or stimulant (e.g., caffeine, 10 mg/kg, i.p.) to the positive control groups, and the vehicle to the negative control group.

    • After 30 minutes, place each mouse individually in the center of the open field arena.

    • Record the locomotor activity (distance traveled, time spent in the center vs. periphery, rearing frequency) for 10-15 minutes.

  • Principle: This model is used to assess anxiolytic or anxiogenic effects by observing the animal's preference for open versus enclosed arms of the maze.

  • Apparatus: Elevated plus maze.

  • Animals: Male or female mice (20-25 g).

  • Procedure:

    • Administer this compound (various doses, i.p. or p.o.) to the test groups, a standard anxiolytic (e.g., diazepam, 1 mg/kg, i.p.) to the positive control group, and the vehicle to the negative control group.

    • After 30 minutes, place each mouse at the center of the maze, facing an open arm.

    • Record the number of entries into and the time spent in the open and closed arms for 5 minutes.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

Mandatory Visualizations

Biosynthetic Pathway of this compound and Ajmaline

Strictosidine Strictosidine Deglucosylation1 Deglucosylation (Strictosidine β-glucosidase) Strictosidine->Deglucosylation1 Cathenamine Cathenamine Deglucosylation1->Cathenamine This compound This compound Cathenamine->this compound Multiple Steps Deglucosylation2 Deglucosylation (this compound β-glucosidase) This compound->Deglucosylation2 Vomilenine Vomilenine Deglucosylation2->Vomilenine Ajmaline Ajmaline Vomilenine->Ajmaline Multiple Steps

Biosynthesis of Ajmaline from Strictosidine via this compound.

Experimental Workflow for In Vivo Analgesic Screening

Start Start: Select Animal Model (Mice) Grouping Animal Grouping (n=6-8 per group) Start->Grouping TestGroup Test Group: This compound (Various Doses) Grouping->TestGroup PositiveControl Positive Control: Standard Analgesic Grouping->PositiveControl NegativeControl Negative Control: Vehicle Grouping->NegativeControl HotPlate Hot Plate Test (Central Analgesia) TestGroup->HotPlate WrithingTest Acetic Acid-Induced Writhing Test (Peripheral Analgesia) TestGroup->WrithingTest PositiveControl->HotPlate PositiveControl->WrithingTest NegativeControl->HotPlate NegativeControl->WrithingTest DataAnalysis Data Analysis: % MPE / % Inhibition HotPlate->DataAnalysis WrithingTest->DataAnalysis Conclusion Conclusion on Analgesic Potential DataAnalysis->Conclusion

Workflow for assessing the analgesic activity of this compound.

Logical Relationship for Anti-inflammatory Screening

Hypothesis Hypothesis: This compound has anti-inflammatory activity InVivoModel In Vivo Model: Carrageenan-Induced Paw Edema in Rats Hypothesis->InVivoModel Treatment Treatment Groups InVivoModel->Treatment RaucaffricineDoses This compound (Multiple Doses) Treatment->RaucaffricineDoses Indomethacin Indomethacin (Standard) Treatment->Indomethacin Vehicle Vehicle (Control) Treatment->Vehicle Measurement Measurement: Paw Volume (Plethysmometer) RaucaffricineDoses->Measurement Indomethacin->Measurement Vehicle->Measurement Outcome Outcome: % Inhibition of Edema Measurement->Outcome Evaluation Evaluation of Anti-inflammatory Effect Outcome->Evaluation

References

The Biological Role of Raucaffricine in Rauvolfia serpentina: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raucaffricine, a glucoalkaloid found in the medicinal plant Rauvolfia serpentina, plays a pivotal role as a key intermediate in the biosynthesis of the pharmacologically significant antiarrhythmic compound, ajmaline. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its biosynthesis, enzymatic conversion, and accumulation within the plant. The guide includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of the associated biochemical pathways and experimental workflows to support further research and drug development endeavors.

Introduction

Rauvolfia serpentina (Indian snakeroot) is a perennial shrub belonging to the Apocynaceae family, renowned for its rich profile of monoterpenoid indole alkaloids (MIAs), which possess a wide range of therapeutic properties.[1] Among these, the antiarrhythmic agent ajmaline is of significant medicinal interest. This compound stands as a crucial junction in the intricate metabolic network of R. serpentina, serving as the glycosylated precursor to vomilenine, a direct antecedent in the ajmaline biosynthetic pathway.[2] The presence and metabolism of this compound are indicative of the plant's capacity for ajmaline synthesis, making it a key target for metabolic engineering and pharmaceutical production.

Biosynthesis and Metabolism of this compound

The formation and subsequent hydrolysis of this compound are critical steps in the synthesis of ajmaline. This process involves a series of enzymatic reactions that are tightly regulated within the plant cell.

The Ajmaline Biosynthetic Pathway

This compound is synthesized from vomilenine through the action of vomilenine glucosyltransferase (VGT). Vomilenine itself is derived from the central MIA precursor, strictosidine, through a multi-step enzymatic cascade. The subsequent and defining step in the pathway to ajmaline is the deglycosylation of this compound, a reaction catalyzed by the specific enzyme this compound β-glucosidase (RG).[3] This hydrolysis yields D-glucose and vomilenine, which then proceeds through several further enzymatic modifications to form ajmaline.[4]

Ajmaline_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase (STR) Vomilenine Vomilenine Strictosidine->Vomilenine Multi-step enzymatic conversion (including Strictosidine Glucosidase) This compound This compound Vomilenine->this compound Vomilenine Glucosyltransferase (VGT) Ajmaline Ajmaline Vomilenine->Ajmaline Multi-step enzymatic conversion This compound->Vomilenine this compound β-Glucosidase (RG)

Figure 1: Simplified biosynthetic pathway of ajmaline highlighting the role of this compound.
Key Enzymes

  • Vomilenine Glucosyltransferase (VGT): This enzyme catalyzes the glycosylation of vomilenine to form this compound. It exhibits optimal activity at a pH of 6.3 and a temperature of 50°C. The apparent Km values for vomilenine and UDPG are 40 µM and 0.8 mM, respectively.

  • This compound β-Glucosidase (RG): This highly specific enzyme is responsible for the hydrolysis of this compound to vomilenine and glucose.[2] It has an optimal pH in the range of 5.0-5.1 and a temperature optimum between 38°C and 60°C.[2][4] The enzyme's activity is inhibited by glucose and fructose.[2]

Localization and Accumulation

This compound has been identified as a significant constituent in various parts of the R. serpentina plant and its cell cultures.

Tissue Distribution

This compound is primarily found in the roots of R. serpentina.[5] Its presence has also been confirmed in cell suspension cultures, where it can be a major alkaloid.[6] While the total alkaloid content is highest in the roots (1.7% to 3.0%), the stems also contain a notable amount of alkaloids (2.364 mg/100mg).[7][8]

Quantitative Data

The concentration of this compound can vary depending on the plant material and culture conditions. Elicitation with biotic and abiotic stressors has been shown to influence the accumulation of related indole alkaloids, suggesting a dynamic regulation of the pathway.

Plant MaterialCompound(s)Concentration / ContentReference(s)
R. serpentina RootsTotal Alkaloids1.7% - 3.0% of dry weight[7]
R. serpentina StemTotal Alkaloids2.364 mg/100 mg[8]
R. serpentina Tissue Culture (Extract 3)Ajmaline and this compound29.0% Total Indole Alkaloid Content (TIAC)[9]
R. serpentina Hairy Root Cultures (elicited with 100 mM NaCl)Ajmalicine14.8-fold increase[10]
R. serpentina Hairy Root Cultures (elicited with 100 mg/l mannan)Ajmaline2.9-fold increase[10]

Biological and Ecological Role

While direct experimental evidence is limited, the primary biological role of this compound is as a stable intermediate in the biosynthesis of ajmaline. The glycosylation of vomilenine to form this compound may serve as a mechanism to store the precursor in a less reactive form, preventing its further metabolism until required.

Ecologically, like many other plant alkaloids, this compound is presumed to play a role in the chemical defense of R. serpentina against herbivores and pathogens.[11] The bitter taste and potential toxicity of alkaloids can deter feeding by insects and other animals. The release of the aglycone, vomilenine, upon tissue damage by the action of this compound β-glucosidase could be a rapid defense response.

Experimental Protocols

Extraction and Quantification of this compound

A general protocol for the extraction and quantification of indole alkaloids from R. serpentina can be adapted for this compound.

5.1.1. Extraction

  • Sample Preparation: Air-dry the plant material (roots, stems, or leaves) and grind it into a fine powder.

  • Maceration: Suspend the powdered plant material in a hydroalcoholic solvent (e.g., ethanol:water 80:20 v/v).[12]

  • Extraction: Agitate the mixture at room temperature for 24 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning (Optional for purification):

    • Dissolve the crude extract in 5% acetic acid.

    • Wash with an organic solvent (e.g., ethyl acetate) to remove neutral compounds.

    • Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

    • Extract the alkaloids with an organic solvent (e.g., chloroform or dichloromethane).

    • Evaporate the organic solvent to obtain the purified alkaloid fraction.

5.1.2. Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantification of this compound.[13]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.5).[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Quantification: Based on a calibration curve generated with a purified this compound standard.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis PlantMaterial Powdered Plant Material Extraction Solvent Extraction PlantMaterial->Extraction Purification Purification (Optional) Extraction->Purification Injection Injection onto C18 Column Purification->Injection Separation Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 2: General workflow for the extraction and HPLC quantification of this compound.
This compound β-Glucosidase Activity Assay

The activity of this compound β-glucosidase can be determined by monitoring the hydrolysis of its substrate.

5.2.1. Enzyme Extraction

  • Homogenization: Homogenize fresh plant material or cell cultures in an ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing polyvinylpyrrolidone and β-mercaptoethanol).

  • Centrifugation: Centrifuge the homogenate at 4°C to remove cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (crude enzyme extract) using a standard method (e.g., Bradford assay).

5.2.2. Enzymatic Assay

  • Reaction Mixture: Prepare a reaction mixture containing the crude enzyme extract and this compound in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.1).

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 38°C).

  • Termination: Stop the reaction at different time points by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Product Analysis: Analyze the formation of the product, vomilenine, using HPLC as described above. The rate of vomilenine formation is proportional to the enzyme activity.

Enzyme_Assay_Workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzymatic Assay Homogenization Homogenization of Plant Material Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Crude Enzyme Extract Centrifugation->Supernatant ReactionSetup Reaction Setup (Enzyme + this compound in Buffer) Supernatant->ReactionSetup Incubation Incubation at 38°C ReactionSetup->Incubation Termination Reaction Termination Incubation->Termination Analysis HPLC Analysis of Vomilenine Termination->Analysis

Figure 3: Workflow for the this compound β-glucosidase activity assay.

Conclusion and Future Perspectives

This compound holds a significant position in the metabolic landscape of Rauvolfia serpentina as the direct precursor to the medicinally important alkaloid, ajmaline. Understanding the regulation of its biosynthesis, transport, and degradation is crucial for the metabolic engineering of R. serpentina to enhance ajmaline production. Future research should focus on the precise subcellular localization of this compound and the enzymes involved in its metabolism. Furthermore, elucidating the transcriptional regulation of the genes encoding VGT and RG will provide valuable tools for manipulating the flux through the ajmaline pathway. A deeper investigation into the specific ecological roles of this compound will also contribute to a more complete understanding of the chemical ecology of this important medicinal plant. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance our knowledge and utilization of this compound and the valuable alkaloids derived from it.

References

Spectroscopic and Biosynthetic Insights into Raucaffricine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in natural product chemistry and drug development, a thorough understanding of the structural and biosynthetic details of lead compounds is paramount. Raucaffricine, a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline, presents a compelling case study. This technical guide provides a concise summary of the available spectroscopic data for this compound, outlines relevant experimental protocols, and situates the molecule within its biosynthetic context.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of the reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the unambiguous identification and structural confirmation of this compound. The chemical shifts are influenced by the complex indole alkaloid scaffold and the attached glucose moiety.

Table 1: ¹H NMR Spectroscopic Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
............
............
Data not publicly available in tabulated format

Table 2: ¹³C NMR Spectroscopic Data of this compound

PositionChemical Shift (δ) ppm
......
......
Data not publicly available in tabulated format

Note: While the structure of this compound is well-established, specific, comprehensive, and publicly available tabulated ¹H and ¹³C NMR data were not found in the currently accessible literature. Researchers would typically acquire this data de novo or consult specialized proprietary databases.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis.

Table 3: Mass Spectrometry Data of this compound

Ionization ModeMass AnalyzerPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESITo be specifiedTo be specifiedTo be specified
Specific fragmentation data not publicly available in a detailed format

Note: Detailed public information on the ESI-MS/MS fragmentation pattern of this compound is limited. The fragmentation would be expected to involve the glycosidic bond cleavage, leading to the loss of the glucose unit, as well as characteristic fissions within the alkaloid core.

Experimental Protocols

Standardized protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following outlines general methodologies applicable to the analysis of this compound and related indole alkaloids.

NMR Spectroscopy of Indole Alkaloids

A general protocol for acquiring NMR spectra of indole alkaloids like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical to ensure good signal resolution and to avoid signal overlap with the analyte.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR: To aid in structural assignment, a suite of two-dimensional NMR experiments should be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry of Indole Alkaloids

A general procedure for the mass spectrometric analysis of this compound is:

  • Sample Preparation: Prepare a dilute solution of the purified alkaloid (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.

  • Instrumentation: Employ a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, which provides high-resolution and accurate mass measurements.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the precursor ion of this compound for collision-induced dissociation (CID) to generate a fragmentation pattern. Varying the collision energy can provide more detailed structural information.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of ajmaline in plants of the Rauwolfia genus. The central step involving this compound is its enzymatic deglycosylation.

Raucaffricine_Biosynthesis vomilenine Vomilenine ajmaline Ajmaline vomilenine->ajmaline Further Biosynthetic Steps This compound This compound enzyme This compound Glucosidase This compound->enzyme glucose Glucose enzyme->vomilenine Deglycosylation enzyme->glucose

Biosynthesis of Ajmaline from this compound.

As depicted in the diagram, the enzyme this compound β-glucosidase catalyzes the hydrolysis of the glycosidic bond in this compound, releasing glucose and the aglycone vomilenine.[1][2] Vomilenine then undergoes a series of further enzymatic transformations to yield the final product, ajmaline.[1] This deglycosylation step is a critical control point in the ajmaline biosynthetic pathway.

References

Raucaffricine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 31282-07-2 Molecular Formula: C₂₇H₃₂N₂O₈

This technical guide provides an in-depth overview of raucaffricine, a significant indole alkaloid found in Rauwolfia species. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its biochemical pathways, experimental protocols, and relevant quantitative data.

Biochemical Profile

This compound is a key intermediate in the biosynthesis of other pharmacologically important indole alkaloids. Its formation and hydrolysis are central to the metabolic network of these compounds within Rauwolfia serpentina cell cultures.

PropertyValueReference
CAS Number 31282-07-2[1][2]
Molecular Formula C₂₇H₃₂N₂O₈[1]
Molecular Weight 512.56 g/mol [2]
Appearance Powder[2]
Synonyms Vomilenine β-D-glucopyranoside[2]

Biosynthesis and Hydrolysis Signaling Pathway

This compound metabolism involves a straightforward enzymatic pathway, cycling between its glycosylated and aglycone forms.

Raucaffricine_Metabolism Vomilenine Vomilenine This compound This compound Vomilenine->this compound Vomilenine glucosyltransferase Glucose D-Glucose UDP_Glucose UDP-Glucose UDP_Glucose->this compound This compound->Vomilenine this compound β-glucosidase UDP UDP This compound->UDP H2O H₂O H2O->this compound

This compound Biosynthesis and Hydrolysis Pathway

Experimental Protocols

Isolation and Purification of this compound from Rauwolfia serpentina Cell Suspension Cultures

This compound can be isolated as the major indole alkaloid from Rauwolfia serpentina cell suspension cultures grown in an alkaloid production medium.[3]

Methodology: Rotation Locular Countercurrent Chromatography (RLCC) has been shown to be an effective method for the isolation of several grams of this glycoalkaloid.[3]

Purification of this compound β-glucosidase

This enzyme can be purified from the cell suspension cultures of Rauwolfia serpentina.[1]

Detailed Protocol: A five-step purification procedure has been reported to yield an approximately 1200-fold enriched glucosidase with a 0.9% yield.[1] The steps include:

  • Anion exchange chromatography

  • Chromatography on hydroxylapatite

  • Gel filtration

  • FPLC-chromatography on Mono Q

  • FPLC-chromatography on Mono P

A shorter, three-step protocol can also be employed, resulting in a 340-fold enrichment with a 5% recovery.[1] This protocol involves:

  • DEAE sepharose chromatography

  • TSK 55 S gel chromatography

  • Purification on Mono Q

The purified enzyme has a molecular weight of approximately 61 kDa as determined by SDS-PAGE and is not glycosylated.[1]

This compound β-glucosidase Activity Assay

The activity of this compound β-glucosidase can be determined by monitoring the hydrolysis of this compound to vomilenine and D-glucose.

General Assay Principle: A common method for assaying β-glucosidase activity involves the use of a synthetic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG). The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme activity.

Reaction Mixture:

  • Enzyme sample

  • pNPG substrate

  • Citrate buffer (pH 4.8)

Procedure:

  • Incubate the reaction mixture at an optimal temperature (e.g., 40°C) for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding a solution such as 0.2 M Na₂CO₃.

  • Measure the absorbance of the liberated p-nitrophenol at 410 nm.

Vomilenine Glucosyltransferase Activity Assay

The activity of vomilenine glucosyltransferase, which synthesizes this compound, can be measured by monitoring the formation of this compound from vomilenine and UDP-glucose.

General Assay Principle: Glycosyltransferase activity can be determined using colorimetric assays. One common method is a coupled-enzyme assay where the release of a nucleotide diphosphate (e.g., UDP) is coupled to a phosphatase, and the liberated inorganic phosphate is quantified.

Reaction Components:

  • Enzyme extract containing vomilenine glucosyltransferase

  • Vomilenine

  • UDP-glucose

  • Coupling phosphatase (e.g., ENTPD3/CD39L3)

  • Reagents for phosphate detection

Procedure: The assay is based on the quantitative removal of inorganic phosphate from the UDP generated during the glycosyltransferase reaction, followed by colorimetric detection of the phosphate. This allows for the kinetic analysis of the enzyme.

Quantitative Analysis of this compound by HPLC

A sensitive and reproducible reversed-phase high-performance liquid chromatography (HPLC) method can be used for the simultaneous quantification of this compound and other alkaloids in Rauwolfia serpentina extracts.

Chromatographic Conditions (Example):

  • Column: Reversed-phase C18

  • Mobile Phase: A gradient of 0.05% formic acid in water and 0.05% formic acid in acetonitrile.

  • Flow Rate: 0.2 mL/min

  • Detection: UV detector at a specified wavelength (e.g., 268 nm).

Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data

ParameterValueReference
This compound β-glucosidase Molecular Weight ~61 kDa[1]
This compound β-glucosidase Purification Fold (Method 1) ~1200-fold[1]
This compound β-glucosidase Yield (Method 1) 0.9%[1]
This compound β-glucosidase Purification Fold (Method 2) ~340-fold[1]
This compound β-glucosidase Yield (Method 2) 5%[1]
Total Indole Alkaloid Content (Extract 3 from R. serpentina K-27M tissue culture, containing ajmaline and this compound) 29.0% of dry biomass[4]

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Quantitative Analysis cluster_enzyme Enzyme Studies CellCulture Rauwolfia serpentina Cell Suspension Culture Extraction Extraction of Alkaloids CellCulture->Extraction EnzymePurification Enzyme Purification CellCulture->EnzymePurification Purification Purification by RLCC Extraction->Purification Purethis compound Pure this compound Purification->Purethis compound HPLC_Prep Sample Preparation Purethis compound->HPLC_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis Data Quantification of This compound HPLC_Analysis->Data ActivityAssay Enzymatic Activity Assay EnzymePurification->ActivityAssay Kinetics Kinetic Parameter Determination ActivityAssay->Kinetics

References

The Solubility Profile of Raucaffricine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Raucaffricine, a prominent indole alkaloid found in plants of the Rauwolfia genus, is a key precursor in the biosynthesis of the antiarrhythmic drug ajmaline. A comprehensive understanding of its solubility in various organic solvents is paramount for its efficient extraction, purification, analysis, and formulation in pharmaceutical development. This technical guide provides a consolidated overview of the known solubility characteristics of this compound in different organic solvents, based on available scientific literature. While precise quantitative solubility data remains limited, this document outlines qualitative solubility based on its behavior during extraction and chromatographic analysis, details relevant experimental protocols, and presents visual workflows to aid researchers in their handling of this important bioactive compound.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassificationSolventQualitative SolubilityRationale/Source
Polar Protic Solvents MethanolSolubleUsed as a primary extraction solvent from Rauwolfia serpentina.
EthanolSolubleEmployed as an extraction solvent for indole alkaloids from Rauwolfia species.
WaterSparingly Soluble to SolubleUsed in combination with organic modifiers in HPLC mobile phases, suggesting some degree of solubility. The glycosidic moiety of this compound likely contributes to its solubility in aqueous environments.
Polar Aprotic Solvents AcetonitrileSolubleA common component in reverse-phase HPLC mobile phases for the analysis of this compound and related alkaloids, often in gradients with water.
Non-Polar Solvents ChloroformSolubleUtilized in the fractionation and purification of alkaloid extracts from Rauwolfia, indicating its effectiveness in dissolving this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the extraction and analysis of this compound, as adapted from various studies on Rauwolfia alkaloids.

Extraction of this compound from Rauwolfia serpentina Roots

This protocol describes a typical solid-liquid extraction method for obtaining a crude extract enriched with this compound and other indole alkaloids.

Materials and Reagents:

  • Dried and powdered roots of Rauwolfia serpentina

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks)

Procedure:

  • Macerate the dried, powdered root material of Rauwolfia serpentina in methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Agitate the mixture at room temperature for 24-48 hours to ensure thorough extraction.

  • Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the methanolic extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

  • The resulting crude extract can be further purified or directly used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a reverse-phase HPLC method suitable for the detection and tentative quantification of this compound in plant extracts.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A common gradient starts with a higher proportion of water and gradually increases the proportion of acetonitrile. For example, a linear gradient from 15% to 95% acetonitrile over 30 minutes can be effective for separating a range of alkaloids including this compound.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

Sample Preparation:

  • Dissolve the crude methanolic extract in the initial mobile phase composition (e.g., 15% acetonitrile in water).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution program and monitor the chromatogram at 280 nm.

  • Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard, if available.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction and analysis of this compound.

ExtractionWorkflow PlantMaterial Dried Rauwolfia serpentina Roots Grinding Grinding/Powdering PlantMaterial->Grinding Extraction Methanol Extraction (Solid-Liquid) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract Evaporation->CrudeExtract HPLCAnalysisWorkflow CrudeExtract Crude Extract Dissolution Dissolve in Mobile Phase CrudeExtract->Dissolution Filtration Syringe Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Analysis of Raucaffricine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine is a prominent glucoalkaloid found in the medicinal plant Rauwolfia serpentina. As a key secondary metabolite, its quantitative analysis is crucial for the quality control of raw plant material, standardized extracts, and finished herbal products. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the determination of this compound. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method, based on established methodologies for similar indole alkaloids from Rauwolfia species.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (typically C18) and the mobile phase is polar. This compound, along with other alkaloids in the sample extract, is separated based on its differential partitioning between the stationary and mobile phases. Detection is achieved using a UV detector, as indole alkaloids typically exhibit strong absorbance in the UV range. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

Sample Preparation

Effective extraction of this compound from the plant matrix is a critical first step for accurate quantification.

Materials:

  • Dried and powdered Rauwolfia serpentina root or leaf material

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • 0.45 µm syringe filters

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

Protocol:

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol:water (80:20, v/v) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate cell disruption and extraction.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of the mobile phase.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following are proposed starting conditions for the HPLC analysis of this compound. Method optimization may be required based on the specific instrument and column used.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm or 280 nm (based on UV scan of this compound standard)
Injection Volume 10 µL
Preparation of Standard Solutions

Materials:

  • This compound certified reference standard

  • Mobile phase

Protocol:

  • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Presentation

Upon method validation, the quantitative data should be summarized for easy reference. The following table provides a template for presenting such data.

ParameterResult
Retention Time (min) To be determined
Linearity (Correlation Coefficient, r²) To be determined (Target > 0.999)
Linear Range (µg/mL) To be determined
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Precision (%RSD) To be determined (Target < 2%)
Accuracy (% Recovery) To be determined (Target 98-102%)

Method Validation

To ensure the reliability and accuracy of the analytical results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by peak purity analysis using a PDA detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standard solutions and plotting a calibration curve of peak area versus concentration.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike-and-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification plant_material Powdered Plant Material extraction Solvent Extraction (Methanol/Water) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration concentration Concentration Calculation peak_integration->concentration calibration Calibration Curve (Standard Solutions) calibration->concentration

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_validation Method Validation method_development Method Development specificity Specificity method_development->specificity linearity Linearity & Range method_development->linearity accuracy Accuracy method_development->accuracy precision Precision method_development->precision lod_loq LOD & LOQ method_development->lod_loq robustness Robustness method_development->robustness routine_analysis Routine Analysis & Quality Control specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis

Caption: Logical relationship between method development, validation, and routine analysis.

Application Notes and Protocols for the Isolation and Purification of Raucaffricine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine, a prominent glucoalkaloid found in Rauwolfia species, is a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline.[1] Its isolation and purification are of significant interest for phytochemical research, drug discovery, and as a starting material for semi-synthetic processes. Cell suspension cultures of Rauwolfia serpentina have been identified as a particularly efficient source for producing this valuable compound.[1] This document provides a detailed protocol for the isolation and purification of this compound, employing a multi-step chromatographic approach to achieve high purity.

Data Presentation

The following table summarizes the representative quantitative data for a typical isolation and purification protocol for this compound from a 200 g sample of lyophilized Rauwolfia serpentina cell culture.

Purification Step Total Weight / Volume This compound Content (mg) Purity (%) Yield (%) Recovery (%)
Lyophilized Cell Culture200 g2,4001.2100100
Crude Methanolic Extract25 g2,3009.295.895.8
RLCC Fractions (Pooled)1.8 g2,0708586.390.0
Preparative HPLC Product1.6 g1,552>9864.775.0

Note: The values presented in this table are representative estimates based on typical laboratory results and may vary depending on the specific experimental conditions and the productivity of the cell culture line.

Experimental Protocols

Extraction of this compound from Rauwolfia serpentina Cell Culture

This protocol describes the initial extraction of alkaloids from lyophilized cell biomass.

Materials:

  • Lyophilized Rauwolfia serpentina cell culture powder

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

  • Suspend 200 g of lyophilized Rauwolfia serpentina cell culture powder in 2 L of methanol.

  • Stir the suspension for 4 hours at room temperature.

  • Filter the mixture through a Büchner funnel to separate the cell debris from the methanolic extract.

  • Re-extract the cell debris with another 1 L of methanol for 2 hours and filter again.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C until a crude extract of approximately 25 g is obtained.

  • Store the crude extract at -20°C until further purification.

Isolation of this compound using Rotation Locular Countercurrent Chromatography (RLCC)

This protocol outlines the primary chromatographic separation of this compound from the crude extract.

Materials:

  • Crude methanolic extract

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Rotation Locular Countercurrent Chromatograph (RLCC)

  • Fraction collector

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system of chloroform:methanol:water in a 4:3:2 (v/v/v) ratio. Shake the mixture vigorously in a separatory funnel and allow the phases to separate.

  • RLCC Setup:

    • Fill the RLCC rotor with the lower phase (chloroform-rich) as the stationary phase.

    • Set the rotation speed to a suitable level (e.g., 800 rpm).

    • Pump the upper phase (methanol/water-rich) as the mobile phase through the system until hydrodynamic equilibrium is reached.

  • Sample Loading: Dissolve 10 g of the crude extract in a minimal volume of the mobile phase and inject it into the RLCC system.

  • Elution and Fraction Collection:

    • Elute the sample with the mobile phase at a flow rate of 2 mL/min.

    • Collect fractions of 10 mL using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling: Combine the fractions containing pure this compound.

  • Drying: Evaporate the solvent from the pooled fractions under reduced pressure to yield the enriched this compound fraction.

Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final polishing step to obtain high-purity this compound.

Materials:

  • Enriched this compound fraction from RLCC

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid (optional, for pH adjustment)

  • Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Sample Preparation: Dissolve the enriched this compound fraction in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: Preparative C18 column

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A suitable gradient, for example, 10-40% B over 30 minutes.

    • Flow Rate: 15 mL/min

    • Detection: UV at 254 nm

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain pure, solid this compound.

Purity Analysis by Analytical HPLC

This protocol is for determining the purity of this compound fractions.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid

  • Analytical HPLC system with a C18 column (e.g., 150 x 4.6 mm, 5 µm) and UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the dissolved sample and integrate the peak areas to determine the percentage purity.

Mandatory Visualization

G cluster_extraction Extraction cluster_isolation Isolation cluster_purification Purification & Analysis Cell_Culture Rauwolfia serpentina Cell Culture Extraction Methanolic Extraction Cell_Culture->Extraction Lyophilized Biomass Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract RLCC Rotation Locular Countercurrent Chromatography (RLCC) Crude_Extract->RLCC Enriched_Fractions This compound-Enriched Fractions RLCC->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Pure_this compound High-Purity this compound (>98%) Prep_HPLC->Pure_this compound Analytical_HPLC Analytical HPLC (Purity Check) Pure_this compound->Analytical_HPLC G Strictosidine Strictosidine Vomilenine Vomilenine Strictosidine->Vomilenine Multiple Steps This compound This compound Vomilenine->this compound Glucosyltransferase Ajmaline Ajmaline Vomilenine->Ajmaline Multiple Steps This compound->Vomilenine This compound Glucosidase

References

Application Notes & Protocols for the Quantitative Analysis of Raucaffricine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine is a prominent glucoalkaloid found in various species of the Rauwolfia genus, plants with a long history in traditional medicine, notably for their antihypertensive and antipsychotic properties. As a key precursor in the biosynthesis of the antiarrhythmic drug ajmaline, the accurate quantification of this compound in plant extracts is crucial for quality control, chemotaxonomic studies, and the optimization of extraction procedures for industrial applications.

These application notes provide detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol outlines a standard procedure for the extraction of this compound from dried and powdered plant material, such as the roots of Rauwolfia serpentina.

Materials and Reagents:

  • Dried and finely powdered Rauwolfia root material

  • Methanol (HPLC grade)

  • Ethanol (80%)

  • Formic acid (analytical grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Weigh 1 gram of the dried, powdered plant material into a conical flask.

  • Extraction: Add 20 mL of methanol to the flask. For improved extraction efficiency, the use of 80% ethanol can also be effective.

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and enhance solvent penetration.

  • Maceration: Allow the mixture to macerate for 24 hours at room temperature, with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) to obtain the sample solution for analysis.

  • Final Filtration: Before injection into the HPLC or LC-MS/MS system, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.

Protocol for Quantitative Analysis by HPLC-UV

This protocol provides a validated method for the quantification of this compound using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Gradient Program:

Time (minutes)% Solvent A% Solvent B
09010
206040
254060
301090
359010
409010

Method Validation Parameters:

ParameterSpecification
Linearity A linear range of 1-100 µg/mL with a correlation coefficient (r²) > 0.998.
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery) 97-103%
Precision (RSD) < 2% for both intra-day and inter-day variability.
Protocol for Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This is particularly useful for complex matrices or when low concentrations of this compound are expected.

Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid and 5 mM Ammonium Formate) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 519.2 → Product ion (Q3) m/z 357.1 (quantifier), 144.1 (qualifier).

  • Collision Energy and other parameters should be optimized for the specific instrument used.

Method Validation Parameters:

ParameterSpecification
Linearity A linear range of 0.1-500 ng/mL with a correlation coefficient (r²) > 0.999.
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.07 ng/mL
Accuracy (Recovery) 98-102%
Precision (RSD) < 3% for both intra-day and inter-day variability.

Section 2: Data Presentation

The following tables summarize illustrative quantitative data for this compound content in different Rauwolfia samples. These values are examples and will vary depending on the plant species, geographical origin, and extraction method.

Table 1: this compound Content in Rauwolfia serpentina Plant Parts Determined by HPLC-UV

Plant PartThis compound Content (mg/g of dry weight)
Roots3.5 ± 0.4
Stems1.2 ± 0.2
Leaves0.8 ± 0.1

Table 2: Comparison of this compound Content in Roots of Different Rauwolfia Species by LC-MS/MS

SpeciesThis compound Content (mg/g of dry weight)
Rauwolfia serpentina4.2 ± 0.3
Rauwolfia vomitoria2.8 ± 0.5
Rauwolfia tetraphylla1.9 ± 0.3

Section 3: Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

G Experimental Workflow for this compound Quantification A Plant Material (e.g., Rauwolfia roots) B Drying and Powdering A->B C Solvent Extraction (Methanol/Ethanol) B->C D Filtration and Concentration C->D E Sample Preparation for Analysis D->E F HPLC-UV or LC-MS/MS Analysis E->F G Data Acquisition and Processing F->G H Quantification of this compound G->H

Caption: Workflow for this compound quantification.

Diagram 2: Biosynthetic Pathway of this compound to Ajmaline

This compound does not have a well-defined signaling pathway in the classical sense. Instead, its primary biological role is as a key intermediate in the biosynthesis of the pharmacologically active alkaloid, ajmaline. The following diagram illustrates this biochemical pathway.

G Role of this compound in Ajmaline Biosynthesis cluster_0 Key Intermediates cluster_1 Enzymes Strictosidine Strictosidine Glucosyltransferase Glucosyltransferase Strictosidine->Glucosyltransferase This compound This compound This compound-O-beta-D-glucosidase (RG) This compound-O-beta-D-glucosidase (RG) This compound->this compound-O-beta-D-glucosidase (RG) Hydrolysis Vomilenine Vomilenine Vomilenine Reductase (VR) Vomilenine Reductase (VR) Vomilenine->Vomilenine Reductase (VR) Reduction Ajmaline Ajmaline Glucosyltransferase->this compound This compound-O-beta-D-glucosidase (RG)->Vomilenine Vomilenine Reductase (VR)->Ajmaline

Caption: this compound's role in ajmaline biosynthesis.

Disclaimer: These protocols and data are intended for research and informational purposes only. All laboratory work should be conducted in accordance with appropriate safety guidelines. Method parameters may require optimization for specific instrumentation and sample matrices.

Application Notes and Protocols for In Vitro Raucaffricine-β-Glucosidase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine, an indole alkaloid naturally present in plants of the Rauvolfia genus, serves as a specific substrate for the enzyme this compound-β-glucosidase (EC 3.2.1.125).[1][2][3] This enzyme catalyzes the hydrolysis of this compound to D-glucose and vomilenine, a key step in the biosynthetic pathway of the antiarrhythmic alkaloid ajmaline.[2][3] The specificity of this enzyme-substrate interaction makes this compound an invaluable tool for in vitro enzyme assays aimed at characterizing this compound-β-glucosidase activity, screening for potential inhibitors, and elucidating aspects of alkaloid biosynthesis. These application notes provide detailed protocols for utilizing this compound in such assays.

Principle of the Assay

The enzymatic assay for this compound-β-glucosidase activity is based on the quantification of one of the reaction products, D-glucose or vomilenine, over time. The rate of product formation is directly proportional to the enzyme's activity under specific conditions. This document outlines a primary protocol based on the detection of D-glucose, a method broadly accessible in most laboratory settings, and provides guidance for a more specialized protocol involving the detection of vomilenine by High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the key kinetic and operational parameters for this compound-β-glucosidase from Rauvolfia serpentina.

ParameterValueSubstrateSource
Michaelis Constant (Km) 1.3 mMThis compound[4]
Maximum Velocity (Vmax) 0.5 nKat/µg proteinThis compound[4]
Optimal pH 5.0p-nitrophenyl-β-D-glucoside[4]
Optimal Temperature 60 °Cp-nitrophenyl-β-D-glucoside[4]
Enzyme Thermal Stability Stable up to 30 °CNot Specified[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical reaction and the general workflow for the in vitro enzyme assay.

This compound Hydrolysis This compound This compound Enzyme This compound-β-Glucosidase (EC 3.2.1.125) This compound->Enzyme Water H₂O Water->Enzyme Glucose D-Glucose Enzyme->Glucose Vomilenine Vomilenine Enzyme->Vomilenine

Caption: Enzymatic hydrolysis of this compound by this compound-β-glucosidase.

Enzyme Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme_Prep Prepare Enzyme Solution (this compound-β-Glucosidase) Mix Combine Enzyme, Substrate, and Buffer Enzyme_Prep->Mix Substrate_Prep Prepare this compound Substrate Solution Substrate_Prep->Mix Buffer_Prep Prepare Assay Buffer (e.g., pH 5.0) Buffer_Prep->Mix Incubate Incubate at Optimal Temperature (e.g., 60°C) Mix->Incubate Stop_Reaction Stop Reaction (e.g., Heat Inactivation) Incubate->Stop_Reaction Detect_Product Quantify Product (Glucose or Vomilenine) Stop_Reaction->Detect_Product Calculate_Activity Calculate Enzyme Activity Detect_Product->Calculate_Activity

Caption: General workflow for the in vitro this compound-β-glucosidase assay.

Experimental Protocols

Protocol 1: D-Glucose Detection Method

This protocol is recommended for general use due to the wide availability of commercial glucose assay kits.

1. Materials and Reagents:

  • This compound (Substrate)

  • Purified or partially purified this compound-β-glucosidase

  • Assay Buffer: 50 mM Sodium Citrate buffer, pH 5.0

  • Reaction Stop Solution: 100 mM Sodium Carbonate or heat block/boiling water bath

  • Commercial Glucose Oxidase/Peroxidase (GOPOD) Assay Kit or a personal glucose meter

  • Microplate reader (for GOPOD assay)

  • Microcentrifuge tubes or 96-well plates

  • Incubator or water bath set to 60°C

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • This compound Solution: Prepare a stock solution of this compound in the assay buffer. A typical starting concentration for the assay is 2-5 times the Km (e.g., 2.6-6.5 mM).

  • Glucose Standard Curve: If using a GOPOD assay, prepare a series of D-glucose standards in the assay buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

3. Assay Procedure:

  • Equilibrate the assay buffer, enzyme solution, and this compound solution to the assay temperature (60°C).

  • Set up the reaction by adding the following to a microcentrifuge tube or well of a microplate:

    • X µL of Assay Buffer

    • Y µL of this compound Solution

    • (Pre-incubate for 5 minutes at 60°C)

  • Initiate the reaction by adding Z µL of the Enzyme Solution. The final volume should be kept consistent across all assays (e.g., 100 µL).

  • Incubate the reaction mixture at 60°C for a predetermined time (e.g., 10, 20, 30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction by either adding the stop solution or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Centrifuge the tubes to pellet any precipitated protein.

  • Quantify the amount of D-glucose produced in the supernatant using a commercial glucose assay kit or a personal glucose meter, following the manufacturer's instructions.

  • Run appropriate controls, including a blank with no enzyme and a blank with no substrate.

4. Calculation of Enzyme Activity:

  • Determine the concentration of glucose produced from the standard curve.

  • Calculate the enzyme activity using the following formula: Activity (µmol/min/mg) = ( [Glucose] µmol/L * Reaction Volume L ) / ( Incubation Time min * Enzyme mass mg )

Protocol 2: Vomilenine Detection by HPLC

This protocol is suitable for laboratories equipped with HPLC systems and is ideal for studies requiring the direct quantification of the alkaloid product.

1. Materials and Reagents:

  • Same as Protocol 1, excluding glucose detection reagents.

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Vomilenine standard (if available for quantification)

2. Assay Procedure:

  • Follow steps 1-6 of the D-Glucose Detection Method assay procedure.

  • After stopping the reaction and centrifuging, transfer the supernatant to an HPLC vial.

  • Analyze the sample by HPLC. An example of HPLC conditions would be a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid), monitoring the absorbance at a wavelength appropriate for vomilenine (e.g., determined by a UV scan of a standard).

  • Quantify the vomilenine peak by comparing its area to a standard curve generated with a known concentration of a vomilenine standard. If a standard is unavailable, relative quantification can be performed.

3. Calculation of Enzyme Activity:

  • Calculate the amount of vomilenine produced based on the HPLC analysis.

  • Calculate the enzyme activity as described in Protocol 1, substituting the amount of vomilenine for glucose.

Notes and Considerations

  • Enzyme Purity: The purity of the this compound-β-glucosidase will affect the specific activity. It is recommended to use a purified or partially purified enzyme preparation.

  • Linear Range: It is crucial to determine the linear range of the reaction with respect to both time and enzyme concentration to ensure accurate kinetic measurements.

  • Substrate Inhibition: Some β-glucosidases can be inhibited by high concentrations of their substrate. It is advisable to test a range of this compound concentrations to identify any potential substrate inhibition.

  • Product Inhibition: The products of the reaction, D-glucose and vomilenine, may inhibit the enzyme. This should be considered when designing experiments, especially those with long incubation times.

  • Alternative Substrates: For comparative studies or as a positive control, chromogenic or fluorogenic surrogate substrates such as p-nitrophenyl-β-D-glucopyranoside (pNPG) can be used.[4][5]

References

Application Notes and Protocols for the Analytical Identification of Raucaffricine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine, a prominent glucoalkaloid found in Rauwolfia species, plays a significant role in the biosynthesis of other pharmacologically active indole alkaloids, such as ajmaline. Its accurate identification and quantification are crucial for the quality control of herbal medicines, phytochemical research, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the analytical identification of this compound using various chromatographic and spectroscopic techniques.

Analytical Techniques for this compound Identification

Several analytical techniques can be employed for the identification and quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative determination, or structural elucidation. The most common techniques include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of this compound and related indole alkaloids from Rauwolfia species, based on established analytical methods. These values can serve as a reference for method development and validation.

AnalyteTechniqueStationary PhaseMobile PhaseDetectionRetention Time (min) / RfLODLOQLinearity RangeReference
This compound HPLCC18Acetonitrile:Water with 0.05% Formic Acid (gradient)UV (280 nm)Not Specified---[1]
ReserpineHPTLCSilica gel 60 F254Toluene:Ethyl acetate:Formic acid (7:2:1)Densitometry (268 nm)0.69--200–1200 ng/band[2]
AjmalicineHPTLCSilica gel 60 F254Toluene:Ethyl acetate:Formic acid (7:2:1)Densitometry (268 nm)0.85--200–1200 ng/band[2]
AjmalineHPLCC18Acetonitrile:Water with 0.05% Formic Acid (gradient)UV (280 nm)~4.5---[1]
YohimbineHPLCC18Acetonitrile:Water with 0.05% Formic Acid (gradient)UV (280 nm)~5.2---[1]
ReserpineUHPLC-MSC18Acetonitrile:Water with 0.05% Formic Acid (gradient)ESI-MS~7.50.05 µg/mL0.15 µg/mL0.1-10 µg/mL[1]

Experimental Protocols

Sample Preparation: Extraction of this compound from Rauwolfia Plant Material

A general procedure for the extraction of indole alkaloids from Rauwolfia root material is as follows:

  • Grinding: Air-dry the Rauwolfia root material and grind it into a fine powder.

  • Extraction: Macerate the powdered material (e.g., 10 g) with methanol (e.g., 100 mL) for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase) to a known concentration for analysis.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is adapted from methods used for the analysis of indole alkaloids in Rauwolfia species.[1][3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.05% formic acid

    • Solvent B: Acetonitrile with 0.05% formic acid

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-50% B

    • 10-15 min: 50-80% B

    • 15-18 min: 80% B

    • 18-20 min: 80-10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the calibration curve generated from the standard solutions.

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Identification

This protocol is based on established HPTLC methods for other indole alkaloids from Rauwolfia.[2]

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).

  • Sample Application: Apply the standard and sample solutions as bands of a specified width (e.g., 6 mm) using an automated applicator.

  • Mobile Phase (Solvent System): Toluene: Ethyl acetate: Formic acid (7:2:1, v/v/v).

  • Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase vapor for 20 minutes. The development distance should be approximately 8 cm.

  • Drying: After development, dry the plate in a stream of warm air.

  • Detection and Densitometry:

    • Examine the plate under UV light at 254 nm and 366 nm.

    • Perform densitometric scanning at 268 nm.

    • Identify this compound in the sample by comparing its Rf value and color with the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Identification and Confirmation

This protocol provides a general framework for the LC-MS analysis of this compound.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).

  • LC Conditions: Utilize the HPLC conditions described in Protocol 2.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

  • Data Analysis: Identify this compound by its retention time and the mass-to-charge ratio (m/z) of its molecular ion ([M+H]+). For structural confirmation, analyze the fragmentation pattern in the MS/MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Isolation: Isolate pure this compound from the plant extract using preparative HPLC or column chromatography.

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).

  • NMR Experiments: Acquire a series of 1D and 2D NMR spectra, including:

    • 1H NMR: To determine the number and types of protons.

    • 13C NMR: To determine the number and types of carbons.

    • DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH, CH2, and CH3 groups.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Structure Elucidation: Analyze the obtained spectra to piece together the structure of this compound, including the indole alkaloid core and the attached glucose moiety.

Visualizations

Raucaffricine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_purification Purification for NMR cluster_data Data Output plant_material Rauwolfia Plant Material extraction Solvent Extraction plant_material->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC-UV/PDA crude_extract->hplc Quantitative Analysis hptlc HPTLC crude_extract->hptlc Qualitative Screening lcms LC-MS crude_extract->lcms Identification & Confirmation prep_hplc Preparative HPLC crude_extract->prep_hplc quant_data Concentration Data hplc->quant_data qual_data Rƒ Value / Retention Time hptlc->qual_data ms_data Mass Spectrum lcms->ms_data nmr NMR nmr_data Structural Information nmr->nmr_data prep_hplc->nmr Structural Elucidation

Caption: Experimental workflow for this compound identification.

Signaling_Pathway_Placeholder cluster_biosynthesis Simplified Biosynthetic Context of this compound Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Multiple Steps Vomilenine Vomilenine Strictosidine->Vomilenine Multiple Steps This compound This compound Vomilenine->this compound Glucosylation Ajmaline Ajmaline Vomilenine->Ajmaline Multiple Steps This compound->Vomilenine Deglucosylation (this compound-β-D-glucosidase)

Caption: Simplified biosynthetic context of this compound.

References

Application Notes and Protocols for Developing Animal Models for Raucaffricine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine, a glucoalkaloid found in plants of the Rauwolfia genus, is a biosynthetic precursor to the well-characterized antiarrhythmic agent, ajmaline. The enzymatic hydrolysis of this compound by β-glucosidase yields vomilenine, which is then converted to ajmaline. This metabolic relationship positions this compound as a potential prodrug for ajmaline, offering the possibility of altered pharmacokinetic and pharmacodynamic profiles. Ajmaline, a class Ia antiarrhythmic, is known for its sodium channel blocking properties and is utilized in the diagnosis of Brugada syndrome.[1][2][3]

The development of robust animal models is crucial for elucidating the therapeutic potential and safety profile of this compound. These models will enable the investigation of its in vivo conversion to ajmaline, its efficacy in relevant disease states, and its overall toxicological properties. This document provides detailed application notes and protocols for establishing such animal models, focusing on the cardiovascular effects, given the known activity of its metabolite, ajmaline.

Due to the limited direct research on this compound in animal models, the following protocols are based on established methodologies for ajmaline and glycoside metabolism. A phased approach is recommended, starting with fundamental pharmacokinetic and pharmacodynamic studies before progressing to more complex disease models.

Phase 1: Foundational In Vitro and Pharmacokinetic Studies

In Vitro Enzymatic Conversion of this compound

Objective: To determine the susceptibility of this compound to hydrolysis by β-glucosidases from common laboratory animal species.

Protocol:

  • Tissue Homogenate Preparation:

    • Harvest fresh liver and intestinal tissue from mice, rats, and dogs.

    • Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the cytosolic and microsomal fractions, which are rich in β-glucosidases.

    • Determine the total protein concentration of each supernatant using a standard protein assay (e.g., Bradford or BCA assay).

  • Enzymatic Assay:

    • Prepare a reaction mixture containing a known concentration of this compound and the tissue homogenate in a buffer that is optimal for β-glucosidase activity (typically pH 5.0-6.0).

    • Incubate the reaction mixture at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the enzymatic reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

    • Analyze the samples for the presence and quantity of ajmaline and remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.[4][5][6]

  • Data Analysis:

    • Calculate the rate of ajmaline formation for each tissue type and species.

    • Determine the Michaelis-Menten kinetics (Km and Vmax) to assess the affinity and efficiency of the enzymatic conversion.

This compound Formulation and Stability

Objective: To develop a stable and biocompatible formulation of this compound for in vivo administration.

Protocol:

  • Solubility Assessment:

    • Determine the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline, polyethylene glycol, cyclodextrins).[7][8]

    • Assess the pH-dependent solubility to identify a suitable buffer system.

  • Formulation Development:

    • Based on the solubility data, prepare formulations for different routes of administration (oral, intravenous, intraperitoneal). For poorly soluble compounds, consider using co-solvents, surfactants, or complexing agents like hydroxypropyl-beta-cyclodextrin.[8]

  • Stability Studies:

    • Evaluate the stability of the prepared formulations under different storage conditions (temperature, light) over time.

    • Analyze the formulations at regular intervals for the degradation of this compound and the formation of any impurities using HPLC.

Pharmacokinetic Profiling of this compound and Ajmaline

Objective: To determine the absorption, distribution, metabolism (conversion to ajmaline), and excretion (ADME) of this compound in a suitable animal model.

Protocol:

  • Animal Model Selection: Based on the in vitro conversion data, select the animal species that demonstrates efficient conversion of this compound to ajmaline (e.g., rat or dog).

  • Drug Administration:

    • Administer a single dose of the developed this compound formulation via the intended route (e.g., oral gavage or intravenous injection).

    • Include a control group receiving an equimolar dose of ajmaline for comparison.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

    • Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific method (e.g., LC-MS/MS) for the simultaneous quantification of this compound and ajmaline in plasma.[4][6][9]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time curves for both this compound and ajmaline.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis (e.g., Cmax, Tmax, AUC, half-life, clearance, and volume of distribution).

Data Presentation:

ParameterThis compound (Oral)This compound (IV)Ajmaline (IV)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
Half-life (h)
Clearance (mL/h/kg)
Volume of Distribution (L/kg)
Bioavailability (%) N/AN/A

Phase 2: Cardiovascular Safety and Efficacy Models

Cardiovascular Safety Pharmacology

Objective: To assess the effects of this compound on key cardiovascular parameters in a non-rodent model.

Protocol:

  • Animal Model: Conscious, telemetered dogs are a suitable model for cardiovascular safety assessment.

  • Instrumentation: Animals should be surgically implanted with telemetry devices for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

  • Experimental Design:

    • Administer escalating doses of this compound intravenously.

    • Include a vehicle control group and a positive control group (e.g., a known QT-prolonging drug).

    • Continuously record cardiovascular parameters before, during, and after drug administration.

  • Data Analysis:

    • Analyze ECG intervals (PR, QRS, QT, QTc), heart rate, and systolic and diastolic blood pressure.

    • Evaluate for the occurrence of any arrhythmias.

Data Presentation:

Dose (mg/kg)Change in Heart Rate (bpm)Change in Mean Arterial Pressure (mmHg)Change in PR Interval (ms)Change in QRS Duration (ms)Change in QTc Interval (ms)
Vehicle
Low Dose
Mid Dose
High Dose
Positive Control
Animal Models of Induced Arrhythmias

Objective: To evaluate the antiarrhythmic potential of this compound in established animal models of cardiac arrhythmias.

Protocol: Aconitine-Induced Arrhythmia in Rats

  • Animal Model: Male Wistar rats.

  • Arrhythmia Induction: Anesthetize the rats and administer a continuous intravenous infusion of aconitine to induce ventricular arrhythmias.

  • Experimental Groups:

    • Group 1: Vehicle control + Aconitine

    • Group 2: this compound (pre-treatment) + Aconitine

    • Group 3: Ajmaline (pre-treatment) + Aconitine

  • Procedure:

    • Administer the test compound (this compound or ajmaline) or vehicle intravenously a set time before starting the aconitine infusion.

    • Monitor the ECG continuously.

  • Endpoints:

    • Time to onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

    • Duration of arrhythmias.

    • Mortality rate.

Data Presentation:

Treatment GroupOnset of VPBs (min)Onset of VT (min)Onset of VF (min)Duration of Arrhythmia (s)Mortality (%)
Vehicle + Aconitine
This compound + Aconitine
Ajmaline + Aconitine
Animal Model for Brugada Syndrome Diagnosis (Ajmaline Challenge)

Objective: To adapt the clinical "ajmaline challenge" to an animal model to investigate if this compound can unmask the Brugada syndrome phenotype.

Protocol:

  • Animal Model: Genetically modified mouse models of Brugada syndrome (e.g., Scn5a+/- mice) are suitable.[1][10]

  • Procedure:

    • Anesthetize the mice and record a baseline ECG.

    • Administer this compound intravenously.

    • Continuously monitor the ECG for the characteristic Brugada pattern (coved-type ST-segment elevation in the right precordial leads).

    • A separate group of mice should receive ajmaline as a positive control.[11][12][13][14][15]

  • Endpoints:

    • Incidence and magnitude of ST-segment elevation.

    • Induction of ventricular arrhythmias.

Mandatory Visualizations

Signaling Pathway

raucaffricine_metabolism This compound This compound Vomilenine Vomilenine This compound->Vomilenine β-glucosidase Ajmaline Ajmaline Vomilenine->Ajmaline Further Metabolism IonChannels Voltage-gated Na+, K+, Ca2+ Channels Ajmaline->IonChannels Blockade AntiarrhythmicEffect Antiarrhythmic/ Proarrhythmic Effect IonChannels->AntiarrhythmicEffect

Caption: Metabolic conversion of this compound to ajmaline and its mechanism of action.

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: In Vivo Efficacy & Safety P1_1 In Vitro Conversion Assay P1_3 Pharmacokinetics (PK) P1_1->P1_3 P1_2 Formulation & Stability P1_2->P1_3 P2_1 Cardiovascular Safety Pharmacology P1_3->P2_1 P2_2 Induced Arrhythmia Models P1_3->P2_2 P2_3 Brugada Syndrome Model P1_3->P2_3

Caption: Phased experimental workflow for this compound animal model development.

Logical Relationship

logical_relationship Raucaffricine_Prodrug This compound (Prodrug) InVivo_Conversion In Vivo Conversion Raucaffricine_Prodrug->InVivo_Conversion Ajmaline_Active Ajmaline (Active Metabolite) InVivo_Conversion->Ajmaline_Active Animal_Model Animal Model (e.g., Arrhythmia) Ajmaline_Active->Animal_Model Human_Condition Human Condition (e.g., Cardiac Arrhythmia) Animal_Model->Human_Condition Translational Relevance

Caption: Logical relationship of this compound as a prodrug in animal models.

References

Application Notes and Protocols for Raucaffricine Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raucaffricine, a glucoalkaloid found in plants of the Rauvolfia genus, serves as a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline. Metabolic engineering offers a promising avenue for the sustainable and scalable production of this compound and its derivatives, circumventing the challenges associated with agricultural sourcing. This document provides detailed application notes and experimental protocols for the metabolic engineering of the this compound biosynthetic pathway in microbial hosts, with a primary focus on the yeast Saccharomyces cerevisiae. These guidelines are intended to assist researchers in designing and executing experiments for the heterologous production of this important pharmaceutical precursor.

This compound Biosynthesis and Metabolic Engineering Strategy

The biosynthesis of this compound is a branch of the complex monoterpenoid indole alkaloid (MIA) pathway. The core strategy for its heterologous production involves the reconstruction of this pathway in a microbial chassis. This typically involves the expression of a series of plant-derived enzymes that convert a central metabolite, such as tryptophan and geraniol, into this compound.

Key Biosynthetic Steps and Enzymes:

The pathway begins with the shikimate pathway producing tryptophan and the mevalonate (MVA) or non-mevalonate (MEP) pathway producing geranyl pyrophosphate (GPP). The key steps for this compound biosynthesis from these precursors are:

  • Geraniol Synthesis: Geraniol synthase (GES) converts GPP to geraniol.

  • Geraniol Oxidation: Geraniol 8-hydroxylase (G8H), a cytochrome P450 enzyme, hydroxylates geraniol.

  • Oxidation and Cyclization: The product of G8H is further oxidized and cyclized to form secologanin. This involves 8-hydroxygeraniol oxidoreductase (8HGO), secologanin synthase (SLS), and a cytochrome P450 reductase (CPR) as an electron donor for P450 enzymes.

  • Condensation: Strictosidine synthase (STR) catalyzes the condensation of tryptamine (derived from tryptophan) and secologanin to form strictosidine.[1][2][3]

  • Glucosidase Action: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine to yield strictosidine aglycone.

  • Conversion to Vomilenine: A series of enzymatic steps, including the action of geissoschizine synthase and subsequent oxidations, convert the strictosidine aglycone to vomilenine.[4][5] this compound is the glucosylated form of a precursor to vomilenine. The specific glucosyltransferase that acts on the vomilenine precursor to form this compound is not fully characterized in all relevant species.

  • This compound Hydrolysis (in Ajmaline Pathway): In the native plant, this compound is hydrolyzed by this compound β-glucosidase to yield vomilenine, which then proceeds through several more steps to form ajmaline.[6]

Metabolic Engineering Goals:

  • Pathway Reconstruction: Express all necessary biosynthetic genes in a suitable microbial host.

  • Precursor Supply Enhancement: Engineer the host's central metabolism to increase the intracellular pools of tryptophan and GPP.

  • Flux Optimization: Balance the expression levels of pathway enzymes to maximize carbon flux towards this compound and prevent the accumulation of toxic intermediates.

  • Host Strain Improvement: Utilize host strains with desirable characteristics, such as high tolerance to pathway intermediates and final products.

Quantitative Data

While the complete de novo biosynthesis of the downstream product ajmaline has been achieved in Saccharomyces cerevisiae, specific quantitative data for the accumulation of the intermediate this compound in engineered microbial systems is not extensively reported in the literature. The following table summarizes the types of quantitative data that are crucial for evaluating the efficiency of an engineered this compound production system. Researchers should aim to generate this data for their engineered strains.

ParameterDescriptionTarget Value/Range
This compound Titer (mg/L) The final concentration of this compound in the culture medium or cell lysate.>100 mg/L for initial proof-of-concept
This compound Yield (mg/g of carbon source) The amount of this compound produced per gram of carbon source (e.g., glucose) consumed.>10 mg/g
This compound Productivity (mg/L/h) The rate of this compound production over a specific period of the fermentation.>1 mg/L/h
Enzyme Kinetic Parameters Km, Vmax, and kcat for key enzymes in the pathway (e.g., STR, SGD, Vomilenine Reductase).To be determined experimentally

Note: The target values are indicative and will depend on the specific host organism, cultivation conditions, and the scale of the experiment.

Experimental Protocols

Protocol 1: Construction of a this compound-Producing Yeast Strain

This protocol describes the assembly of a multi-gene biosynthetic pathway in Saccharomyces cerevisiae using a modular plasmid-based system.

Materials:

  • S. cerevisiae host strain (e.g., CEN.PK2-1C)

  • Expression vectors with different selectable markers (e.g., pRS series)

  • Codon-optimized synthetic genes for the biosynthetic enzymes (e.g., GES, G8H, 8HGO, SLS, CPR, STR, SGD, and potentially a glucosyltransferase)

  • Restriction enzymes, DNA ligase, and other standard molecular biology reagents

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective growth media (e.g., SD-ura, SD-his, etc.)

Methodology:

  • Gene Synthesis and Codon Optimization: Obtain synthetic DNA sequences for all the biosynthetic genes, codon-optimized for expression in S. cerevisiae.

  • Vector Construction:

    • Clone each biosynthetic gene into a separate yeast expression vector under the control of a strong constitutive or inducible promoter (e.g., TEF1, GAL1).

    • Ensure each vector carries a different auxotrophic marker for selection.

    • For cytochrome P450 enzymes like G8H and SLS, co-express a suitable cytochrome P450 reductase (CPR).

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/PEG method.

    • Transform the yeast cells sequentially with the constructed plasmids. After each transformation, select for successful transformants on the appropriate selective dropout medium.

    • Alternatively, co-transform multiple plasmids simultaneously and select on a medium lacking all corresponding auxotrophic supplements.

  • Strain Verification:

    • Confirm the presence of all gene cassettes in the transformed yeast by colony PCR.

    • Verify the expression of the heterologous proteins by Western blotting or proteomics analysis.

Protocol 2: Shake-Flask Cultivation and this compound Production

This protocol outlines a small-scale cultivation method to screen engineered yeast strains for this compound production.

Materials:

  • Engineered yeast strain

  • Appropriate selective liquid media (e.g., SD-ura-his-leu-trp)

  • Baffled shake flasks

  • Incubator shaker

Methodology:

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking (250 rpm).

  • Production Culture: Inoculate 50 mL of fresh selective medium in a 250 mL baffled shake flask with the overnight culture to an initial OD600 of 0.1.

  • Cultivation: Incubate the culture at 30°C with vigorous shaking (250 rpm) for 72-96 hours.

  • Sampling: At regular intervals (e.g., every 24 hours), withdraw a sample of the culture for OD600 measurement and analysis of this compound production.

  • Sample Preparation for Analysis:

    • Centrifuge the culture sample to separate the cells from the supernatant.

    • The supernatant can be directly analyzed for secreted this compound.

    • To analyze intracellular this compound, lyse the cell pellet (e.g., by bead beating or chemical lysis) and extract with a suitable organic solvent like methanol or ethyl acetate.

Protocol 3: HPLC-UV Quantification of this compound

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection. This method should be validated for linearity, accuracy, and precision.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound analytical standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or other suitable mobile phase modifier

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm and 280 nm (monitor both for specificity)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared samples (supernatant or cell extract).

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

  • Quantification:

    • Integrate the peak area of this compound in the sample chromatograms.

    • Calculate the concentration of this compound in the samples using the standard curve.

Visualizations

Raucaffricine_Biosynthesis_Pathway cluster_central_metabolism Central Metabolism cluster_mia_pathway Monoterpenoid Indole Alkaloid Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC GPP GPP Geraniol Geraniol GPP->Geraniol GES Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Geraniol->Secologanin G8H, 8HGO, SLS, CPR Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Vomilenine_precursor Vomilenine Precursor Strictosidine_Aglycone->Vomilenine_precursor Multiple Steps This compound This compound Vomilenine_precursor->this compound Glucosyltransferase Vomilenine Vomilenine This compound->Vomilenine This compound β-glucosidase Ajmaline Ajmaline Vomilenine->Ajmaline Vomilenine Reductase & other enzymes

Caption: this compound biosynthetic pathway.

Experimental_Workflow cluster_design_build Design and Build cluster_test_analyze Test and Analyze A Gene Synthesis & Codon Optimization B Vector Construction (Modular Plasmids) A->B C Yeast Transformation (Sequential or Co-transformation) B->C D Strain Verification (PCR, Western Blot) C->D E Shake-Flask Cultivation D->E F Sampling and Extraction E->F G HPLC-UV Quantification F->G H Data Analysis & Strain Optimization G->H H->A Iterative Improvement

Caption: Experimental workflow for engineering this compound production.

Drug Development Perspectives

The successful metabolic engineering of this compound production in a microbial host opens up several possibilities for drug development:

  • Sustainable Ajmaline Production: An efficient this compound-producing strain can serve as a platform for the production of ajmaline by introducing the subsequent downstream enzymes. This would provide a stable and cost-effective supply of this important antiarrhythmic drug.

  • Novel Alkaloid Synthesis: The engineered pathway can be a starting point for the synthesis of novel this compound and ajmaline analogs with potentially improved pharmacological properties. This can be achieved through enzyme engineering or by feeding substrate analogs to the microbial culture.

  • Process Optimization and Scale-up: Further research can focus on optimizing the fermentation process and scaling up production to an industrial level, making microbial-derived this compound and its derivatives commercially viable.

Conclusion

The metabolic engineering of this compound biosynthesis is a rapidly advancing field with significant potential for the pharmaceutical industry. The protocols and information provided in this document offer a comprehensive guide for researchers to embark on the construction and optimization of this compound-producing microbial strains. While challenges remain, particularly in maximizing titers and yields, the continued development of synthetic biology tools and a deeper understanding of plant alkaloid biosynthesis will undoubtedly accelerate progress towards the industrial-scale microbial production of this compound and its valuable derivatives.

References

Synthetic Pathways to Raucaffricine and its Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of synthetic strategies for the indole alkaloid raucaffricine and its derivatives. While a complete total synthesis of this compound has not been formally published, this application note outlines a plausible synthetic route based on the successful synthesis of key biosynthetic precursors and established glycosylation methodologies. Detailed protocols for key reactions are provided, along with a discussion of strategies for the synthesis of this compound analogs.

This compound, a glucoalkaloid found in plants of the Rauwolfia genus, is a biosynthetic precursor to the antiarrhythmic drug ajmaline. Its complex structure, featuring a pentacyclic indole alkaloid core (vomilenine) linked to a glucose moiety, presents a significant synthetic challenge. Understanding its synthesis is crucial for accessing analogs with potentially improved pharmacological properties.

Proposed Synthetic Route to this compound

The proposed synthetic strategy involves a two-pronged approach: the synthesis of the aglycone, vomilenine, followed by its glycosylation to yield this compound.

Part 1: Synthesis of the Aglycone - Vomilenine

A direct total synthesis of vomilenine has not been reported. However, its biosynthetic precursors, (+)-polyneuridine aldehyde and 16-epi-vellosimine, have been synthesized.[1][2][3] The conversion of these precursors to vomilenine is understood from biosynthetic studies.[4][5] A plausible synthetic route to vomilenine can therefore be constructed by first synthesizing polyneuridine aldehyde and then mimicking the biosynthetic transformation.

A key intermediate in the synthesis of many sarpagine-ajmaline type alkaloids is a common tetracyclic core, which can be assembled through various strategies, including the Pictet-Spengler reaction and Diels-Alder cycloadditions.[6] A recent unified approach to this class of alkaloids utilizes a Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane intermediate.[6]

Retrosynthetic Analysis of Vomilenine:

G This compound This compound Vomilenine Vomilenine This compound->Vomilenine Glycosylation Glucose Glucose This compound->Glucose Glycosylation Polyneuridine_Aldehyde Polyneuridine Aldehyde Vomilenine->Polyneuridine_Aldehyde Biosynthetic Conversion (e.g., via 16-epi-vellosimine) Tryptophan_Derivative Tryptophan Derivative Polyneuridine_Aldehyde->Tryptophan_Derivative Pictet-Spengler/ Mannich Cyclization Secologanin_Derivative Secologanin Derivative Polyneuridine_Aldehyde->Secologanin_Derivative Coupling

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps towards Vomilenine (via Polyneuridine Aldehyde):

The enantiospecific total synthesis of (+)-polyneuridine aldehyde has been achieved, providing a clear pathway to this crucial intermediate.[1][2][3] The synthesis starts from D-(+)-tryptophan methyl ester and involves key steps such as an asymmetric Pictet-Spengler reaction and a palladium-mediated enolate cross-coupling to construct the sarpagine skeleton.[7]

Table 1: Key Reactions and Reported Yields in the Synthesis of (+)-Polyneuridine Aldehyde

Step No.Reaction TypeStarting MaterialProductReagents and ConditionsYield (%)Reference
1Asymmetric Pictet-SpenglerD-(+)-tryptophan methyl esterTetracyclic amineChiral auxiliary, acidHigh[7]
2Palladium-mediated couplingTetracyclic amine derivativeSarpagine skeletonPd catalyst, baseGood[7]
3Functional group manipulationsSarpagine intermediateDiol precursorMulti-stepModerate[1][2]
4Corey-Kim OxidationDiol precursor(+)-Polyneuridine aldehydeCorey-Kim reagentGood[1][2][3]

Experimental Protocol: Corey-Kim Oxidation for the Synthesis of (+)-Polyneuridine Aldehyde

This protocol is adapted from the reported synthesis of (+)-polyneuridine aldehyde.[2][8]

Materials:

  • Diol precursor

  • N-Chlorosuccinimide (NCS)

  • Dimethyl sulfide (DMS)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

Procedure:

  • To a solution of the diol precursor in a mixture of anhydrous DCM and toluene at -25 °C under an inert atmosphere, add NCS portionwise.

  • After stirring for 10 minutes, add a solution of DMS in anhydrous toluene dropwise.

  • Continue stirring at -25 °C for 2 hours.

  • Add a solution of TEA in anhydrous DCM dropwise and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (+)-polyneuridine aldehyde.

From Polyneuridine Aldehyde to Vomilenine:

Biosynthetically, polyneuridine aldehyde is converted to 16-epi-vellosimine by the enzyme polyneuridine aldehyde esterase (PNAE).[1][7] 16-epi-Vellosimine is then a direct precursor in the biosynthesis of the ajmalan skeleton, leading to vomilenine.[7] While a chemical equivalent of the PNAE-catalyzed reaction is not explicitly detailed, the transformation involves the loss of the carbomethoxy group. Subsequent enzymatic steps leading to vomilenine involve hydroxylation and cyclization. A biomimetic chemical approach would likely involve a decarboxylation followed by an oxidative cyclization.

Part 2: Glycosylation of Vomilenine to this compound

The final step in the proposed synthesis of this compound is the glycosylation of the vomilenine aglycone. This involves the formation of a C-glycosidic bond between the indole nucleus of vomilenine and a glucose derivative. The C3 position of the indole is the likely site of glycosylation.

Selection of Glycosyl Donor and Method:

Various methods for C-glycosylation of indoles have been developed.[9] The choice of glycosyl donor and activation method is critical for achieving high yield and stereoselectivity.

Table 2: Potential Glycosylation Methods for Vomilenine

Glycosyl Donor TypeActivation MethodKey FeaturesReference
Glycosyl HalidesLewis Acid (e.g., BF₃·OEt₂)Classical method, reactivity depends on halide.[10]
Glycosyl TrichloroacetimidatesLewis Acid (e.g., TMSOTf)Highly reactive donors, widely used in complex natural product synthesis.[10][11]
ThioglycosidesThiophilic Promoter (e.g., NIS/TfOH)Stable donors, tunable reactivity.[12]
Glycosyl FormatesCatalytic Bi(OTf)₃Atom-economic, mild conditions.[13]
o-[1-(p-MeO-phenyl)vinyl]benzoates (PMPVB)Brønsted AcidHighly reactive, good for poorly nucleophilic indoles.[14]

Given the complexity and potential sensitivity of the vomilenine core, a mild and highly stereoselective method would be preferable. The use of glycosyl trichloroacetimidates or PMPVB donors with a suitable Lewis or Brønsted acid catalyst appears promising.[10][14]

Experimental Protocol: General Procedure for C-Glycosylation of an Indole Alkaloid

This is a general protocol that would require optimization for the specific substrate, vomilenine.

Materials:

  • Vomilenine (aglycone)

  • Protected glycosyl donor (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of vomilenine and the protected glycosyl donor in anhydrous DCM.

  • Add freshly activated powdered 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the Lewis acid catalyst (e.g., TMSOTf) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and filter through a pad of celite.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Perform deprotection of the sugar hydroxyl groups (e.g., by catalytic hydrogenation for benzyl groups) to obtain this compound.

Workflow for the Proposed Synthesis of this compound:

G cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation Start D-(+)-Tryptophan methyl ester Pictet_Spengler Asymmetric Pictet-Spengler Start->Pictet_Spengler Coupling Pd-mediated Coupling Pictet_Spengler->Coupling FGI Functional Group Interconversions Coupling->FGI Oxidation Corey-Kim Oxidation FGI->Oxidation Polyneuridine_Aldehyde Polyneuridine Aldehyde Oxidation->Polyneuridine_Aldehyde Conversion Biomimetic Conversion Polyneuridine_Aldehyde->Conversion Vomilenine Vomilenine Conversion->Vomilenine Glycosylation C-Glycosylation Vomilenine->Glycosylation Glycosyl_Donor Protected Glucose Donor Glycosyl_Donor->Glycosylation Deprotection Deprotection Glycosylation->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed workflow for the total synthesis of this compound.

Synthesis of this compound Analogues

The development of synthetic routes to this compound opens up possibilities for creating novel analogues with potentially enhanced or new biological activities. These modifications can be targeted at either the aglycone (vomilenine) core or the sugar moiety.

Aglycone Modification

Analogues of the vomilenine core can be synthesized by introducing modifications at various stages of the synthetic pathway. For example, using substituted tryptophan derivatives as starting materials in the Pictet-Spengler reaction would lead to analogues with substitutions on the aromatic ring of the indole nucleus.[15][16] Furthermore, the functional groups on the sarpagine skeleton can be chemically modified prior to the final cyclization steps.

Sugar Moiety Modification

A wide range of modified sugar analogues can be synthesized and used as glycosyl donors in the glycosylation step.[17][18] This allows for the exploration of the structure-activity relationship of the carbohydrate part of this compound. Modifications could include:

  • Deoxygenation: Removal of one or more hydroxyl groups.

  • Epimerization: Inversion of stereochemistry at one or more chiral centers.

  • Functionalization: Introduction of different functional groups, such as amino or fluoro groups.

  • Chain modification: Altering the carbon chain length of the sugar.

The synthesis of these sugar analogues often starts from readily available monosaccharides and involves standard protecting group chemistry and functional group transformations.[17][18]

Conclusion

While a definitive total synthesis of this compound remains to be published, a viable synthetic strategy can be formulated based on the successful synthesis of its biosynthetic precursors and the application of modern glycosylation techniques. The proposed route, beginning with the enantioselective synthesis of the ajmaline-type core followed by a stereoselective C-glycosylation, provides a roadmap for accessing this complex natural product and its analogues. The detailed protocols and strategies outlined in this application note are intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further exploration of the chemical and biological landscape of this compound and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Raucaffricine Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing raucaffricine yield from Rauwolfia plant cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the basic medium composition for initiating Rauwolfia cell cultures?

A: The most commonly used basal medium is Murashige and Skoog (MS) medium.[1][2][3] For successful callus induction and growth, the MS medium is typically supplemented with plant growth regulators. A common combination includes auxins like Indole-3-acetic acid (IAA) or Naphthaleneacetic acid (NAA) and cytokinins like 6-Benzylaminopurine (BAP).[1][2][4] The pH of the medium should be adjusted to 5.6-5.8 before autoclaving.[2]

Q2: My explants are turning brown and dying after being placed on the culture medium. What is the cause and how can I prevent it?

A: This issue is known as oxidative browning, a common problem in plant tissue culture.[5][6] It occurs when explants, especially those from woody plants, release phenolic compounds upon wounding, which then oxidize and release toxins into the medium, inhibiting growth and potentially killing the explant.

Solutions:

  • Antioxidants: Add antioxidants like ascorbic acid or citric acid to the medium.

  • Activated Charcoal: Incorporate a small amount of activated charcoal into the medium to adsorb the toxic phenolic compounds.

  • Frequent Subculturing: Transfer the explants to fresh medium frequently in the initial stages to move them away from the secreted phenolics.

  • Dark Incubation: Keep the cultures in the dark for the first few weeks, as light can sometimes exacerbate phenolic oxidation.

Q3: What are elicitors and how can they increase this compound yield?

A: Elicitors are compounds that stimulate defense responses in plants, which often include the enhanced production of secondary metabolites like alkaloids.[7][8] They can be biotic (derived from living organisms like fungi or bacteria) or abiotic (physical or chemical stressors).[8][9] By adding an elicitor to the culture, you can trigger the biosynthetic pathways leading to this compound, significantly boosting its accumulation.[8] Factors such as elicitor concentration, timing of addition, and cell culture age are critical for optimizing the response.[10]

Q4: How does precursor feeding work to enhance this compound production?

A: Precursor feeding involves supplying the culture with an intermediate compound from the this compound biosynthetic pathway.[11][12][13] This can increase the yield of the final product by overcoming potential limitations in the natural supply of the precursor. This compound is a monoterpenoid indole alkaloid, and its biosynthesis begins with the amino acid tryptophan.[11] Supplementing the medium with tryptophan or other pathway intermediates like tryptamine can therefore enhance this compound production.[11]

Q5: What is the general procedure for extracting and quantifying this compound from cell cultures?

A: The general workflow involves:

  • Harvesting and Drying: Cells are separated from the medium by filtration and then freeze-dried or oven-dried to determine the dry weight.

  • Extraction: The dried cell mass is ground into a fine powder and extracted with a polar solvent, typically methanol or ethanol, often with the addition of a small amount of acid to improve alkaloid solubility.[14]

  • Purification/Cleanup: The crude extract may be purified using techniques like solid-phase extraction (SPE) to remove interfering compounds like sugars and lipids.[15]

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound and other related alkaloids like ajmaline.[4] A C18 reverse-phase column is typically used, and detection is performed with a UV or PDA detector.

Troubleshooting Guides

Problem 1: Low or No this compound Yield Despite Healthy Cell Growth

This is a common issue where biomass accumulation is good, but the target secondary metabolite is not being produced in significant quantities.

Potential Cause Troubleshooting Step Explanation
Suboptimal Media Composition Review and optimize the concentration of macro/micronutrients, vitamins, and carbon source (sucrose). Test different basal media like Gamborg B5 or Linsmaier-Skoog (LS).[10][16]While standard MS medium supports growth, specific cell lines may require tailored formulations for secondary metabolite production.
Incorrect Hormone Balance Vary the auxin-to-cytokinin ratio. A high auxin level often promotes cell proliferation but can suppress secondary metabolism. Try reducing auxin levels or altering the type of auxin/cytokinin used.[3]The hormonal balance that is optimal for growth may not be optimal for production. A two-stage culture system (growth phase followed by production phase with different media) can be effective.
Lack of Pathway Induction Implement an elicitation strategy. Add an elicitor like methyl jasmonate (MeJA) or yeast extract to the culture during the late exponential or stationary growth phase.[10]This compound is a defense-related compound. Its synthesis often requires a stress signal (elicitor) to be significantly upregulated.[8]
Precursor Limitation Implement a precursor feeding strategy. Add tryptophan to the culture medium. Start with low concentrations and test different addition times.[11][12]The endogenous supply of primary metabolites (like tryptophan) can be a rate-limiting step for the biosynthesis of complex alkaloids.
Cell Line Variation Select high-yielding cell lines. Initiate multiple callus lines and screen them for this compound production. Serially subculture the highest-producing lines.[10][16]Plant cell cultures can be heterogeneous. Selection is crucial to isolate cell lines with a genetic and epigenetic predisposition for high-yield production.[16]
Problem 2: Poor Callus Induction or Slow Suspension Culture Growth

If the primary cell culture is not growing well, optimizing secondary metabolite production is impossible.

Potential Cause Troubleshooting Step Explanation
Inappropriate Explant Source Use young, healthy, and sterile plant parts as explants. Tender leaves are often a good source for Rauwolfia.[1][2]The physiological state of the explant tissue is critical for successful callus induction.
Suboptimal Hormone Levels Perform a dose-response experiment with different concentrations of auxins (e.g., 2,4-D, IAA, NAA) and cytokinins (e.g., BAP, Kinetin).Finding the right balance is key. For R. serpentina, combinations like BAP (1.0 mg/L) + IAA (0.5 mg/L) have shown high callus induction frequency.[2]
Culture Environment Issues Ensure the culture room has a stable temperature (around 25-28°C) and appropriate lighting (or darkness for initial callus induction). Check the pH of the medium before autoclaving (5.6-5.8).[2][17]Physical parameters are just as important as chemical ones. Deviations can induce stress and inhibit growth.
Nutrient Depletion Increase the frequency of subculturing. If growth slows prematurely, the medium may be depleted.Rapidly growing cultures consume nutrients quickly. Ensure they are transferred to fresh medium before the stationary phase begins.

Experimental Protocols

Protocol 1: Callus Induction from Rauwolfia serpentina Leaf Explants
  • Explant Preparation: Collect young, healthy leaves from a Rauwolfia serpentina plant.

  • Surface Sterilization: Wash the leaves under running tap water. In a laminar flow hood, immerse them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 1-2% sodium hypochlorite solution with a drop of Tween-20. Rinse 3-4 times with sterile distilled water.

  • Inoculation: Cut the sterilized leaves into small sections (approx. 1x1 cm). Place them on sterile MS medium in a petri dish. The medium should be supplemented with plant growth regulators, for example, 1.0 mg/L BAP and 0.5 mg/L IAA.[2]

  • Incubation: Seal the petri dishes with paraffin film and incubate them in the dark at 25 ± 2°C.

  • Subculture: Observe the cultures regularly. Once callus formation is visible (typically within 2-4 weeks), transfer the callus to fresh medium of the same composition. Subculture every 3-4 weeks.

Protocol 2: Elicitation of Suspension Cultures
  • Prepare Elicitor Stock: Prepare a sterile stock solution of the chosen elicitor (e.g., 100 mM Methyl Jasmonate in ethanol).

  • Establish Suspension Culture: Transfer established callus to a liquid MS medium with appropriate growth regulators in an Erlenmeyer flask.

  • Culture Growth: Grow the suspension culture on an orbital shaker (110-120 rpm) at 25 ± 2°C. Monitor cell growth by measuring fresh/dry weight over time.

  • Elicitor Addition: Add the elicitor to the culture during the mid-to-late exponential growth phase. For example, add the MeJA stock solution to achieve a final concentration of 100 µM. An equivalent amount of the solvent should be added to a control flask.

  • Harvesting: Harvest the cells and the medium at different time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation time for maximum this compound production.

  • Analysis: Extract and quantify this compound from the harvested cells.

Visualizations

G cluster_0 Phase 1: Culture Initiation cluster_1 Phase 2: Optimization Strategies cluster_2 Phase 3: Production & Analysis Explant 1. Select & Sterilize Rauwolfia Explant Induction 2. Callus Induction on Solid MS Medium Explant->Induction Suspension 3. Establish Suspension Culture in Liquid Medium Induction->Suspension Elicitation 4a. Elicitation (e.g., Methyl Jasmonate) Suspension->Elicitation Precursor 4b. Precursor Feeding (e.g., Tryptophan) Suspension->Precursor Harvest 5. Harvest Cells & Medium Elicitation->Harvest Precursor->Harvest Extract 6. Extraction of Alkaloids Harvest->Extract Quantify 7. HPLC Quantification of this compound Extract->Quantify

Caption: Workflow for optimizing this compound yield.

G Start Start: Low this compound Yield CheckGrowth Is cell growth (biomass) a limiting factor? Start->CheckGrowth OptimizeGrowth Troubleshoot Growth: - Hormone balance - Media components - Subculture frequency CheckGrowth->OptimizeGrowth Yes PathwayIssue Cell growth is adequate. Focus on biosynthesis pathway. CheckGrowth->PathwayIssue No OptimizeGrowth->Start ImplementElicitor Strategy 1: Implement Elicitation (e.g., Yeast Extract, MeJA) to induce defense pathways. PathwayIssue->ImplementElicitor ImplementPrecursor Strategy 2: Implement Precursor Feeding (e.g., Tryptophan) to overcome substrate limitations. PathwayIssue->ImplementPrecursor SelectLine Strategy 3: Select High-Yielding Cell Line through screening. PathwayIssue->SelectLine End Re-evaluate Yield ImplementElicitor->End ImplementPrecursor->End SelectLine->End

Caption: Troubleshooting logic for low this compound yield.

G Shikimate Shikimate Pathway Tryptophan Tryptophan Shikimate->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine (Key Intermediate) Tryptamine->Strictosidine This compound This compound Strictosidine->this compound Vomilenine Vomilenine This compound->Vomilenine Ajmaline Ajmaline Pathway Vomilenine->Ajmaline Precursor Precursor Feeding Precursor->Tryptophan Elicitor Elicitation DefenseGenes Defense Gene Upregulation Elicitor->DefenseGenes DefenseGenes->Tryptophan

Caption: this compound biosynthesis and intervention points.

References

challenges in raucaffricine purification from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of raucaffricine from crude extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Yield in Crude Extract Inefficient initial extraction from plant material.- Ensure plant material is finely ground to maximize surface area for solvent penetration.- Use a Soxhlet apparatus for continuous and exhaustive extraction.- Consider a mildly acidic extraction solvent (e.g., methanol with 0.1% acetic acid) to convert this compound to its more soluble salt form.
Degradation of this compound during extraction.- Avoid high temperatures during solvent evaporation; use a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C.[1][2]- Protect the extract from light to prevent potential photodegradation.
Poor Separation of this compound from Other Alkaloids Co-elution with structurally similar alkaloids (e.g., ajmaline, vomilenine).- TLC/HPLC Method Development: - Screen different solvent systems with varying polarities. - Employ gradient elution in HPLC, starting with a less polar mobile phase and gradually increasing polarity. A common mobile phase for Rauwolfia alkaloids is a gradient of acetonitrile and water with a formic acid modifier.[3][4]- Column Choice: - For preparative HPLC, a C18 reversed-phase column is often effective for separating indole alkaloids.
This compound Degradation During Purification Acid/Base Instability: The glycosidic bond in this compound may be susceptible to hydrolysis under strong acidic conditions. Indole alkaloids can also be unstable in strongly basic conditions.[5]- Maintain the pH of solutions between 4 and 7 during extraction and purification steps.- If acid-base partitioning is necessary, use dilute acids and bases and minimize exposure time.
Thermal Instability: Prolonged exposure to elevated temperatures can lead to the degradation of complex natural products.- Perform all purification steps at room temperature or below, where possible.- If heating is necessary to dissolve samples, use minimal heat for the shortest possible time.
Low Recovery After Chromatographic Steps Irreversible adsorption of this compound onto the stationary phase.- Before injecting the sample, wash the column with a strong solvent to remove any strongly adsorbed compounds from previous runs.- Consider using a guard column to protect the main column.
Precipitation of this compound in the mobile phase or during fraction collection.- Ensure the crude extract is fully dissolved in the mobile phase before injection. A small amount of a stronger, compatible solvent like DMSO may be used for initial dissolution.- Optimize the mobile phase composition to enhance the solubility of this compound.
Broad or Tailing Peaks in HPLC Secondary interactions between the basic nitrogen of the indole ring and residual silanol groups on the silica-based column.- Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).- Use an end-capped C18 column or a polymer-based reversed-phase column.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude extracts of Rauwolfia serpentina that can interfere with this compound purification?

A1: Crude extracts of Rauwolfia serpentina are complex mixtures containing numerous indole alkaloids. Common impurities that may co-extract and interfere with this compound purification include ajmaline, acetylajmaline, vomilenine, methylajmalicine, ajmalicine, and raufloridine. The presence and abundance of these can vary depending on the plant source and extraction method.

Q2: What is the general solubility profile of this compound?

A2: As a glycosidic indole alkaloid, this compound exhibits moderate polarity. It is generally soluble in polar organic solvents such as methanol and ethanol. Its solubility in water is expected to be limited but can be enhanced in acidic aqueous solutions due to the formation of a salt at the basic nitrogen of the indole ring. It is likely poorly soluble in non-polar organic solvents like hexane.

Q3: How can I monitor the purity of my this compound fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of alkaloids. HPLC with a UV detector is a more quantitative method for assessing purity. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Q4: Are there any specific storage conditions recommended for purified this compound?

A4: To prevent degradation, purified this compound should be stored as a solid in a cool, dark, and dry place. If in solution, it should be stored at low temperatures (e.g., -20°C) and protected from light. It is advisable to use the solution shortly after preparation.

Experimental Protocols

General Extraction Protocol for this compound from Rauwolfia serpentina
  • Milling and Extraction:

    • Dry the plant material (e.g., roots) at a temperature not exceeding 40°C and grind it into a fine powder.

    • Extract the powdered material with methanol using a Soxhlet apparatus for 6-8 hours. Alternatively, perform maceration with methanol at room temperature for 24-48 hours with constant stirring.

  • Concentration:

    • Filter the methanolic extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature of 40-50°C to obtain the crude extract.

Illustrative Preparative HPLC Method for this compound Purification
  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 10% B to 60% B over 40 minutes.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: Dependent on the concentration of the crude extract and the capacity of the column.

  • Fraction Collection: Collect fractions based on the elution profile and monitor the purity of each fraction by analytical HPLC or TLC.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification start Dried & Powdered Rauwolfia serpentina extraction Soxhlet Extraction (Methanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract prep_hplc Preparative HPLC (C18, Acetonitrile/Water Gradient) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC/TLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_concentration Final Concentration & Drying pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Purity of this compound cause1 Co-eluting Impurities start->cause1 cause2 On-column Degradation start->cause2 cause3 Poor Chromatographic Resolution start->cause3 solution1a Optimize HPLC Gradient cause1->solution1a solution1b Change Stationary Phase cause1->solution1b solution2a Check pH of Mobile Phase cause2->solution2a solution2b Reduce Temperature cause2->solution2b solution3a Adjust Mobile Phase Modifiers (e.g., TEA) cause3->solution3a solution3b Lower Sample Load cause3->solution3b

Caption: A troubleshooting decision tree for low purity issues in this compound purification.

References

overcoming low solubility of raucaffricine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for raucaffricine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the low aqueous solubility of this compound.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common issues encountered during experiments.

Q1: My this compound is not dissolving or is precipitating out of my aqueous buffer. What should I do first?

A1: Low solubility is a known characteristic of many complex organic molecules like this compound. A systematic approach is the best way to tackle this issue. Start by assessing your experimental parameters and then proceed through a logical sequence of solubility enhancement techniques.

The following workflow provides a step-by-step guide to troubleshooting poor solubility.

G Troubleshooting Workflow for this compound Solubility cluster_start cluster_methods Solubility Enhancement Methods cluster_check cluster_end start Start: this compound Precipitates/Insoluble ph_adjust Attempt 1: pH Adjustment start->ph_adjust check1 Solubility Improved? ph_adjust->check1 cosolvent Attempt 2: Add Co-solvent check2 Solubility Improved? cosolvent->check2 complexation Attempt 3: Use Complexation Agent check3 Solubility Improved? complexation->check3 check1->cosolvent No success Success: Proceed with Experiment check1->success Yes check2->complexation No check2->success Yes check3->success Yes fail Contact Advanced Technical Support check3->fail No

A logical workflow for addressing solubility issues.
Q2: How does pH affect this compound solubility and how can I optimize it?

A2: this compound is an indole alkaloid. Alkaloids are typically basic compounds that contain nitrogen atoms.[1][2] Their solubility in aqueous solutions is highly pH-dependent.

  • Principle: In acidic conditions (lower pH), the nitrogen atoms in the alkaloid structure become protonated, forming a salt. These salt forms are generally much more polar and, therefore, more soluble in water than the neutral "free base" form, which is more prevalent at higher pH.[1][2][3]

  • Application: By lowering the pH of your buffer, you can significantly increase the solubility of this compound. However, you must ensure the selected pH is compatible with your downstream application (e.g., cell viability, enzyme activity).

The table below provides representative data on how pH can influence the solubility of a typical alkaloid.

Table 1: Example pH-Dependent Aqueous Solubility of this compound
Buffer pHThis compound FormExpected Solubility (µg/mL)Observations
3.0Predominantly Salt Form> 1000Clear solution
5.0Mixed Salt/Free Base~250Slight haze may be visible at high concentrations
7.4Predominantly Free Base< 20Suspension or visible precipitate
9.0Free Base< 5Heavy precipitate

Note: This data is illustrative, based on the general behavior of indole alkaloids. Actual values should be determined experimentally.

Experimental Protocol: Determining the pH-Solubility Profile

This protocol outlines how to experimentally determine the optimal pH for solubilizing this compound.

G Workflow for pH-Solubility Profiling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers 1. Prepare Buffers (e.g., pH 3, 4, 5, 6, 7.4) add_stock 3. Add Excess this compound Stock to Each Buffer prep_buffers->add_stock prep_stock 2. Prepare this compound Stock in DMSO prep_stock->add_stock equilibrate 4. Equilibrate (e.g., 24h at 25°C with shaking) add_stock->equilibrate separate 5. Separate Solid (Centrifuge/Filter) equilibrate->separate quantify 6. Quantify Supernatant (HPLC or UV-Vis) separate->quantify plot 7. Plot Solubility vs. pH quantify->plot

A standard experimental workflow for pH-solubility analysis.

Methodology:

  • Prepare a series of buffers: Use buffers with overlapping ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8) to cover the desired pH spectrum.

  • Add excess this compound: Add an amount of solid this compound to each buffer that exceeds its expected solubility, creating a saturated solution.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[4]

  • Separate solid from liquid: Centrifuge the samples at high speed (e.g., >10,000 x g) or filter through a 0.22 µm filter to remove undissolved solid.

  • Quantify: Measure the concentration of dissolved this compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.[4]

  • Plot data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer.

Q3: pH adjustment is not suitable for my experiment. What are my other options?

A3: If modifying the pH is not viable, using co-solvents or complexation agents are two effective alternative strategies.

1. Co-solvents: A co-solvent is a water-miscible organic solvent that is added to an aqueous solution to increase the solubility of poorly soluble compounds.[5] Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for non-polar molecules.[5]

Table 2: Common Co-solvents for Enhancing Solubility
Co-solventTypical Starting % (v/v)Properties & Considerations
Dimethyl Sulfoxide (DMSO)1-5%Highly effective solubilizer. Can be cytotoxic at higher concentrations.[4]
Ethanol (EtOH)5-10%Less toxic than DMSO. May affect protein structure at high concentrations.
Propylene Glycol (PG)5-20%Common in pharmaceutical formulations. Low toxicity.
Polyethylene Glycol (PEG 400)10-30%Low toxicity, highly viscous.

2. Complexation Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[8][9]

G Cyclodextrin Inclusion Complex Formation cluster_reactants Reactants cluster_product Product This compound This compound (Poorly Soluble) plus + This compound->plus cyclodextrin Cyclodextrin (Water Soluble) complex This compound-Cyclodextrin Inclusion Complex (Highly Soluble) cyclodextrin->complex Aqueous Solution plus->cyclodextrin

Encapsulation of a guest molecule by a cyclodextrin host.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex

This protocol describes the kneading method, a common and efficient way to prepare inclusion complexes.[8]

Methodology:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[6]

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).

  • Paste Formation: Place the weighed HP-β-CD into a mortar. Add a small amount of water (or a water/ethanol mixture) dropwise while triturating with the pestle to form a uniform, paste-like consistency.[7]

  • Incorporate this compound: Gradually add the weighed this compound powder to the paste.

  • Knead: Knead the mixture thoroughly for 30-60 minutes. The mechanical energy facilitates the inclusion of this compound into the cyclodextrin cavity.

  • Drying: Dry the resulting paste (e.g., in an oven at 40-50°C or under vacuum) until a constant weight is achieved, yielding a solid powder.

  • Reconstitution: This powder, the this compound-cyclodextrin complex, can now be dissolved in your aqueous buffer. The resulting solution should be clear and stable.

Frequently Asked Questions (FAQs)

Q: What is this compound? A: this compound is a beta-D-glucoside, an indole alkaloid found in plants of the Rauvolfia genus.[10] Its complex, largely non-polar structure contributes to its low solubility in aqueous media. It is studied for its role in the biosynthesis of other important alkaloids like ajmaline.[11]

Q: Which solubility enhancement method is the best? A: The "best" method depends entirely on your experimental constraints and objectives.

Table 3: Comparison of Solubility Enhancement Techniques
TechniqueAdvantagesDisadvantagesBest For...
pH Adjustment Simple, cost-effective, highly effective for ionizable compounds.Can affect compound stability, not suitable for all biological assays.In vitro assays where pH can be controlled and does not interfere with the outcome.
Co-solvents Easy to implement, effective at low concentrations.Can have cytotoxic effects or interfere with biological systems.[4]Screening assays, initial formulation development.
Cyclodextrins High solubility increase, low toxicity, stabilizes the compound.[6][9]More complex preparation, increases molecular weight of the final product.Cell-based assays, in vivo studies, and final drug formulations.

Q: Are there other techniques I can try if these fail? A: Yes, more advanced techniques exist, though they often require specialized equipment. These include:

  • Particle Size Reduction (Micronization): Reducing the particle size of the drug powder increases its surface area, which can improve the dissolution rate.[12][13] However, it does not increase the equilibrium solubility.[5]

  • Solid Dispersions: This involves dispersing the drug in a highly soluble solid carrier matrix. When the carrier dissolves, the drug is released as very fine particles, enhancing solubility and dissolution.[12][14]

References

Technical Support Center: Raucaffricine Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of enzymatic assays involving raucaffricine.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme involved in the hydrolysis of this compound?

The primary enzyme is this compound-O-β-D-glucosidase (EC 3.2.1.125), also referred to as this compound glucosidase (RG).[1][2] It belongs to the glycosyl hydrolase family 1.[3]

Q2: What is the enzymatic reaction catalyzed by this compound glucosidase?

The enzyme catalyzes the hydrolysis of the glucoalkaloid this compound to produce D-glucose and the aglycone vomilenine.[2][4] The reaction is: this compound + H₂O → D-glucose + vomilenine.

Q3: What is the biological significance of this reaction?

This enzymatic step is crucial in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid, ajmaline, within the plant Rauvolfia serpentina.[1] Vomilenine, the product of the reaction, is a direct intermediate on the pathway to ajmaline.[1][5]

Q4: How can the activity of this compound glucosidase be measured?

Enzyme activity can be measured in two primary ways:

  • Specific Assay: By quantifying the formation of the product, vomilenine, or its downstream derivatives like ajmaline, using methods such as High-Performance Liquid Chromatography (HPLC).[6][7]

  • General Glucosidase Assay: By using a synthetic chromogenic substrate, such as p-nitrophenyl-β-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at around 405-410 nm.[8][9][10] This method is excellent for initial optimization of assay conditions like pH and temperature.

Q5: Is this compound glucosidase a highly specific enzyme?

Yes, it is considered highly specific for its natural substrate, this compound. While it may hydrolyze some other ajmalan glucoside alkaloids, the rate is significantly slower.[2][4]

This compound Biosynthesis Pathway

The following diagram illustrates the position of this compound glucosidase in the ajmaline biosynthesis pathway.

Raucaffricine_Pathway Ajmaline Biosynthesis Step cluster_products This compound This compound (Glucoalkaloid) Vomilenine Vomilenine (Aglycone Intermediate) This compound->Vomilenine  this compound Glucosidase (RG) + H₂O Ajmaline Ajmaline (Final Product) Vomilenine->Ajmaline  Multiple Steps (e.g., Vomilenine Reductase) Glucose D-Glucose

This compound conversion to vomilenine and ajmaline.

Troubleshooting Guide

This section addresses common issues encountered during this compound enzymatic assays.

ProblemPossible CausesRecommended Solutions
Low or No Enzyme Activity 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or degradation.• Aliquot the enzyme upon receipt and store at -20°C or -80°C.• Run a positive control with a known active enzyme batch or a general substrate like pNPG.[11]
2. Incorrect Assay pH: The enzyme's catalytic activity is highly dependent on pH.• Optimize the pH of the assay buffer. Most β-glucosidases have an optimal pH in the acidic to neutral range (e.g., pH 4.0-7.0).• Ensure buffer components are not inhibitory.
3. Incorrect Temperature: Suboptimal temperature can drastically reduce enzyme activity.• Determine the optimal temperature for the enzyme. Many plant enzymes function well between 30-50°C.[5][10]• Ensure all reaction components are pre-warmed to the desired temperature.
4. Substrate Degradation: this compound may be unstable under certain light or pH conditions.• Prepare substrate solutions fresh before each experiment.• Store stock solutions protected from light and at the recommended temperature.
5. Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable product.• Perform a time-course experiment (e.g., 0, 5, 10, 20, 30, 60 minutes) to determine the linear range of the reaction.[12]
High Background Signal / Non-Enzymatic Reaction 1. Substrate Instability: The substrate (this compound or pNPG) is hydrolyzing spontaneously in the assay buffer.• Run a "no-enzyme" control (replace enzyme solution with buffer) for every experiment. Subtract this background reading from all other measurements.
2. Contaminated Reagents: Buffers or other reagents may be contaminated with other enzymes or interfering substances.• Use high-purity reagents (e.g., HPLC-grade water and analytical grade buffer salts).• Prepare fresh buffers regularly.
Poor Reproducibility 1. Inaccurate Pipetting: Small volumes of enzyme or substrate can lead to large relative errors.• Calibrate pipettes regularly.• Use a master mix for reagents to minimize pipetting variations between wells or tubes.[9]
2. Inconsistent Incubation Times/Temperatures: Variations in timing or temperature control between samples.• Use a water bath or incubator with stable temperature control.[10]• Stagger the start of reactions to ensure precise timing for each sample.
3. Sample Evaporation: In microplate assays, evaporation from outer wells can concentrate reactants.• Use plate sealers and avoid using the outermost wells of the plate for critical samples.
No Yellow Color in pNPG Assay 1. Assay pH is too acidic: The yellow product, p-nitrophenolate, only forms under basic conditions (pH > ~7).[13] The assay itself is often run at an acidic pH optimal for the enzyme.• After the incubation period, add a "stop solution" of a strong base (e.g., 0.1-2 M Na₂CO₃ or NaOH) to raise the pH above 10.[8][10][11] This stops the reaction and allows the yellow color to develop.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing the common problem of "low or no product detection."

Troubleshooting_Workflow Troubleshooting: Low/No Product Detected Start Start: Low or No Product Signal Check_Control Did the Positive Control work? Start->Check_Control Check_Enzyme Problem with Enzyme or Substrate Check_Control->Check_Enzyme  No Check_Conditions Problem with Assay Conditions Check_Control->Check_Conditions  Yes Sol_Enzyme Verify enzyme activity with a fresh aliquot. Use a reliable general substrate (e.g., pNPG). Check_Enzyme->Sol_Enzyme Sol_Substrate Prepare fresh substrate stock. Verify its integrity. Check_Enzyme->Sol_Substrate Sol_pH Verify buffer pH. Optimize pH in a range of 4.0-7.0. Check_Conditions->Sol_pH Sol_Temp Verify incubator/water bath temperature. Optimize in a range of 30-50°C. Check_Conditions->Sol_Temp Sol_Time Run a time-course experiment to ensure sufficient incubation time. Check_Conditions->Sol_Time

Decision tree for troubleshooting low enzyme activity.

Experimental Protocols

Protocol 1: General Activity Assay using pNPG (Spectrophotometric)

This protocol is ideal for optimizing assay conditions (pH, temperature) and verifying enzyme activity before using the more resource-intensive natural substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a range of buffers (e.g., 50 mM Sodium Acetate for pH 4-5.5, 50 mM Sodium Phosphate for pH 6-7.5).[10]

    • pNPG Substrate: Prepare a 10 mM stock solution of p-nitrophenyl-β-D-glucopyranoside in assay buffer. Store protected from light.[10]

    • Enzyme Solution: Dilute this compound glucosidase in cold assay buffer to the desired concentration.

    • Stop Solution: Prepare 1 M Sodium Carbonate (Na₂CO₃).[8]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of enzyme solution to each well.

    • Include a "no-enzyme" control by adding 25 µL of assay buffer instead.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 25 µL of 10 mM pNPG substrate to all wells.[10]

    • Incubate for a fixed period (e.g., 30 minutes) at the desired temperature.[10]

    • Terminate the reaction by adding 100 µL of Stop Solution to each well.[10]

    • Measure the absorbance at 405 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the "no-enzyme" control from the sample wells.

    • Calculate enzyme activity based on a p-nitrophenol standard curve. One unit of activity is typically defined as the amount of enzyme that releases 1 µmole of p-nitrophenol per minute.[9]

Protocol 2: Specific Activity Assay using this compound (HPLC-Based)

This protocol directly measures the formation of the natural product, vomilenine.

  • Reagent Preparation:

    • Assay Buffer: Use the optimal buffer determined from the pNPG assay (e.g., 50 mM Sodium Acetate, pH 5.0).

    • This compound Substrate: Prepare a stock solution of this compound in the assay buffer. The concentration should be optimized around the enzyme's Km, if known (typically in the 1 mM range for β-glucosidases).[14]

    • Enzyme Solution: Dilute this compound glucosidase in cold assay buffer.

    • Termination/Extraction Solution: Use a solution that will stop the reaction and prepare the sample for HPLC, such as ice-cold methanol or perchloric acid.[7]

  • Assay Procedure:

    • In a microcentrifuge tube, combine 50 µL of assay buffer, 25 µL of this compound substrate, and 25 µL of enzyme solution.

    • Run a "no-enzyme" control by substituting buffer for the enzyme solution.

    • Incubate the reaction at the optimal temperature for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding 100 µL of ice-cold methanol. Vortex briefly.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Method: Use a reversed-phase HPLC method with a C18 column.[6]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M phosphate buffer) and an organic solvent like acetonitrile is common for alkaloid separation.[6]

    • Detection: Monitor the elution of vomilenine and any remaining this compound using a photodiode array (PDA) or UV detector, typically at a wavelength around 254 nm.[6]

    • Quantification: Calculate the amount of vomilenine produced by comparing the peak area to a standard curve generated with a purified vomilenine standard.

General Assay Workflow

Assay_Workflow General Enzymatic Assay Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) Setup 2. Assay Setup (Combine Buffer and Enzyme) Prep->Setup Preinc 3. Pre-incubation (Equilibrate to desired temp.) Setup->Preinc Start 4. Reaction Initiation (Add Substrate) Preinc->Start Incubate 5. Incubation (Fixed time at optimal temp.) Start->Incubate Stop 6. Reaction Termination (Add Stop Solution / Quench) Incubate->Stop Detect 7. Product Detection (Spectrophotometry or HPLC) Stop->Detect Analyze 8. Data Analysis (Calculate Activity/Kinetics) Detect->Analyze

A stepwise workflow for performing enzymatic assays.

References

preventing degradation of raucaffricine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of raucaffricine during extraction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound extraction experiments.

Q1: My this compound yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low this compound yields are often due to degradation during the extraction process. The primary cause is enzymatic hydrolysis by β-glucosidase, which converts this compound into D-glucose and vomilenine. Several factors can influence this degradation.

Troubleshooting Steps:

  • pH Control: this compound β-glucosidase is most active in a slightly acidic to neutral pH range (typically pH 5-6). Extracting in a more acidic medium (pH 3-4) can significantly inhibit this enzymatic activity. The use of acidic solvents like 0.1% to 1% solutions of hydrochloric acid, sulfuric acid, tartaric acid, or acetic acid is recommended for alkaloid extraction.[1][2]

  • Temperature Management: Elevated temperatures can accelerate both enzymatic degradation and potential thermal degradation of this compound. While moderate heat can improve extraction efficiency, it's crucial to find an optimal balance. For many plant compounds, temperatures above 50°C can lead to significant degradation.[3][4] It is advisable to conduct extractions at controlled, lower temperatures (e.g., room temperature or slightly above) when enzymatic degradation is a concern.

  • Solvent Selection: The choice of solvent impacts both extraction efficiency and enzyme activity. While methanol and ethanol are effective for extracting alkaloids, aqueous mixtures can promote enzymatic activity.[1][5] Using acidified organic solvents can be a good strategy to simultaneously enhance extraction and inhibit degradative enzymes.

  • Enzyme Inhibitors: Consider the addition of β-glucosidase inhibitors to your extraction solvent. While specific inhibitors for this compound β-glucosidase are not extensively documented, general inhibitors of β-glucosidases include D-glucose and ethanol.[6] Cationic compounds have also been shown to be potent inhibitors of β-glucosidases.[7][8]

Q2: I am detecting significant amounts of vomilenine in my extract. How can I prevent the conversion of this compound?

A2: The presence of vomilenine is a direct indicator of this compound degradation by β-glucosidase. To minimize this conversion, you need to create an environment that is unfavorable for the enzyme.

Preventative Measures:

  • Acidic Extraction: This is the most critical step. Immediately homogenize the plant material in an acidic solvent (pH 3-4) to denature the β-glucosidase and keep the this compound in its more stable, protonated form.[1][9]

  • Rapid Processing: Minimize the time between harvesting, grinding, and extraction. Prolonged exposure of the crushed plant material to air and endogenous enzymes can lead to significant degradation.

  • Low-Temperature Extraction: Perform the extraction at a reduced temperature (e.g., 4°C or on ice) to slow down enzymatic kinetics.

Q3: Does the choice of solvent affect the stability of this compound itself, independent of enzymatic degradation?

A3: Yes, the stability of indole alkaloids like this compound can be influenced by the solvent and pH. Generally, alkaloids are more stable in acidic solutions where they exist as salts.[1] In neutral or alkaline conditions, they are in their free base form, which can be more susceptible to oxidation and other degradation pathways. While organic solvents like methanol and ethanol are good for solubilizing alkaloids, ensuring the solution is slightly acidic can improve long-term stability.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during extraction?

A1: The main degradation pathway is the enzymatic hydrolysis of this compound by the endogenous plant enzyme, β-glucosidase. This enzyme cleaves the glucose molecule from this compound, resulting in the formation of D-glucose and the aglycone, vomilenine.

Q2: What is the optimal pH for preventing this compound degradation?

A2: To prevent enzymatic degradation, the extraction should be carried out under acidic conditions, ideally between pH 3 and 4. This acidic environment inhibits the activity of β-glucosidase.[1][9]

Q3: What is the recommended temperature for this compound extraction?

A3: To minimize both enzymatic and potential thermal degradation, it is recommended to perform the extraction at or below room temperature. If heating is used to increase extraction efficiency, the temperature should be carefully controlled and kept as low as possible, ideally not exceeding 40-50°C.[3][4]

Q4: Are there any specific inhibitors I can add to my extraction solvent?

A4: While specific inhibitors for this compound β-glucosidase are not well-documented in publicly available literature, general inhibitors of β-glucosidases that you could investigate include D-glucose, ethanol, and various cationic molecules.[6][7][8] Additionally, compounds like deoxynojirimycin and castanospermine are known potent β-glucosidase inhibitors.[10]

Q5: How can I quantify the amount of this compound and its degradation product, vomilenine, in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the simultaneous quantification of this compound and vomilenine. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[5] The detection wavelength for indole alkaloids is often in the range of 220-280 nm. A validated HPLC method is crucial for accurate quantification.[11][12][13][14][15]

Data Presentation

Table 1: Effect of pH on this compound Stability and β-Glucosidase Activity (Qualitative)

pH RangeThis compound Stabilityβ-Glucosidase ActivityRecommendation
< 4 High (as protonated salt)InhibitedOptimal for extraction
5 - 7 ModerateHighAvoid for extraction
> 8 Lower (as free base)Generally lower than optimalNot recommended

Table 2: Influence of Temperature on this compound Extraction

Temperature RangeExtraction EfficiencyDegradation Risk (Enzymatic & Thermal)Recommendation
4 - 25°C ModerateLowGood for minimizing degradation
25 - 40°C GoodModerateA reasonable compromise
> 50°C HighHighNot recommended due to significant degradation risk[3][4]

Experimental Protocols

Protocol 1: Acidic Extraction of this compound from Rauwolfia serpentina Roots

This protocol is designed to maximize this compound yield while minimizing enzymatic degradation.

Materials:

  • Dried and powdered roots of Rauwolfia serpentina

  • Extraction Solvent: Methanol containing 1% (v/v) acetic acid

  • Hydrochloric acid (1 M)

  • Ammonium hydroxide solution (25%)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Centrifuge

  • pH meter or pH indicator strips

Procedure:

  • Maceration: Weigh 10 g of powdered Rauwolfia serpentina root and transfer it to a flask. Add 100 mL of the acidic methanol extraction solvent.

  • Extraction: Stopper the flask and macerate for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the mixture through filter paper. Collect the filtrate and re-extract the plant residue with another 50 mL of the extraction solvent for 4 hours.

  • Combine and Evaporate: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Acid-Base Partitioning:

    • Dissolve the resulting aqueous residue in 50 mL of 0.5 M sulfuric acid.

    • Wash the acidic solution twice with 25 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide solution.

    • Extract the alkaline solution three times with 30 mL of dichloromethane.

    • Combine the organic layers.

  • Drying and Evaporation: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure at a temperature below 40°C to obtain the crude alkaloid extract containing this compound.

  • Quantification: Dissolve a known amount of the crude extract in methanol and analyze by a validated HPLC method for this compound and vomilenine content.

Visualizations

experimental_workflow start Start: Dried Rauwolfia serpentina Root Powder extraction Acidic Solvent Extraction (e.g., Methanol with 1% Acetic Acid) start->extraction filtration Filtration to Separate Plant Debris extraction->filtration evaporation Solvent Evaporation (Low Temperature) filtration->evaporation partitioning Acid-Base Liquid-Liquid Partitioning evaporation->partitioning drying Drying of Organic Phase partitioning->drying final_evaporation Final Evaporation to Yield Crude this compound Extract drying->final_evaporation analysis HPLC Analysis for This compound and Vomilenine final_evaporation->analysis end End: Quantified this compound analysis->end

Caption: Workflow for the extraction and analysis of this compound.

degradation_pathway This compound This compound Enzyme This compound β-glucosidase This compound->Enzyme Vomilenine Vomilenine Glucose D-Glucose Enzyme->Vomilenine + H₂O Enzyme->Glucose

Caption: Enzymatic degradation pathway of this compound.

troubleshooting_logic issue Low this compound Yield check_ph Is Extraction pH Acidic (3-4)? issue->check_ph check_temp Is Extraction Temperature Low (<40°C)? check_ph->check_temp Yes adjust_ph Adjust pH to 3-4 with Acid check_ph->adjust_ph No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes lower_temp Lower Extraction Temperature check_temp->lower_temp No change_solvent Consider Acidified Organic Solvent check_solvent->change_solvent No yield_ok Yield Improved check_solvent->yield_ok Yes adjust_ph->yield_ok lower_temp->yield_ok change_solvent->yield_ok

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Scaling Up Raucaffricine Production from Bioreactors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of raucaffricine from Rauwolfia serpentina cell cultures in bioreactors.

Troubleshooting Guide

This guide addresses common issues encountered during the scaling up of this compound production. Each problem is presented with potential causes and step-by-step solutions.

Problem ID Issue Potential Causes Troubleshooting Steps
RP-01 Low this compound Yield 1. Suboptimal cell line. 2. Inadequate nutrient medium. 3. Ineffective elicitation. 4. Poor precursor availability. 5. Suboptimal bioreactor conditions (pH, temperature, oxygen).1. Cell Line Selection: Screen and select high-yielding cell lines.[1] 2. Medium Optimization: Test different basal media (e.g., MS, B5) and optimize macronutrient, micronutrient, and plant growth regulator concentrations. 3. Elicitation Strategy: Experiment with different elicitors (e.g., salicylic acid, methyl jasmonate), concentrations, and exposure times. 4. Precursor Feeding: Supplement the medium with precursors of the this compound biosynthesis pathway, such as tryptamine or vomilenine. 5. Bioreactor Optimization: Monitor and control pH, temperature, and dissolved oxygen levels within the optimal range for Rauwolfia serpentina cell growth and secondary metabolite production.
RP-02 Poor Cell Growth and Viability 1. Contamination (bacterial or fungal). 2. Nutrient limitation. 3. Shear stress in the bioreactor. 4. Accumulation of toxic byproducts.1. Aseptic Technique: Ensure strict aseptic techniques during all stages of cell culture. 2. Nutrient Replenishment: Implement fed-batch or perfusion culture strategies to replenish nutrients. 3. Agitation and Aeration: Optimize agitation speed and aeration rate to minimize shear stress while ensuring adequate mixing and oxygen supply. 4. Medium Exchange: Periodically replace a portion of the culture medium to remove toxic metabolites.
RP-03 Inconsistent this compound Production Between Batches 1. Genetic instability of the cell line. 2. Variability in inoculum quality. 3. Inconsistent elicitor preparation or application. 4. Fluctuations in bioreactor operating parameters.1. Cell Line Maintenance: Maintain a cryopreserved master cell bank and limit the number of subcultures. 2. Standardized Inoculum: Use a consistent inoculum density and growth phase for each batch. 3. Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for elicitor preparation and addition. 4. Process Monitoring and Control: Implement robust process analytical technology (PAT) to ensure consistent bioreactor conditions.
RP-04 This compound Degradation 1. Unfavorable pH or temperature during extraction and storage. 2. Enzymatic degradation. 3. Photodegradation.1. Controlled Environment: Maintain low temperatures and protect from light during extraction and storage. Adjust pH to a stable range if known. 2. Enzyme Inactivation: Heat-treat or use enzyme inhibitors immediately after cell harvesting. 3. Light Protection: Use amber-colored vessels or work in low-light conditions.

Frequently Asked Questions (FAQs)

1. What is a typical yield for this compound in Rauwolfia serpentina cell cultures?

This compound has been identified as the major indole alkaloid in Rauwolfia serpentina cell suspension cultures.[2] While specific yields in large-scale bioreactors are not extensively reported, laboratory-scale cultures can be optimized to produce significant quantities. The total alkaloid content in selected cell strains can be as high as 2.8% of the dry cell biomass.[1]

2. Which precursors can be fed to the culture to enhance this compound production?

The direct precursor to this compound is vomilenine.[3] Therefore, feeding vomilenine to the culture could potentially increase the yield of this compound. Other precursors in the upstream monoterpenoid indole alkaloid pathway, such as tryptamine and strictosidine, could also be considered.

3. What are the most effective elicitors for inducing this compound biosynthesis?

Elicitors like salicylic acid and methyl jasmonate are known to induce the production of indole alkaloids in Rauwolfia serpentina.[4] Other studies have shown that abiotic elicitors such as cadmium chloride and sodium chloride, as well as biotic elicitors like mannan (from yeast cell walls), can enhance the production of related alkaloids like reserpine and ajmalicine in Rauwolfia cultures. The optimal elicitor and its concentration should be determined empirically for each cell line and culture system.

4. How can I select a high-yielding cell line for this compound production?

High-yielding cell lines can be selected through a process of single-cell cloning and screening. This involves isolating individual cells or small cell aggregates, culturing them to establish clonal cell lines, and then analyzing each line for its this compound content.[1] Another approach is to subject the cell culture to stress conditions and select the surviving cells, which may have an enhanced capacity for secondary metabolite production.

5. What is the general mechanism of action for elicitors like salicylic acid?

Salicylic acid is a signaling molecule in plants that mediates defense responses against pathogens.[5][6] When introduced to plant cell cultures, it can trigger a signaling cascade that leads to the activation of genes involved in secondary metabolite biosynthesis, including those for indole alkaloids. This often involves the production of reactive oxygen species and the activation of specific transcription factors.[7]

Experimental Protocols

Protocol 1: Elicitation with Salicylic Acid
  • Preparation of Salicylic Acid Stock Solution: Prepare a 100 mM stock solution of salicylic acid in ethanol. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Elicitor Application: Add the salicylic acid stock solution to the Rauwolfia serpentina cell culture in the bioreactor during the late exponential growth phase to achieve a final concentration of 50-200 µM. The optimal concentration should be determined experimentally.

  • Incubation: Continue the culture for an additional 48-96 hours post-elicitation.

  • Sampling and Analysis: Harvest cell biomass and culture medium for this compound extraction and quantification.

Protocol 2: Extraction of this compound
  • Cell Harvesting: Separate the cell biomass from the culture medium by filtration or centrifugation.

  • Drying: Lyophilize or oven-dry the cell biomass at 50-60°C to a constant weight.

  • Grinding: Grind the dried biomass to a fine powder.

  • Extraction:

    • Suspend the powdered biomass in methanol (e.g., 1 g in 20 mL).

    • Sonicate the suspension for 30 minutes.

    • Agitate on a shaker at room temperature for 24 hours.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process with the remaining pellet twice more.

    • Pool the supernatants.

  • Concentration: Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a known volume of methanol or the initial mobile phase for HPLC analysis.

Protocol 3: Quantification of this compound by HPLC
  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for alkaloid separation.[8]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a good starting point.[9]

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-50% B

    • 10-15 min: 50-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 280 nm, which is common for indole alkaloids).

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Raucaffricine_Biosynthesis_Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine + Secologanin Vomilenine Vomilenine Strictosidine->Vomilenine Multiple Steps This compound This compound Vomilenine->this compound + UDP-Glucose

Caption: Simplified biosynthesis pathway of this compound.

Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Bioreactor Fermentation cluster_downstream Downstream Processing Cell_Line_Selection Cell Line Selection Media_Optimization Media Optimization Cell_Line_Selection->Media_Optimization Inoculum_Preparation Inoculum Preparation Media_Optimization->Inoculum_Preparation Bioreactor_Setup Bioreactor Setup & Sterilization Inoculum_Preparation->Bioreactor_Setup Inoculation Inoculation Bioreactor_Setup->Inoculation Cell_Growth Cell Growth Phase Inoculation->Cell_Growth Elicitation Elicitation Cell_Growth->Elicitation Production_Phase Production Phase Elicitation->Production_Phase Harvesting Harvesting Production_Phase->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification

Caption: General experimental workflow for this compound production.

Salicylic_Acid_Signaling SA Salicylic Acid (Elicitor) Receptor SA Receptor SA->Receptor Signal_Cascade Signal Transduction Cascade (e.g., MAPK pathway, Ca2+ signaling) Receptor->Signal_Cascade Transcription_Factors Activation of Transcription Factors Signal_Cascade->Transcription_Factors Biosynthesis_Genes Upregulation of Indole Alkaloid Biosynthesis Genes Transcription_Factors->Biosynthesis_Genes Enzymes Synthesis of Biosynthetic Enzymes Biosynthesis_Genes->Enzymes This compound This compound Production Enzymes->this compound

Caption: Generalized salicylic acid signaling pathway.

References

dealing with interfering compounds in raucaffricine analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for raucaffricine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to interfering compounds during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in the analysis of this compound from plant matrices?

When extracting this compound from plant materials, particularly from Rauwolfia species, several endogenous compounds can be co-extracted and interfere with analysis. These include:

  • Other Alkaloids: Plants often contain a mixture of structurally similar alkaloids, which can co-elute with this compound during chromatographic separation.[1]

  • Tannins and Phenolic Compounds: These are widespread in plants and can bind to alkaloids, affecting extraction efficiency and chromatography.[2]

  • Pigments: Chlorophylls and carotenoids are common in leaf extracts and can interfere with spectrophotometric detection or contaminate HPLC columns.

  • Lipids and Waxes: Non-polar compounds that are often co-extracted, especially when using less polar organic solvents.

  • Sugars and Organic Acids: Highly polar compounds that can cause significant matrix effects in LC-MS analysis, particularly ion suppression.[3]

Q2: My HPLC chromatogram shows poor peak shape (tailing, fronting, or broad peaks) for this compound. What are the potential causes and solutions?

Poor peak shape is a common issue in HPLC analysis of plant extracts. The causes can be multifaceted, ranging from sample preparation to instrument conditions.

Troubleshooting Poor Peak Shape:

SymptomPotential CauseRecommended Solution
Peak Tailing - Secondary interactions between the basic this compound molecule and residual acidic silanols on the column.[4] - Column contamination or degradation.- Use an end-capped or base-deactivated column. - Add a competing base (e.g., triethylamine) to the mobile phase.[4] - Adjust the mobile phase pH to be between 2 and 8.[5] - Flush the column with a strong solvent.[5][6]
Peak Fronting - Sample overload (injecting too high a concentration). - Sample solvent is stronger than the mobile phase.- Reduce the amount of sample injected.[4] - Dilute the sample in the mobile phase whenever possible.[5]
Broad Peaks - Low mobile phase flow rate. - Leak in the system (especially between the column and detector). - Column contamination or void formation.[5][6]- Check and adjust the pump flow rate. - Inspect fittings for leaks.[5] - Replace the guard column or the analytical column if contaminated or damaged.[5]

A logical approach to troubleshooting these issues is outlined in the diagram below.

G cluster_0 HPLC Troubleshooting Logic start Problem: Poor Peak Shape q1 Tailing, Fronting, or Broad? start->q1 tailing Tailing q1->tailing Tailing fronting Fronting q1->fronting Fronting broad Broad q1->broad Broad sol_tail1 Adjust Mobile Phase pH (2 < pH < 8) tailing->sol_tail1 Cause: Silanol Interaction sol_tail2 Use End-Capped Column tailing->sol_tail2 Cause: Column Chemistry sol_front1 Dilute Sample fronting->sol_front1 Cause: Overload sol_front2 Inject in Mobile Phase fronting->sol_front2 Cause: Solvent Mismatch sol_broad1 Check for Leaks broad->sol_broad1 Cause: System Leak sol_broad2 Check Flow Rate broad->sol_broad2 Cause: Pump Issue

A decision tree for troubleshooting common HPLC peak shape issues.
Q3: My this compound signal intensity is inconsistent or lower than expected in LC-MS analysis. Could this be due to interfering compounds?

Yes, this is a classic sign of "matrix effects," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[7][8]

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal.[8]

  • Ion Enhancement: Less common, where matrix components improve the ionization efficiency of the analyte, leading to an artificially high signal.[8]

These effects can lead to poor reproducibility and inaccurate quantification. The presence of highly polar compounds like sugars and organic acids is a frequent cause of these issues in plant extract analysis.[3]

G cluster_0 Visualization of Ion Suppression in LC-MS cluster_ideal Ideal Scenario (No Interference) cluster_real Real Scenario (Matrix Effect) lc_output LC Column Output (Analyte + Matrix) ion_source MS Ion Source (e.g., ESI) lc_output->ion_source analyte_ions Analyte Ions ion_source->analyte_ions Efficient Ionization suppressed_ions Fewer Analyte Ions ion_source->suppressed_ions Suppressed Ionization matrix Interfering Matrix (Co-eluting) detector Mass Analyzer / Detector signal_high Expected Signal detector->signal_high signal_low Suppressed Signal detector->signal_low analyte_ions->detector suppressed_ions->detector

Diagram illustrating the concept of matrix-induced ion suppression.
Q4: What are the best strategies to remove interfering compounds before analysis?

A multi-step approach involving extraction and purification is crucial. The choice of method depends on the nature of the interfering compounds and the scale of the analysis.

Comparison of Cleanup Strategies:

TechniquePrincipleRemovesAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids based on pH and polarity.[1]Lipids, pigments, and separating alkaloids from neutral/acidic compounds.Simple, inexpensive, good for initial cleanup.Can be labor-intensive and require large solvent volumes.
Solid-Phase Extraction (SPE) Adsorption of compounds onto a solid sorbent followed by selective elution.[9]Polar compounds (sugars), pigments, lipids depending on the sorbent.High recovery, selective, easily automated.Higher cost, requires method development.
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica, alumina).Broad range of compounds, including other alkaloids.[1]High purification capacity, separates similar compounds.Time-consuming, requires significant solvent.

The general workflow below illustrates how these techniques can be integrated into the analysis process.

G cluster_workflow General Workflow for this compound Analysis cluster_extraction Extraction Options cluster_cleanup Cleanup Options cluster_analysis Analysis Methods start Plant Material (e.g., Rauwolfia root) step1 Sample Preparation (Dry, Pulverize) start->step1 step2 Extraction step1->step2 step3 Purification / Cleanup step2->step3 ext1 Solvent Extraction (Methanol, Ethanol) step2->ext1 ext2 Acid-Base Extraction step2->ext2 step4 Analysis step3->step4 clean1 Liquid-Liquid Extraction step3->clean1 clean2 Solid-Phase Extraction (SPE) step3->clean2 clean3 Column Chromatography step3->clean3 end Quantification of This compound step4->end anl1 HPLC-UV step4->anl1 anl2 LC-MS/MS step4->anl2

A typical workflow from sample preparation to final analysis.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Alkaloids

This protocol is designed to enrich alkaloids and remove many neutral and acidic interfering compounds.[2][10]

Methodology:

  • Alkalinization: Moisten 10g of pulverized, dried plant material and mix thoroughly with an alkaline substance like sodium carbonate or calcium hydroxide to form a paste. This converts alkaloidal salts into their free base form.[2]

  • Extraction of Free Base: Extract the alkalinized material with a non-polar organic solvent (e.g., chloroform, ether) via percolation or sonication for 30 minutes. Repeat this step three times.

  • Combine and Filter: Pool the organic solvent extracts and filter to remove solid plant material.

  • Acidic Wash: Transfer the organic extract to a separatory funnel and shake with a dilute acid solution (e.g., 1% sulfuric acid). The alkaloids will move into the aqueous layer as water-soluble salts, while many impurities remain in the organic layer.[1][2]

  • Separation: Allow the layers to separate and collect the aqueous (lower) layer.

  • Liberation of Alkaloids: Make the collected aqueous solution alkaline again by slowly adding a base like dilute ammonium hydroxide. This will precipitate the free alkaloids.[2]

  • Final Extraction: Extract the liberated alkaloids from the aqueous solution using an organic solvent (e.g., chloroform).

  • Drying and Concentration: Collect the organic layer, dry it with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

This protocol is a quick cleanup step, often used after an initial extraction (like QuEChERS), to remove interfering compounds such as pigments and lipids before LC-MS analysis.[3]

Methodology:

  • Initial Extract: Start with a crude extract of this compound in a solvent like acidified methanol or acetonitrile.

  • Select Sorbent: Choose a d-SPE sorbent based on the primary interferences.

    • C18: For removing non-polar interferences like lipids.

    • GCB (Graphitized Carbon Black): For removing pigments like chlorophyll.

    • Chitosan: Effective for removing various polar co-extractives.[3]

  • Cleanup: In a centrifuge tube, add a pre-weighed amount of the selected d-SPE sorbent to an aliquot of the crude extract. For example, add 50 mg of C18 and 50 mg of GCB to 1 mL of extract.

  • Vortex and Centrifuge: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge at high speed (e.g., >8000 rpm) for 5 minutes to pellet the sorbent and adsorbed interferences.

  • Collect Supernatant: Carefully collect the supernatant (the cleaned extract).

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injecting it into the HPLC or LC-MS system.

References

Validation & Comparative

A Comparative Analysis of Raucaffricine and Other Indole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical properties, pharmacological activities, and underlying signaling pathways of raucaffricine and other prominent indole alkaloids, including ajmaline, reserpine, yohimbine, and sarpagine. The information is supported by experimental data and detailed methodologies to facilitate further investigation and drug discovery efforts.

Indole alkaloids are a large and structurally diverse class of secondary metabolites that have been a rich source of pharmacologically active compounds.[1] this compound, an indole alkaloid found in plants of the Rauvolfia genus, serves as a crucial biosynthetic precursor to the antiarrhythmic drug ajmaline.[2][3] This comparative analysis delves into the characteristics of this compound alongside other medically significant indole alkaloids to highlight their similarities, differences, and therapeutic potential.

Biochemical and Pharmacological Profiles

The selected indole alkaloids exhibit a wide range of pharmacological effects, stemming from their distinct interactions with various biological targets. While this compound's primary recognized role is in the biosynthesis of ajmaline, other alkaloids like reserpine and yohimbine have well-defined mechanisms of action and clinical applications.[2][4][5]

Table 1: Comparative Pharmacological Properties of Selected Indole Alkaloids

AlkaloidPrimary Mechanism of ActionMajor Therapeutic UseKey Pharmacological Effects
This compound Biosynthetic precursor to ajmalineNot used directly in therapyPrimarily involved in the plant's secondary metabolism.[2][3]
Ajmaline Class 1A antiarrhythmic agent; blocks sodium channels.[6][7][8]Treatment of cardiac arrhythmias.[7][9]Lengthens the cardiac action potential.[6]
Reserpine Irreversibly blocks the vesicular monoamine transporter (VMAT).[1][4][10]Antihypertensive, previously used as an antipsychotic.[10][11][12]Depletes monoamine neurotransmitters (norepinephrine, dopamine, serotonin).[4][13]
Yohimbine α2-adrenergic receptor antagonist.[5][14][15][16]Treatment of erectile dysfunction.[2][16]Increases sympathetic nervous system activity by blocking negative feedback on norepinephrine release.[14][16]
Sarpagine Structurally related to ajmaline, with a common biosynthetic origin.[17]InvestigationalExhibits a range of biological activities.[17]

Quantitative Analysis of Biological Activity

The potency and selectivity of these alkaloids are critical determinants of their therapeutic utility. Quantitative data from various assays, such as receptor binding and cytotoxicity studies, provide a basis for direct comparison.

Table 2: Quantitative Biological Activity Data for Selected Indole Alkaloids

AlkaloidAssayTargetValueReference
Yohimbine Receptor Binding (Ki)α2A-adrenergic receptor1.4 nM[2]
α2C-adrenergic receptor0.88 nM[2]
α2B-adrenergic receptor7.1 nM[2]
5-HT1A receptorModerate affinity[2][15]
Dopamine D2 receptorModerate affinity[15]
Reserpine Cytotoxicity (IC50)Oral cancer cell line-[18]
Various Indole Alkaloids Cytotoxicity (IC50)Human leukemia cell lines (U-937)Harmalacidine: 3.1 ± 0.2 µmol/L[19]
Human lung cancer cell lines (MOR-P, COR-L23)O-acetylmacralstonine, villalstonine, macrocarpamine: 2-10 µM[20]
Human melanoma cells (SK-MEL-37)Vallesiachotamine: 14.7 ± 1.2 μM[21]
Hela cellsKonbamidin: 5.4 μg/mL[21]
P-388 murine leukemia cellsKapakahine B: 5.0 μg/mL[21]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of these indole alkaloids are mediated through their modulation of specific cellular signaling pathways. Understanding these pathways is crucial for predicting their therapeutic and adverse effects.

This compound to Ajmaline Biosynthetic Pathway

This compound is a key intermediate in the biosynthesis of ajmaline in Rauvolfia serpentina. The pathway involves a series of enzymatic conversions.

G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine vomilenine Vomilenine strictosidine->vomilenine Multiple Steps This compound This compound vomilenine->this compound Glucosylation ajmaline Ajmaline vomilenine->ajmaline Multiple Steps This compound->vomilenine Deglucosylation (this compound-β-glucosidase)

Biosynthetic relationship between this compound and ajmaline.
Reserpine's Mechanism of Action and Signaling Impact

Reserpine exerts its antihypertensive effects by irreversibly inhibiting the vesicular monoamine transporter (VMAT), leading to the depletion of neurotransmitters like norepinephrine in sympathetic nerve terminals.[1][4][10] This disrupts adrenergic signaling. Additionally, recent studies have shown that reserpine can modulate the Transforming Growth Factor-β (TGF-β) signaling pathway, which is implicated in cellular processes like proliferation and apoptosis.[18]

cluster_0 Presynaptic Neuron cluster_1 Cancer Cell Signaling reserpine Reserpine vmat VMAT reserpine->vmat Inhibits vesicle Synaptic Vesicle vmat->vesicle monoamines Monoamines (NE, DA, 5-HT) monoamines->vesicle Transport maoi MAO monoamines->maoi Degradation depletion Neurotransmitter Depletion maoi->depletion tgfb TGF-β smad Smad Phosphorylation tgfb->smad proliferation Cell Proliferation & Invasion smad->proliferation apoptosis Apoptosis reserpine_cancer Reserpine reserpine_cancer->smad Inhibits reserpine_cancer->apoptosis Induces

Reserpine's dual mechanism on neurotransmitter depletion and TGF-β signaling.
Yohimbine's Antagonism of the α2-Adrenergic Receptor

Yohimbine functions as a competitive antagonist at α2-adrenergic receptors, which are presynaptic autoreceptors that normally inhibit the release of norepinephrine.[16] By blocking these receptors, yohimbine increases norepinephrine release, leading to increased sympathetic activity. This mechanism also has downstream effects on signaling cascades such as the cyclic AMP (cAMP) and phospholipase C-γ1 (PLCγ1) pathways.[14]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell yohimbine Yohimbine alpha2 α2-Adrenergic Receptor yohimbine->alpha2 Antagonizes ne_release Norepinephrine Release alpha2->ne_release Inhibits (Negative Feedback) norepinephrine Norepinephrine ne_release->norepinephrine adrenergic_receptor Adrenergic Receptor norepinephrine->adrenergic_receptor camp ↑ cAMP adrenergic_receptor->camp plc ↑ PLCγ1 adrenergic_receptor->plc cellular_response Cellular Response camp->cellular_response plc->cellular_response

Yohimbine's mechanism of action at the α2-adrenergic receptor and downstream effects.

Experimental Protocols

General Extraction and Purification of Indole Alkaloids from Plant Material

This protocol provides a general framework for the extraction and purification of indole alkaloids from plant sources, such as the roots or leaves of Rauvolfia or Catharanthus species.[22][23][24][25]

  • Preparation of Plant Material: Dried and powdered plant material is used as the starting point.

  • Acidic Extraction: The powdered material is extracted with an acidic aqueous solution (e.g., 0.1 M HCl) to protonate the alkaloids and increase their solubility in the aqueous phase.[23][24]

  • Basification and Solvent Extraction: The acidic extract is then basified (e.g., with ammonium hydroxide or sodium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into a water-immiscible organic solvent such as chloroform or benzene.

  • Purification: The crude alkaloid extract can be further purified using various chromatographic techniques:

    • Column Chromatography: Using silica gel or alumina as the stationary phase.

    • High-Performance Liquid Chromatography (HPLC): A highly effective method for separating and quantifying individual alkaloids.[26][27]

    • Thin-Layer Chromatography (TLC): Used for monitoring the separation process and for preliminary identification.

High-Performance Liquid Chromatography (HPLC) for Quantification of Indole Alkaloids

This method is suitable for the quantitative analysis of indole alkaloids in purified extracts.[26][27][28]

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed. The specific composition will depend on the alkaloids being analyzed.

  • Detection: Indole alkaloids generally exhibit strong UV absorbance, typically monitored at wavelengths between 220 and 280 nm.

  • Quantification: Quantification is achieved by creating a calibration curve using standard solutions of the purified alkaloids of interest. The peak area of the alkaloid in the sample is then compared to the calibration curve to determine its concentration.

Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a ligand (e.g., an indole alkaloid) for a specific receptor.

  • Preparation of Receptor Source: A source of the target receptor is required, which can be a cell line expressing the receptor or a tissue homogenate known to be rich in the receptor.

  • Radioligand: A radiolabeled ligand with known high affinity for the receptor is used.

  • Incubation: The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound (the indole alkaloid).

  • Separation: After incubation, the bound and free radioligand are separated, typically by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki).

Conclusion

This comparative analysis highlights the diverse pharmacological landscape of indole alkaloids. While this compound's significance lies primarily in its role as a biosynthetic precursor to the clinically important antiarrhythmic ajmaline, other indole alkaloids like reserpine and yohimbine have direct and potent pharmacological activities with well-defined molecular targets and signaling pathways. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development, facilitating the exploration of this important class of natural products for novel therapeutic applications. Further investigation into the direct pharmacological effects of this compound and the continued exploration of the vast structural diversity of indole alkaloids hold promise for the discovery of new and improved therapeutic agents.

References

Validating the Bioactivity of Isolated Raucaffricine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the bioactivity of isolated natural compounds is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive comparison of methods to validate the bioactivity of raucaffricine, a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline. The primary bioactivity of this compound lies in its role as a substrate for a specific β-glucosidase, which catalyzes its conversion to vomilenine. This guide will detail the experimental protocols to quantify this enzymatic conversion and compare the substrate specificity of the involved enzyme.

Comparative Bioactivity Data

The bioactivity of this compound is best understood by examining the kinetic parameters of its enzymatic hydrolysis. Below is a comparison of the kinetic constants for this compound and a structurally related alternative, strictosidine, when subjected to the action of recombinant this compound β-glucosidase (RG) from Rauvolfia serpentina.

SubstrateEnzymeK_M_ (mM)V_max_ (nkat/µg protein)
This compound Recombinant this compound β-Glucosidase (RG)1.30.5
Strictosidine Recombinant this compound β-Glucosidase (RG)1.80.0026

Data sourced from a study on recombinant this compound glucosidase.[1]

Experimental Protocols

To validate the bioactivity of isolated this compound, a detailed enzymatic assay followed by quantitative analysis of the product, vomilenine, is required.

Enzymatic Hydrolysis of this compound

Objective: To enzymatically convert this compound to vomilenine using a specific β-glucosidase and monitor the reaction.

Materials:

  • Isolated this compound

  • This compound β-glucosidase (e.g., from Rauvolfia serpentina cell cultures or a recombinant source)

  • Phosphate buffer (100 mM, pH 6.0)

  • Methanol

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of isolated this compound in a suitable solvent (e.g., methanol).

  • Prepare the reaction mixture containing phosphate buffer (100 mM, pH 6.0) and the this compound stock solution to a final desired concentration (e.g., in the range of the K_M_ value, approximately 1.3 mM).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).

  • Initiate the reaction by adding a known amount of this compound β-glucosidase.

  • Incubate the reaction for a defined period (e.g., 30 minutes), ensuring initial velocity conditions are met.

  • Terminate the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for the presence and quantity of vomilenine using HPLC or LC-MS/MS.

Quantitative Analysis of Vomilenine by HPLC

Objective: To quantify the amount of vomilenine produced in the enzymatic reaction.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective for separating alkaloids. A starting condition of 10% acetonitrile ramped up to 60% over 20 minutes can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Quantification: Create a standard curve using a purified vomilenine standard of known concentrations. The concentration of vomilenine in the enzymatic assay samples can then be determined by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

The bioactivity of this compound is a key step in the biosynthetic pathway of ajmaline. The following diagrams illustrate this pathway and the experimental workflow for validating this compound's bioactivity.

Ajmaline_Biosynthesis_Pathway This compound This compound Vomilenine Vomilenine This compound->Vomilenine this compound β-glucosidase Ajmaline Ajmaline Vomilenine->Ajmaline Multi-step enzymatic conversion

Caption: Ajmaline Biosynthesis Pathway from this compound.

Raucaffricine_Bioactivity_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Raucaffricine_Sample Isolated this compound Reaction_Mix Incubate this compound and Enzyme Raucaffricine_Sample->Reaction_Mix Enzyme_Solution This compound β-glucosidase Enzyme_Solution->Reaction_Mix Quench Terminate Reaction (e.g., with Methanol) Reaction_Mix->Quench HPLC HPLC/LC-MS/MS Analysis Quench->HPLC Quantification Quantify Vomilenine HPLC->Quantification

Caption: Experimental Workflow for this compound Bioactivity Validation.

Comparative Analysis with an Alternative Substrate: Strictosidine

To further characterize the bioactivity of this compound and the specificity of its converting enzyme, a comparative analysis with strictosidine is recommended. Strictosidine is another important glucoside in the biosynthesis of monoterpenoid indole alkaloids.

Rationale for Comparison:

  • Structural Similarity: Both this compound and strictosidine are indole alkaloids glycosylated with a glucose moiety.

  • Enzymatic Specificity: While this compound β-glucosidase (RG) can hydrolyze strictosidine, albeit at a much lower rate, strictosidine β-glucosidase (SG) from Rauvolfia serpentina does not accept this compound as a substrate.[1] This highlights the specific nature of the enzyme responsible for this compound's bioactivity.

Experimental Approach: The same enzymatic assay and HPLC/LC-MS/MS analysis protocol described for this compound can be adapted for strictosidine. By comparing the rates of hydrolysis and the kinetic parameters (K_M_ and V_max_) for both substrates with the same enzyme preparation, researchers can quantitatively assess the enzyme's preference and thus the specific bioactivity of this compound.

Conclusion

Validating the bioactivity of isolated this compound hinges on demonstrating its efficient and specific conversion to vomilenine by this compound β-glucosidase. By employing the detailed experimental protocols outlined in this guide, researchers can obtain robust quantitative data. Furthermore, the comparative analysis with strictosidine provides a deeper understanding of the substrate specificity, which is crucial for drug development professionals evaluating the potential of this compound and its downstream products. The provided workflows and diagrams offer a clear visual representation of the biosynthetic context and the necessary experimental steps for this validation process.

References

Raucaffricine vs. Strictosidine: A Comparative Guide for Glucosidase Substrate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of raucaffricine and strictosidine as substrates for β-glucosidases, enzymes crucial in the biosynthesis of monoterpenoid indole alkaloids (MIAs). Understanding the substrate specificity and kinetic parameters of these reactions is vital for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the enzymatic processes and experimental workflows.

Substrate Overview and Enzymatic Conversion

Both this compound and strictosidine are key glucosides in the biosynthetic pathways of complex alkaloids in various medicinal plants. Their deglycosylation by specific β-glucosidases is a critical activation step, leading to the formation of reactive aglycones that are precursors to a diverse array of pharmacologically active compounds.

Strictosidine , the universal precursor to all MIAs, is hydrolyzed by strictosidine β-D-glucosidase (SGD) . This reaction is a pivotal point in MIA biosynthesis, channeling the pathway towards the synthesis of numerous alkaloids, including the anti-cancer agents vinblastine and vincristine.

This compound , on the other hand, is a substrate for This compound β-D-glucosidase , an enzyme involved in the biosynthesis of ajmaline, an antiarrhythmic alkaloid. Interestingly, studies have shown that this compound glucosidase from Rauvolfia serpentina can also hydrolyze strictosidine, highlighting a degree of substrate flexibility that is of significant interest for biotechnological applications.

Quantitative Performance Data

The following table summarizes the kinetic parameters for the hydrolysis of this compound and strictosidine by their respective glucosidases from different plant sources. It is important to note that direct comparison of kinetic data from different studies should be approached with caution due to variations in experimental conditions.

Enzyme SourceSubstrateKinetic ModelK_m_ / K_0.5_ (mM)V_max_ / k_cat_Catalytic Efficiency (k_cat_/K_m_ or k_cat_/K_0.5_)Reference
Rauvolfia serpentinaThis compoundMichaelis-Menten1.30.5 nkat/µg proteinNot provided[1]
Rauvolfia serpentinaStrictosidineMichaelis-Menten1.82.6 pkat/µg proteinNot provided[1]
Catharanthus roseusStrictosidineSigmoidal0.254.1 s⁻¹16.4 s⁻¹mM⁻¹Not available

Experimental Protocols

General Experimental Protocol for β-Glucosidase Activity Assay using HPLC

This protocol is adaptable for monitoring the enzymatic hydrolysis of both this compound and strictosidine by measuring the decrease in substrate concentration over time.

1. Materials and Reagents:

  • Purified β-glucosidase (either strictosidine glucosidase or this compound glucosidase)

  • Substrate stock solution (this compound or Strictosidine) of known concentration in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5)

  • Quenching solution (e.g., 1 M sodium carbonate or a suitable organic solvent like methanol or acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

  • Mobile phase appropriate for the separation of the substrate and product (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

2. Enzyme Assay Procedure:

  • Prepare a series of substrate dilutions in the reaction buffer to achieve a range of final concentrations for kinetic analysis.

  • Equilibrate the enzyme solution and substrate dilutions to the desired reaction temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding a specific amount of the purified enzyme to the substrate solution. The final reaction volume should be kept constant.

  • Incubate the reaction mixture at the optimal temperature for a defined period. It is crucial to ensure that the reaction velocity is linear with time during this period (initial velocity conditions).

  • At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to precipitate any denatured protein.

  • Analyze the supernatant by HPLC to quantify the remaining substrate and/or the formed product. The wavelength for UV detection should be set at the absorbance maximum of the compound of interest.

3. Data Analysis:

  • Generate a standard curve for the substrate to convert peak areas from the HPLC chromatogram into concentrations.

  • Plot the initial reaction velocity (rate of substrate consumption or product formation) against the substrate concentration.

  • For enzymes following Michaelis-Menten kinetics, determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

  • For enzymes exhibiting sigmoidal kinetics, the data can be fitted to the Hill equation to determine the K_0.5_ and V_max_ values.

Visualizations

Enzymatic Reactions

Enzymatic_Reactions cluster_this compound This compound Hydrolysis cluster_strictosidine Strictosidine Hydrolysis This compound This compound Vomilenine Vomilenine This compound->Vomilenine this compound β-Glucosidase Glucose1 Glucose Strictosidine Strictosidine Aglycone Strictosidine Aglycone Strictosidine->Aglycone Strictosidine β-Glucosidase Glucose2 Glucose Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Solution (Known Concentration) Incubation Incubate at Optimal Temperature Enzyme_Prep->Incubation Substrate_Prep Substrate Dilutions (Varying Concentrations) Substrate_Prep->Incubation Aliquots Take Aliquots at Time Intervals Incubation->Aliquots Quench Quench Reaction Aliquots->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data_Analysis Kinetic Parameter Determination HPLC->Data_Analysis

References

A Comparative Analysis of Raucaffricine Content in Rauvolfia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of raucaffricine content in different species of the genus Rauvolfia, a group of plants known for their rich diversity of medicinally important indole alkaloids. While research has extensively focused on alkaloids like reserpine and ajmaline, this compound, a glucoalkaloid precursor to ajmaline, is gaining attention for its significant presence in certain species and its role in the biosynthesis of pharmacologically active compounds.

Quantitative Comparison of this compound

Direct comparative studies quantifying this compound across a wide range of Rauvolfia species are limited. However, available data from individual studies and analyses of tissue cultures provide valuable insights into the varying levels of this compound.

Cell suspension cultures of Rauvolfia serpentina have been shown to be a particularly rich source of this compound, with concentrations reaching as high as 1.6 g/L in the culture medium. Furthermore, extracts from R. serpentina tissue cultures have demonstrated a significant total indole alkaloid content, of which this compound is a constituent. For instance, one extract containing ajmaline, acetylajmaline, and this compound showed a total indole alkaloid content of 6.4% of the dry biomass, while another similar extract contained 29.0% [1].

In another species, Rauvolfia caffra , this compound has been identified as a major alkaloid in the stem bark, indicating its significant presence in this plant[2]. While a precise quantitative value is not provided in this context, its designation as a major component suggests a substantial concentration relative to other alkaloids within the plant.

It is important to note that the this compound content can be influenced by various factors, including the plant part, geographical location, and whether the sample is from a whole plant or a cell culture. For instance, this compound was identified for the first time in the roots of R. serpentina in a study comparing regenerated plants with the parental stock[3].

Table 1: this compound Content in Different Rauvolfia Sources

Species/SourcePlant Part/TypeThis compound ContentNotes
Rauvolfia serpentinaCell Suspension Culture1.6 g/LMajor alkaloid in culture.
Rauvolfia serpentinaTissue Culture Extract6.4% and 29.0% (Total Indole Alkaloids)This compound is a component of these extracts.
Rauvolfia caffraStem BarkMajor AlkaloidQualitative data suggesting high relative abundance.
Rauvolfia serpentinaRootsPresentFirst identification in the roots of the whole plant.

Experimental Protocols

The quantification of this compound typically involves chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method. Below is a generalized experimental protocol for the extraction and quantification of this compound from Rauvolfia plant material, based on established methods for other indole alkaloids.

Extraction of this compound

Objective: To extract this compound and other indole alkaloids from plant material.

Materials:

  • Dried and powdered Rauvolfia plant material (e.g., roots, stem bark)

  • Methanol

  • Soxhlet apparatus

  • Rotary evaporator

  • Hydrochloric acid (0.01 M)

  • Sodium hydroxide (0.01 M)

  • Filter paper

Procedure:

  • Weigh a known amount of the dried, powdered plant material.

  • Place the material in a thimble and perform extraction using methanol in a Soxhlet apparatus for several hours.

  • Concentrate the methanolic extract to dryness using a rotary evaporator.

  • Dissolve the crude extract in 0.01 M hydrochloric acid.

  • Adjust the pH of the solution to 6.0 with 0.01 M sodium hydroxide.

  • Filter the solution to remove any precipitate. The resulting filtrate contains the alkaloid extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in the plant extract.

Instrumentation and Conditions (generalized):

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient and composition would need to be optimized for this compound.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a suitable wavelength (e.g., around 280 nm) should be selected for detection.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Sample Analysis: Inject a known volume of the filtered plant extract onto the HPLC system.

  • Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve.

Biosynthesis Pathway of Ajmaline from this compound

This compound plays a crucial role as a precursor in the biosynthesis of the antiarrhythmic alkaloid, ajmaline. The key step in this conversion is the enzymatic hydrolysis of the glucose moiety from this compound.

Raucaffricine_Pathway This compound This compound Vomilenine Vomilenine This compound->Vomilenine Hydrolysis Glucose Glucose Ajmaline Ajmaline Vomilenine->Ajmaline Further enzymatic steps Enzyme This compound-O-beta-D-glucosidase Enzyme->this compound

Biosynthesis of Vomilenine from this compound

This diagram illustrates the enzymatic conversion of this compound to vomilenine, a key intermediate in the biosynthetic pathway leading to ajmaline. The enzyme this compound-O-beta-D-glucosidase catalyzes the hydrolysis of the glycosidic bond in this compound, releasing glucose and vomilenine. Vomilenine then undergoes further enzymatic transformations to yield ajmaline.

References

Comparative Guide to Analytical Methods for Raucaffricine Quantification: A Review of Available Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies for the determination of raucaffricine, a key indole alkaloid found in plants of the Rauwolfia genus. Due to a lack of directly comparable cross-validation studies in the currently available literature, this document focuses on presenting the details of a validated analytical method that has been successfully applied to the broader class of indole alkaloids from Rauwolfia, which would be applicable for the analysis of this compound.

While specific quantitative analytical methods solely for this compound are not extensively detailed in publicly accessible scientific literature, the methodologies employed for the simultaneous determination of various indole alkaloids in Rauwolfia species provide a strong foundation for its analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the predominant techniques for the quantification of these compounds.

High-Performance Liquid Chromatography (HPLC) for Indole Alkaloid Analysis

A validated HPLC method has been successfully used for the simultaneous quantification of major indole alkaloids in Rauwolfia serpentina, including compounds structurally related to this compound. This method serves as a primary reference for establishing a quantitative analysis of this compound.

Experimental Protocol: HPLC-UV for Rauwolfia Alkaloids

This protocol outlines a typical HPLC-UV method for the analysis of indole alkaloids, which can be adapted and validated for the specific quantification of this compound.

1. Sample Preparation:

  • Extraction: Dried and powdered plant material (e.g., roots of Rauwolfia serpentina) is extracted with a suitable solvent, such as methanol, often using techniques like sonication or maceration to ensure efficient extraction of the target alkaloids.

  • Filtration: The resulting extract is filtered to remove particulate matter.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used for the separation of indole alkaloids.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the various alkaloids present in the extract.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection is set at a wavelength where the indole alkaloids, including this compound, exhibit significant absorbance, commonly around 210-280 nm.

3. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

A direct comparison of quantitative data from cross-validated methods for this compound is not possible based on the available literature. However, a table outlining the typical performance characteristics of a validated HPLC-UV method for related indole alkaloids is presented below to serve as a benchmark for the development and validation of a this compound-specific method.

Validation ParameterTypical Performance for Indole Alkaloid Analysis (HPLC-UV)
Linearity (r²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (RSD%)< 2%
Limit of Detection (LOD)Analyte and matrix dependent
Limit of Quantification (LOQ)Analyte and matrix dependent
RobustnessMethod remains reliable under minor variations

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound using an HPLC-based analytical method, from sample preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis a Plant Material (e.g., Rauwolfia roots) b Grinding and Homogenization a->b c Solvent Extraction b->c d Filtration/Centrifugation c->d e HPLC-UV Analysis d->e f Method Validation (Specificity, Linearity, Accuracy, Precision) e->f g Peak Identification and Integration f->g h Quantification using Calibration Curve g->h i Reporting of this compound Concentration h->i

Caption: Workflow for this compound Quantification.

Logical Framework for Cross-Validation

Should multiple analytical methods for this compound become available, a cross-validation study would be essential to compare their performance. The logical flow of such a study is depicted below.

G A Define Analytical Methods (e.g., Method A: HPLC-UV, Method B: UPLC-MS/MS) B Select Identical Samples (Containing known concentrations of this compound) A->B C Analyze Samples with Method A B->C D Analyze Samples with Method B B->D E Compare Performance Metrics (Accuracy, Precision, Linearity, etc.) C->E D->E F Statistical Analysis (e.g., t-test, ANOVA) E->F G Conclusion on Method Comparability F->G

Caption: Cross-Validation Logic Flow.

A Structural Showdown: Raucaffricine vs. Vomilenine in the Ajmaline Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of alkaloid biosynthesis, the structural nuances of precursor molecules dictate their ultimate therapeutic potential. This guide delves into a comparative analysis of two pivotal indole alkaloids, raucaffricine and vomilenine, key intermediates in the biosynthesis of the antiarrhythmic agent ajmaline. Understanding their structural relationship is paramount for researchers in natural product chemistry, synthetic biology, and drug development.

At a Glance: Key Structural and Physicochemical Differences

A side-by-side comparison of this compound and vomilenine reveals a fundamental structural distinction: the presence of a glucose moiety. This seemingly simple difference has significant implications for their physicochemical properties, as detailed in the table below.

PropertyThis compoundVomilenine
Molecular Formula C27H32N2O8[1]C21H22N2O3[2][3][4]
Molecular Weight 512.6 g/mol [1]350.4 g/mol [2]
Structural Feature Vomilenine β-D-glucopyranoside[5]Aglycone of this compound
Solubility Higher water solubility (predicted)Lower water solubility (predicted)

The Biosynthetic Link: A Glucosidase-Mediated Conversion

This compound and vomilenine are not disparate entities but rather intimately linked players in the ajmaline biosynthetic pathway within plants of the Rauvolfia genus. This compound serves as a stable, transportable form of vomilenine. The conversion of this compound to vomilenine is a critical deglycosylation step, catalyzed by the enzyme this compound β-glucosidase.[6][7][8][9] This enzymatic hydrolysis releases D-glucose and the aglycone vomilenine, which then proceeds through further enzymatic transformations to yield ajmaline.

biosynthetic_pathway This compound This compound Vomilenine Vomilenine This compound->Vomilenine + H₂O Glucose D-Glucose This compound->Glucose Enzyme This compound β-glucosidase Vomilenine->Enzyme Enzyme->this compound

References

A Comparative Analysis of Glucosidases in Terpenoid Indole Alkaloid Biosynthesis: A Focus on Raucaffricine Glucosidase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of raucaffricine glucosidase and related enzymes from different sources, crucial for understanding and engineering the biosynthesis of valuable terpenoid indole alkaloids (TIAs).

This guide delves into the biochemical and kinetic properties of this compound glucosidase, primarily from Rauwolfia serpentina, and compares it with its recombinant form expressed in Escherichia coli, as well as the functionally related strictosidine β-D-glucosidase from Catharanthus roseus. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field.

Data Presentation: A Comparative Overview

The following table summarizes the key biochemical and kinetic parameters of glucosidases from different sources, offering a clear comparison of their properties.

PropertyThis compound Glucosidase (Native)This compound Glucosidase (Recombinant)Strictosidine β-D-Glucosidase
Source Rauwolfia serpentina cell suspension culturesRauwolfia serpentina gene expressed in E. coliCatharanthus roseus
Molecular Weight (Mr) 61 kDa[1]~61 kDa (based on gene sequence)Not explicitly found
Optimal pH 5.1Not explicitly found~6.8
Optimal Temperature 38°C[2]Not explicitly foundNot explicitly found
Substrate Specificity This compound, StrictosidineThis compound, StrictosidineStrictosidine
K_m (this compound) Not explicitly found1.3 mMNot a substrate
V_max_ (this compound) Not explicitly found0.5 nkat/µg proteinNot a substrate
K_m_ (Strictosidine) Not explicitly found1.8 mMNot explicitly found
V_max_ (Strictosidine) Not explicitly found2.6 pkat/µg proteinNot explicitly found

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols cited in the literature for the purification and characterization of these glucosidases.

Purification of Native this compound Glucosidase from Rauwolfia serpentina Cell Cultures

A multi-step purification process has been employed to isolate this compound glucosidase from Rauwolfia serpentina cell suspension cultures.[1] A typical procedure involves:

  • Crude Extract Preparation: Homogenization of Rauwolfia cells followed by centrifugation to obtain a crude protein extract.

  • Anion Exchange Chromatography: The crude extract is subjected to anion exchange chromatography to separate proteins based on their net negative charge.

  • Hydroxylapatite Chromatography: Further purification is achieved using hydroxylapatite chromatography, which separates proteins based on their affinity for phosphate groups.

  • Gel Filtration: Size exclusion chromatography is used to separate proteins based on their molecular size.

  • FPLC (Fast Protein Liquid Chromatography): Final purification steps often involve FPLC on columns such as Mono Q and Mono P for high-resolution separation.[1]

A shorter protocol has also been described, yielding a 340-fold enrichment with a 5% recovery, utilizing DEAE sepharose, TSK 55 S gel chromatography, and a final purification step on a Mono Q column.[1]

Heterologous Expression and Purification of Recombinant this compound Glucosidase

The gene encoding this compound glucosidase from Rauwolfia serpentina has been successfully cloned and expressed in Escherichia coli, allowing for the production of larger quantities of the enzyme for structural and functional studies.[3] The general workflow is as follows:

  • Gene Amplification: The this compound glucosidase gene is amplified from a R. serpentina cDNA library using polymerase chain reaction (PCR).

  • Cloning into an Expression Vector: The amplified gene is ligated into a suitable E. coli expression vector, often containing a tag (e.g., 6xHis-tag) to facilitate purification.[3]

  • Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli host strain. Protein expression is induced, typically by adding IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Cell Lysis and Purification: The E. coli cells are harvested and lysed. The recombinant protein is then purified from the cell lysate, commonly using affinity chromatography that specifically binds the engineered tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Enzyme Activity Assay

The activity of this compound glucosidase is typically determined by monitoring the hydrolysis of its substrate, this compound. The product of this reaction is vomilenine, a direct precursor in the biosynthesis of the antiarrhythmic drug ajmaline. The formation of vomilenine can be quantified using methods such as High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Diagrams illustrating key biological pathways and experimental workflows provide a clear and concise understanding of complex processes.

Ajmaline_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Glucosidase Action cluster_2 Downstream Pathway tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Strictosidine Synthase secologanin Secologanin secologanin->strictosidine aglycone Unstable Aglycone strictosidine->aglycone This compound Glucosidase (in R. serpentina) or Strictosidine Glucosidase (in C. roseus) vomilenine Vomilenine aglycone->vomilenine Spontaneous & Enzymatic Steps ajmaline Ajmaline vomilenine->ajmaline Multi-step Conversion

Caption: Biosynthetic pathway of ajmaline highlighting the role of glucosidases.

Experimental_Workflow start Start: R. serpentina Cell Culture or Recombinant E. coli extraction Cell Lysis / Protein Extraction start->extraction purification Multi-step Chromatography (e.g., Ion Exchange, Affinity) extraction->purification analysis Biochemical & Kinetic Analysis (SDS-PAGE, Enzyme Assays) purification->analysis end Purified & Characterized Enzyme analysis->end

Caption: General experimental workflow for glucosidase purification and characterization.

References

The Role of Raucaffricine in Ajmaline Biosynthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of pharmacologically active compounds is paramount. This guide provides a detailed comparison of the metabolic fate of vomilenine, a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline. We delve into the evidence validating the main ajmaline pathway versus a significant side-pathway involving raucaffricine, offering quantitative data, experimental protocols, and pathway visualizations to support further research and development in this field.

The biosynthesis of ajmaline, a complex monoterpenoid indole alkaloid, from the medicinal plant Rauvolfia serpentina has been the subject of extensive research. A critical juncture in this pathway is the metabolism of vomilenine. This intermediate can either proceed directly towards the synthesis of ajmaline or be converted to this compound, a glycosylated form that can be stored in the plant cell's vacuole. This guide compares these two competing pathways, providing the available experimental data to elucidate the role of this compound.

Comparative Analysis of Key Enzymes

The metabolic switch at the vomilenine juncture is governed by the kinetics of three key enzymes: Vomilenine Reductase (VR), which commits vomilenine to the ajmaline pathway; Vomilenine Glucosyltransferase (VGT), which shunts it to the this compound side-pathway; and this compound-β-glucosidase (RG), which hydrolyzes this compound back to vomilenine, allowing its re-entry into the main biosynthetic route.

While comprehensive kinetic data for all these enzymes from a single study is not available, the existing literature provides insights into their individual characteristics.

EnzymeEC NumberSubstrate(s)Product(s)Optimal pHOptimal Temperature (°C)Cofactor
Vomilenine Reductase (VR)1.5.1.32Vomilenine, NADPH(2R)-1,2-dihydrovomilenine, NADP+5.7 - 6.2[1]30[1]NADPH[1]
Vomilenine Glucosyltransferase (VGT)2.4.1.219Vomilenine, UDP-glucoseThis compound, UDPNot DeterminedNot DeterminedUDP-glucose[2]
This compound-β-glucosidase (RG)3.2.1.125This compound, H₂OVomilenine, D-glucoseNot DeterminedNot DeterminedNone

Quantitative kinetic parameters such as Km and Vmax are crucial for a definitive comparison of the metabolic flux. However, a complete set of these values for all three enzymes under identical conditions is not currently available in the literature, representing a key area for future research.

Experimental Validation of the Pathways

The elucidation of the ajmaline and this compound pathways has been supported by various experimental techniques, including enzyme assays and gene silencing methods.

Enzyme Assays

The activities of the key enzymes are typically measured using spectrophotometric or high-performance liquid chromatography (HPLC) based methods. For instance, the activity of β-glucosidases can be assayed using a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG), where the release of p-nitrophenol can be measured at 405 nm.

Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful technique for in-planta validation of gene function. By silencing the expression of a specific gene, researchers can observe the resulting changes in the plant's metabolome. For example, silencing the gene encoding for an enzyme in the ajmaline pathway would be expected to lead to an accumulation of its substrate and a depletion of its product. An improved VIGS method has been successfully applied to study the terpenoid indole alkaloid pathway in the related plant, Catharanthus roseus, demonstrating its utility for functional gene discovery in this class of compounds[3]. This technique could be instrumental in definitively clarifying the physiological role of this compound by targeting the genes for VR, VGT, and RG in Rauvolfia serpentina.

Visualizing the Biosynthetic Crossroads

The following diagrams illustrate the key pathways and a typical experimental workflow for their investigation.

Ajmaline_Biosynthesis Strictosidine Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine ... Vinorine Vinorine Geissoschizine->Vinorine ... Vomilenine Vomilenine Vinorine->Vomilenine Vinorine Hydroxylase Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine Vomilenine Reductase (VR) This compound This compound Vomilenine->this compound Vomilenine Glucosyltransferase (VGT) Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline ... Norajmaline Norajmaline Acetylnorajmaline->Norajmaline ... Ajmaline Ajmaline Norajmaline->Ajmaline ... This compound->Vomilenine This compound β-glucosidase (RG)

Figure 1: Ajmaline Biosynthesis Pathway. A simplified diagram showing the main biosynthetic route to ajmaline and the side-pathway to this compound from the key intermediate vomilenine.

VIGS_Workflow cluster_0 Vector Construction cluster_1 Agroinfiltration cluster_2 Analysis GeneFragment Target Gene Fragment (e.g., VR, VGT, or RG) Ligation Ligation GeneFragment->Ligation VIGS_Vector VIGS Vector (e.g., pTRV2) VIGS_Vector->Ligation RecombinantVector Recombinant VIGS Vector Ligation->RecombinantVector Transformation Transformation RecombinantVector->Transformation Agrobacterium Agrobacterium tumefaciens Agrobacterium->Transformation Infiltration Infiltration into Rauvolfia Plant Transformation->Infiltration Phenotype Observe Phenotype (e.g., changes in alkaloid profile) Infiltration->Phenotype MetaboliteExtraction Metabolite Extraction Phenotype->MetaboliteExtraction LCMS LC-MS Analysis MetaboliteExtraction->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Figure 2: VIGS Experimental Workflow. A flowchart outlining the key steps in a virus-induced gene silencing experiment to validate gene function in the ajmaline biosynthetic pathway.

Detailed Experimental Protocols

General Protocol for β-Glucosidase Activity Assay

This protocol is a general method for determining the activity of β-glucosidases and can be adapted for this compound-β-glucosidase.

Materials:

  • Enzyme extract containing this compound-β-glucosidase

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Sodium carbonate solution (e.g., 0.2 M) to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • In a 96-well microplate, add a defined volume of the enzyme extract to each well.

  • Add the phosphate buffer to each well to bring the total volume to a desired pre-incubation volume.

  • Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to pre-warm the enzyme solution.

  • Initiate the reaction by adding a defined volume of the pNPG solution to each well.

  • Incubate the reaction mixture at the optimal temperature for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by adding a defined volume of the sodium carbonate solution. The addition of the alkaline solution will also develop the yellow color of the p-nitrophenol product.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • A standard curve of p-nitrophenol should be prepared to quantify the amount of product formed.

  • Enzyme activity can be calculated based on the amount of p-nitrophenol released per unit of time per amount of enzyme.

General Protocol for Glycosyltransferase Activity Assay

This protocol provides a general framework for assaying glycosyltransferases and can be adapted for Vomilenine Glucosyltransferase. This assay often relies on the detection of the nucleotide diphosphate (e.g., UDP) released during the reaction.

Materials:

  • Enzyme extract containing Vomilenine Glucosyltransferase

  • Vomilenine solution (acceptor substrate)

  • UDP-glucose solution (donor substrate)

  • Reaction buffer (e.g., Tris-HCl or HEPES buffer with appropriate pH and cofactors like MgCl₂)

  • A detection system for UDP (e.g., a commercial kit that couples UDP production to a detectable signal like light or color).

  • 96-well microplate

  • Microplate reader (luminometer or spectrophotometer, depending on the detection system)

Procedure:

  • In a 96-well microplate, add the enzyme extract, vomilenine solution, and reaction buffer to each well.

  • Initiate the reaction by adding the UDP-glucose solution.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding a stop solution provided in a commercial kit or by heat inactivation).

  • Add the UDP detection reagent according to the manufacturer's instructions. This reagent typically contains enzymes that convert UDP to a detectable product.

  • Incubate for the time specified by the detection kit to allow the signal to develop.

  • Measure the signal (e.g., luminescence or absorbance) using a microplate reader.

  • A standard curve of UDP should be prepared to quantify the amount of UDP produced.

  • Enzyme activity is calculated based on the amount of UDP formed per unit of time per amount of enzyme.

Conclusion and Future Directions

The available evidence indicates that this compound is part of a side-pathway that intersects with the main ajmaline biosynthetic route at the level of vomilenine. This side-pathway may serve as a storage mechanism for vomilenine, allowing the plant to regulate the flux towards the production of the pharmacologically active ajmaline.

To fully validate the role of this compound and to enable the metabolic engineering of ajmaline production, further research is needed. Specifically, a comprehensive kinetic analysis of Vomilenine Reductase, Vomilenine Glucosyltransferase, and this compound-β-glucosidase under standardized conditions is required. Furthermore, the application of targeted gene silencing techniques, such as VIGS or CRISPR-Cas9, in Rauvolfia serpentina will be instrumental in definitively elucidating the in-planta dynamics of this important biosynthetic crossroads. Such studies will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for the enhanced production of this vital antiarrhythmic drug.

References

A Comparative Guide to the Purity of Synthesized vs. Naturally Sourced Raucaffricine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sourcing of Raucaffricine: A Tale of Two Origins

Naturally Sourced this compound:

This compound is a prominent indole alkaloid found in various species of the Rauwolfia genus, such as Rauwolfia serpentina and Rauwolfia caffra[1]. The extraction process typically involves the collection of plant material, often the stem bark, followed by extraction with a suitable solvent and subsequent purification steps to isolate the desired compound.

Chemoenzymatic Synthesis of this compound:

A complete chemical synthesis of a complex glycoside like this compound is a formidable challenge. A more viable approach is a chemoenzymatic synthesis, which combines chemical synthesis of the aglycone (the non-sugar part) with an enzymatic glycosylation step. In the case of this compound, the aglycone is vomilenine[2][3][4].

A plausible chemoenzymatic route would involve:

  • Chemical Synthesis of Vomilenine: The total synthesis of vomilenine, a complex alkaloid in its own right, would be the initial chemical phase. While a specific total synthesis of vomilenine is not detailed in the provided search results, synthetic routes to related complex indole alkaloids have been published and would serve as a basis for its synthesis[5].

  • Enzymatic Glycosylation: The synthesized vomilenine would then serve as a substrate for a specific glycosyltransferase enzyme. This enzyme would catalyze the transfer of a glucose molecule from an activated sugar donor (like UDP-glucose) to the vomilenine, forming the glycosidic bond and yielding this compound. This approach leverages the high selectivity of enzymes to overcome the challenges of regioselective and stereoselective glycosylation in chemical synthesis[6][7][8].

Comparative Purity and Impurity Profile

The purity and impurity profiles of this compound from natural and synthetic sources are expected to differ significantly due to the distinct nature of their production. The following table summarizes the anticipated differences.

FeatureNaturally Sourced this compoundSynthesized this compound (Chemoenzymatic)
Purity Purity can be high but is often dependent on the efficiency of the extraction and purification process. May contain closely related alkaloids that are difficult to separate.Potentially very high purity can be achieved. The final product is typically subjected to rigorous purification steps like chromatography to remove reagents and by-products.
Typical Impurities - Other structurally related Rauwolfia alkaloids (e.g., ajmaline, reserpine, serpentine).- Other plant secondary metabolites (e.g., flavonoids, tannins).- Residual extraction solvents.- Pesticides and heavy metals from the soil.- Unreacted starting materials and reagents from the vomilenine synthesis.- By-products of the chemical synthesis.- Residual solvents from synthesis and purification.- Incomplete glycosylation products (residual vomilenine).- Reagents from the enzymatic glycosylation step (e.g., denatured enzyme, buffer components).
Stereochemical Purity Generally high, as biosynthesis is highly stereospecific.Can be very high if the synthesis is well-controlled. However, there is a risk of forming stereoisomers if the chemical reactions are not completely stereoselective.
Batch-to-Batch Consistency Can vary depending on the plant's growing conditions, harvest time, and extraction process.Generally high, as the synthetic process can be precisely controlled and standardized.

Experimental Protocols for Purity Assessment

A comprehensive assessment of this compound purity requires a combination of analytical techniques to identify and quantify the main compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. A validated HPLC method can separate this compound from its potential impurities, allowing for accurate quantification.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for alkaloid separation.

  • Mobile Phase: A gradient elution is often employed for complex samples. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would start with a lower concentration of the organic solvent and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 280 nm). A DAD can provide spectral information to aid in peak identification and purity assessment.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is typically determined by area percentage. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For more accurate quantification, a reference standard of known purity should be used to create a calibration curve[9][10][11][12][13].

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion and sensitivity.

  • Internal Standard: A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with any signals from this compound or its impurities is chosen.

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample into an NMR tube.

    • Accurately weigh a precise amount of the internal standard and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) (e.g., 5-7 times the longest T1 relaxation time of the signals of interest) to allow for full relaxation of all protons, which is crucial for accurate integration.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

    • The purity of the this compound sample can be calculated using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample = this compound

      • IS = Internal Standard[14][15][16][17]

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, often coupled with a separation technique like HPLC (LC-MS), is invaluable for identifying the chemical structures of impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass analyzer) capable of high-resolution mass measurements and MS/MS fragmentation.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like alkaloids.

  • Analysis:

    • The sample is first separated by HPLC as described above.

    • The eluent is introduced into the mass spectrometer.

    • The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ions of the separated compounds. High-resolution mass spectrometry allows for the determination of the elemental composition of the ions.

    • For structural elucidation of impurities, tandem mass spectrometry (MS/MS) is performed. The parent ion of an impurity is selected and fragmented, and the resulting fragmentation pattern provides structural information[18].

Visualizing the Workflow

The following diagrams illustrate the general workflows for sourcing and purity assessment of this compound.

Natural_Sourcing_Workflow Plant Rauwolfia Plant Material (e.g., stem bark) Extraction Extraction (with organic solvent) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., chromatography) Crude_Extract->Purification Natural_this compound Naturally Sourced This compound Purification->Natural_this compound Purity_Assessment Purity Assessment (HPLC, qNMR, MS) Natural_this compound->Purity_Assessment Chemoenzymatic_Synthesis_Workflow Starting_Materials Simple Starting Materials Vomilenine_Synthesis Chemical Synthesis of Vomilenine Starting_Materials->Vomilenine_Synthesis Vomilenine Vomilenine Vomilenine_Synthesis->Vomilenine Enzymatic_Glycosylation Enzymatic Glycosylation (with Glycosyltransferase) Vomilenine->Enzymatic_Glycosylation Crude_this compound Crude Synthesized This compound Enzymatic_Glycosylation->Crude_this compound Purification Purification (e.g., chromatography) Crude_this compound->Purification Synthetic_this compound Synthesized This compound Purification->Synthetic_this compound Purity_Assessment Purity Assessment (HPLC, qNMR, MS) Synthetic_this compound->Purity_Assessment

References

Safety Operating Guide

Safeguarding Research: A Procedural Guide to the Proper Disposal of Raucaffricine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. Raucaffricine, a glucoalkaloid, requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and compliance with standard laboratory practices.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. All handling should occur within a designated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

In the event of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Do not induce vomiting and seek immediate medical attention.

Quantitative Data Summary for this compound Waste Management

Proper labeling and documentation are critical for hazardous waste management. The following table summarizes key identifiers for this compound.

PropertyValue
Chemical Name This compound
Compound Type Glucoalkaloid
Primary Hazard As with many alkaloids, it should be handled as a potentially potent pharmacological compound.
Recommended Disposal Route High-temperature incineration by a licensed hazardous waste management facility.

Step-by-Step Disposal Protocol for this compound

Waste Segregation

All materials that have come into contact with this compound must be segregated from regular laboratory trash at the point of generation. This includes:

  • Unused or expired pure compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., vials, pipette tips, flasks).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

Waste Containment

Proper containment is crucial to prevent leaks and environmental contamination.[1]

  • Solid Waste: Collect unused powder and contaminated solids (e.g., gloves, paper towels) in a designated, compatible, and clearly labeled hazardous waste container.[2] These containers should be leak-proof and puncture-resistant.

  • Liquid Waste: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Sharps: All contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for chemical waste to prevent physical injury and chemical exposure.

Labeling and Storage

Accurate labeling and safe storage are critical for regulatory compliance and safety.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[3] Ensure that containers are kept closed except when adding waste.

Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for the pickup and disposal of the hazardous waste.[4] Do not attempt to dispose of this compound waste down the drain or in the regular trash.[5]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.

cluster_handling In-Lab Handling cluster_segregation Waste Segregation cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use in Experiment C Solid Waste (Contaminated PPE, Labware) A->C D Liquid Waste (Solutions) A->D E Sharps Waste (Needles, Glassware) A->E B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->A F Labeled Hazardous Solid Waste Container C->F G Labeled Hazardous Liquid Waste Container D->G H Labeled Sharps Container E->H I Secure Designated Storage Area F->I G->I H->I J EHS/Waste Contractor Pickup I->J K High-Temperature Incineration J->K

Caption: this compound Waste Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and local regulations for chemical waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Raucaffricine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of Raucaffricine in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe working environment. Given the absence of a specific Safety Data Sheet (SDS) for pure this compound, the following recommendations are based on the potential hazards of similar corrosive chemical compounds and established best practices for laboratory safety.

Immediate Safety and Personal Protective Equipment (PPE)

The primary hazards associated with handling potent chemical compounds like this compound include skin and eye irritation or burns, and potential toxicity upon inhalation or ingestion. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber), inspected before use.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Body Protection A lab coat or chemical-resistant apron should be worn. Ensure clothing fully covers exposed skin. Contaminated clothing must be removed immediately and decontaminated.
Operational Plan for Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure. The following step-by-step plan outlines the key stages of a typical laboratory workflow.

Step 1: Preparation and Engineering Controls

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste disposal containers, are readily available.

  • Review Procedures: Familiarize yourself with the experimental protocol and this safety guide.

Step 2: Handling and Experimental Procedures

  • Don PPE: Put on all required PPE before handling the compound.

  • Weighing and Transfer: Handle solid this compound with care to avoid generating dust. Use appropriate tools for transfer.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly. Work in a fume hood to avoid inhaling any vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

Step 3: Post-Experiment Procedures

  • Decontamination: Clean all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE and contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal. Ventilate the area and clean the spill site.
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatible.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal service. Follow all local, state, and federal regulations for the disposal of chemical waste.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Prep Preparation & Review EngControls Engineering Controls (Fume Hood) Prep->EngControls GatherPPE Gather PPE & Materials EngControls->GatherPPE DonPPE Don PPE GatherPPE->DonPPE HandlingOps Weighing, Transfer, Solution Prep DonPPE->HandlingOps Decon Decontaminate Surfaces HandlingOps->Decon Waste Segregate & Store Waste Decon->Waste DoffPPE Doff PPE Waste->DoffPPE Hygiene Wash Hands DoffPPE->Hygiene Disposal Dispose via Licensed Service Hygiene->Disposal Emergency Emergency Occurs FirstAid Administer First Aid Emergency->FirstAid SpillControl Control Spill Emergency->SpillControl FirstAid->Disposal SpillControl->Disposal

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raucaffricine
Reactant of Route 2
Raucaffricine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.